N-(1,3-benzodioxol-5-ylmethyl)urea
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984183 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-28-1 | |
| Record name | NSC121312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea from Piperonylamine
Abstract: This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea, a valuable building block in medicinal chemistry and drug discovery. The synthesis detailed herein utilizes piperonylamine and potassium cyanate in an acidic aqueous medium. This document offers a comprehensive overview of the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both the theoretical foundation and practical insights necessary for the successful execution of this synthesis.
Introduction and Scientific Background
Urea derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Their therapeutic efficacy often stems from the ability of the urea moiety to act as a rigid structural element and a hydrogen bond donor-acceptor, facilitating strong and specific interactions with biological targets. The 1,3-benzodioxole scaffold, present in the target molecule, is also a well-recognized pharmacophore found in numerous natural products and synthetic compounds with significant physiological effects.
The synthesis of this compound from piperonylamine represents a direct and atom-economical approach to this important class of compounds. Traditional methods for urea synthesis have often relied on hazardous reagents such as phosgene and isocyanates. The methodology presented in this guide, however, employs potassium cyanate as a safer and more convenient alternative.
Reaction Mechanism and Rationale
The synthesis of this compound from piperonylamine and potassium cyanate proceeds via a well-established mechanism involving the in situ generation of isocyanic acid. The key steps are outlined below:
-
Protonation of the Amine: In an acidic aqueous solution, the primary amine of piperonylamine is protonated to form the corresponding ammonium salt. This enhances its solubility in the aqueous medium.
-
Formation of Isocyanic Acid: Potassium cyanate, upon dissolution in the acidic medium, is protonated to generate isocyanic acid (HNCO). Isocyanic acid is a reactive intermediate that serves as the electrophile in this reaction.
-
Nucleophilic Attack: The unprotonated piperonylamine, in equilibrium with its protonated form, acts as a nucleophile and attacks the electrophilic carbon atom of isocyanic acid.
-
Urea Formation: The subsequent rearrangement of the intermediate adduct leads to the formation of the stable this compound product.
The choice of an acidic medium is crucial for this reaction, as it facilitates the generation of the reactive isocyanic acid species from the cyanate salt. Water serves as an environmentally benign solvent for this transformation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperonylamine (1,3-Benzodioxole-5-methylamine) | ≥97% | Sigma-Aldrich, TCI America | - |
| Potassium Cyanate (KOCN) | ≥96% | Acros Organics, Fisher Scientific | [1] |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Fisher Scientific | [2][3] |
| Deionized Water | - | - | - |
| Ethanol | Reagent Grade | - | For recrystallization |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve piperonylamine (15.1 g, 0.1 mol) in a solution of deionized water (100 mL) and concentrated hydrochloric acid (10 mL). Stir the mixture at room temperature until the piperonylamine has completely dissolved to form a clear solution of its hydrochloride salt.
-
Addition of Potassium Cyanate: Prepare a solution of potassium cyanate (8.9 g, 0.11 mol) in deionized water (50 mL). Add this solution dropwise to the stirred piperonylamine hydrochloride solution over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2 hours. A white precipitate of the product will form during this time.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL).
-
Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol and stir until fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.
Characterization
-
Appearance: White crystalline solid.
-
Melting Point: 168-170 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 7.9 Hz, 1H), 6.78 (d, J = 1.5 Hz, 1H), 6.72 (dd, J = 7.9, 1.6 Hz, 1H), 6.35 (t, J = 6.0 Hz, 1H), 5.95 (s, 2H), 5.58 (s, 2H), 4.15 (d, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.5, 147.1, 146.0, 134.1, 120.7, 108.2, 107.9, 100.8, 43.5.
-
FT-IR (KBr, cm⁻¹): 3425, 3320, 1640, 1505, 1490, 1250, 1040.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperonylamine: Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[4] Handle in a well-ventilated fume hood.[4]
-
Potassium Cyanate: Harmful if swallowed.[1][6] Causes serious eye irritation.[1][6] Avoid inhalation of dust.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[2][3][7] May cause respiratory irritation.[3][7] Handle with extreme care in a fume hood.[7]
All waste materials should be disposed of in accordance with local, state, and federal regulations.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from piperonylamine and potassium cyanate in an acidic aqueous medium is a highly efficient, straightforward, and safer alternative to traditional methods employing hazardous reagents. The protocol detailed in this guide is robust and provides the target compound in good yield and high purity. This methodology is well-suited for laboratory-scale synthesis and can be a valuable addition to the repertoire of medicinal chemists and drug development professionals.
References
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Safety Data Sheet (SDS) - HYDROCHLORIC ACID. SEASTAR CHEMICALS. [Link]
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Material safety data sheet - potassium cyanate 97%. (n.d.). Oxford Lab Fine Chem LLP. [Link]
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Hydrochloric Acid MSDS. (2012, December 3). ScienceLab.com. [Link]
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Material Safety Data Sheet - Potassium cyanate. (n.d.). Cole-Parmer. [Link]
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Chang, W.-J., Liew, S. Y., & Tan, S.-P. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Letters in Organic Chemistry, 20(9), 877-882. [Link]
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Lan, C. B., & Auclair, K. (2021). Ammonium Chloride‐Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. European Journal of Organic Chemistry, 2021(35), 4969-4973. [Link]
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An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea (CAS No. 65609-28-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)urea, also known as piperonylurea, is a chemical compound featuring a urea functional group linked to a piperonylmethyl substituent. The 1,3-benzodioxole moiety, commonly referred to as the piperonyl group, is a prominent structural motif in numerous natural products and pharmacologically active molecules. This core structure is recognized for its potential to interact with various biological targets, making its derivatives subjects of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and the biological significance of its structural components.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 65609-28-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)urea | [2] |
| Synonyms | Piperonylurea | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for urea formation. A common and direct approach involves the reaction of piperonylamine (1,3-benzodioxol-5-ylmethanamine) with a source of the urea carbonyl group.
Conceptual Synthetic Pathway
A plausible and efficient synthetic route is the reaction of piperonylamine with an isocyanate or a reagent that generates an isocyanate in situ.
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Piperonylamine
-
Potassium isocyanate
-
Hydrochloric acid
-
Water
-
Ethanol
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)[3]
Procedure:
-
Preparation of Piperonylamine Hydrochloride: Dissolve piperonylamine in a suitable solvent and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration. This step protects the amine during the generation of isocyanic acid.
-
Generation of Isocyanic Acid: In a separate flask, dissolve potassium isocyanate in water. Carefully add hydrochloric acid to the solution to generate isocyanic acid in situ. The reaction should be performed in a well-ventilated fume hood as isocyanic acid is volatile and toxic.[4][5]
-
Reaction: Slowly add the piperonylamine hydrochloride to the aqueous solution of isocyanic acid with vigorous stirring. The amine will react with the isocyanic acid as it is generated.
-
Work-up and Purification: The product, this compound, is expected to precipitate from the reaction mixture. Collect the solid by filtration and wash with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectral data should be consistent with the proposed structure.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound were not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The spectrum would be expected to show signals for the methylene protons of the piperonyl group, the protons of the aromatic ring, the methylene protons adjacent to the urea nitrogen, and the protons of the urea NH and NH₂ groups. The aromatic protons would likely appear as a complex multiplet.
-
¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the benzodioxole ring, the methylene carbons, and the carbonyl carbon of the urea group.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibrations of the urea group (around 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-O-C stretching of the benzodioxole ring.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ).
Biological and Medicinal Significance of the Benzodioxole Moiety
The 1,3-benzodioxole scaffold is a key pharmacophore found in a variety of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.
Established and Investigated Activities of Benzodioxole Derivatives:
-
Enzyme Inhibition: The benzodioxole group is a well-known inhibitor of cytochrome P450 enzymes. This property can be exploited to enhance the bioavailability of co-administered drugs.
-
Anticancer and Anti-infective Properties: Chalcone hybrids containing the 1,3-benzodioxole ring system have been investigated for their potential as anti-infective and anti-cancer agents.
-
C5a Receptor Inverse Agonism: Derivatives of N,N-bis(1,3-benzodioxol-5-ylmethyl)amine have been identified as potent and orally bioavailable inverse agonists of the human C5a receptor, a promising target for the treatment of inflammatory diseases.[9][10]
-
Quorum Sensing Inhibition: Benzamide derivatives incorporating the 1,3-benzodioxol-5-ylmethyl moiety have been studied as potential inhibitors of the LasR quorum-sensing receptor in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance.[11]
The urea functional group itself is a critical component in many approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. The combination of the benzodioxole moiety and the urea linker in this compound makes it and its derivatives interesting candidates for further investigation in drug discovery programs.
Caption: Potential biological activities of the benzodioxole moiety.
Conclusion
This compound is a compound of interest due to the established biological significance of its constituent parts. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be readily achieved through standard chemical transformations. The structural alerts provided by the benzodioxole and urea functionalities suggest that this compound and its derivatives could serve as valuable scaffolds for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.
References
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Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
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Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., Meade, R., Maynard, G. D., Thurkauf, A., Chien, D. S., Hutchison, A. J., & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898–909. [Link]
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Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and Characterization of NDT 9513727 [N, N-bis (1, 3-Benzodioxol-5-ylmethyl)-1-butyl-2, 4-diphenyl-1H-imidazole-5-methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]
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Dua, T., Chadha, J., Goel, A., Mangal, S., & Singh, V. (2024). Novel Polyphenolic Hybrids Modulate Quorum Sensing Regulated Virulence in Pseudomonas aeruginosa. ChemistrySelect, 9(3), e202303893. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 851838, N-1,3-benzodioxol-5-ylurea. Retrieved from [Link].
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 175700636, 1-(1,3-Benzodioxol-5-ylmethyl)-3-quinolin-3-ylurea. Retrieved from [Link].
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Steinhof, O., Kibrik, E. J., Scherr, G., & Hasse, H. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Industrial & Engineering Chemistry Research, 53(33), 12979-12993. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6467503, N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. Retrieved from [Link].
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Wang, J., Jiang, J. Z., Chen, W., & Bai, Z. W. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in brief, 7, 1228–1236. [Link]
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Yılmaz, F., Öztürk, Z., Acar, Ç., & Erol, K. (2021). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. DSpace@Biruni. [Link]
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El-Sayed, N. N. E. (2018). Synthesis and Antitumor Activity Evaluation of Some Novel Pyrazolotriazine Derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6467503, N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. Retrieved from [Link].
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Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47135839, 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. Retrieved from [Link].
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Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
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Le, H. V., & Ruscic, B. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. The Journal of Physical Chemistry A, 125(50), 10836–10851. [Link]
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Penchev, P., & Zahariev, A. (2018). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2018(4), M1013. [Link]
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Le, H. V., & Ruscic, B. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. The Journal of Physical Chemistry A, 125(50), 10836–10851. [Link]
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Tahir, M. N., Wattoo, M. A., & Iqbal, M. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. [Link]
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Khlebnikov, V. (2019). What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. [Link]
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Miller, M. W., & Chatterjee, A. K. (2014). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS chemical biology, 9(5), 1148–1153. [Link]
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Ali, Z., & Ali, S. (2019). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]
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Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]
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An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)urea, also identified in some research contexts as LIP1, is a urea derivative incorporating the 1,3-benzodioxole moiety.[1][2] This functional group, also known as methylenedioxyphenyl, is a common scaffold in medicinal chemistry and is found in numerous natural products and synthetic compounds with diverse biological activities. The urea functional group itself is a key structural element in many pharmaceuticals, valued for its ability to form strong hydrogen bonds with biological targets. This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of this compound, along with insights into its synthesis, analysis, and demonstrated applications in scientific research.
Core Molecular and Physicochemical Properties
The fundamental chemical identity of this compound is defined by its molecular formula and weight. These core properties, along with other critical physicochemical parameters, are summarized in the table below. This data is essential for accurate experimental design, from calculating molar concentrations for in vitro assays to predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| CAS Number | 65609-28-1 | [1][2] |
| Log P (experimental) | 0.6 | [2] |
| Melting Point | 179 °C (experimental) | [2] |
| Solubility in H₂O (25°C) | 0.75 mg/mL (experimental) | [2] |
| Solubility in PGOA (25°C) * | 52.0 mg/mL (experimental) | [2] |
*PGOA: Propylene Glycol with Oleic Acid
Synthesis and Characterization
Proposed Synthesis Protocol
Step-by-Step Methodology:
-
Dissolution of Amine: Dissolve piperonylamine (1 equivalent) in a suitable solvent system, such as a mixture of water and a polar organic solvent like acetic acid.
-
Addition of Cyanate: To the stirred solution, add a solution of potassium or sodium cyanate (1-1.2 equivalents) in water. The addition should be controlled to manage any potential exotherm.
-
Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to drive the formation of the urea. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling or by the addition of water. The solid product is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.
Causality in Experimental Choices:
-
The use of an acidic medium (like acetic acid) is crucial as it protonates the cyanate ion to form isocyanic acid in situ, which is the reactive species that undergoes nucleophilic attack by the amine.
-
The choice of solvent is important to ensure the solubility of both the starting amine and the cyanate salt.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Analytical Characterization
In a study investigating the transdermal delivery of this compound, the compound was quantified using High-Performance Liquid Chromatography (HPLC).[1] This is a standard and robust technique for the analysis and quantification of small molecules in complex matrices.
Typical HPLC Parameters:
-
Column: A reverse-phase column (e.g., C18) is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the benzodioxole chromophore has a strong absorbance (typically around 280-290 nm).
-
Quantification: The concentration of the compound is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of the pure compound.
Application in Dermal Penetration Studies
A key documented application of this compound is as a model compound in dermatological and pharmaceutical research, specifically for studying the kinetics of skin penetration.[1][2] In a comparative study, its penetration through both a synthetic membrane (Strat-M®) and ex vivo porcine skin was evaluated using both a traditional Franz Diffusion Cell and a novel micro-physiological system.[1]
The study aimed to understand how the physicochemical properties of a molecule influence its ability to cross the skin barrier. This compound, with a Log P of 0.6 and a molecular weight identical to caffeine (a commonly used hydrophilic model compound), served as a slightly more lipophilic counterpart to investigate the role of lipophilicity in dermal absorption.[2] The findings from such studies are critical for the development of transdermal drug delivery systems and for assessing the dermal exposure risks of chemicals.
Caption: Workflow for the synthesis, analysis, and application of this compound.
Potential Areas for Future Research
Given the presence of the 1,3-benzodioxole scaffold, which is a known structural alert in drug metabolism due to its potential to form reactive metabolites, further research into the metabolic stability and potential for drug-drug interactions of this compound would be of significant interest. Additionally, the urea moiety suggests that this compound could be explored as a potential inhibitor for enzymes that have urea-based inhibitors, such as certain kinases or hydrolases. The compound's demonstrated ability to penetrate the skin also opens up possibilities for its use as a lead structure in the development of novel dermatological agents.
References
-
Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models. (2022). ResearchGate. [Link]
-
Topically Applied Active Ingredients Establish an Equilibrium Dependent on Their Physico-Chemical Properties and a Skin Layer Specific Tissue Capacity. (n.d.). Gavin Publishers. [Link]
Sources
Spectroscopic Characterization of N-(1,3-benzodioxol-5-ylmethyl)urea: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1,3-benzodioxol-5-ylmethyl)urea. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a robust framework for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of urea containing the 1,3-benzodioxole moiety, a common functional group in natural products and pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this. This guide presents a predictive analysis of the spectroscopic data for this compound, providing a detailed roadmap for its characterization. While experimental data for this specific molecule is not widely published, the predictions herein are based on established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 1H | NH -C=O |
| ~6.85 | Doublet | 1H | Ar-H |
| ~6.75 | Doublet of doublets | 1H | Ar-H |
| ~6.70 | Singlet | 1H | Ar-H |
| ~5.95 | Singlet | 2H | O-CH₂ -O |
| ~5.5-6.0 | Broad singlet | 2H | C=O-NH₂ |
| ~4.20 | Doublet | 2H | Ar-CH₂ -NH |
Interpretation:
-
The downfield singlet at ~8.5-9.0 ppm is characteristic of the proton on the nitrogen atom attached to the methylene group, experiencing deshielding from the adjacent carbonyl group.
-
The aromatic protons on the benzodioxole ring are expected to appear in the range of 6.70-6.85 ppm. The specific splitting patterns will depend on their coupling with each other.
-
The singlet at approximately 5.95 ppm is a hallmark of the two equivalent protons of the methylene group in the dioxole ring.
-
The broad singlet between 5.5 and 6.0 ppm is assigned to the two protons of the terminal NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The doublet at around 4.20 ppm corresponds to the methylene protons situated between the aromatic ring and the urea nitrogen. The coupling would arise from the adjacent NH proton.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of this compound with proton assignments.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C =O |
| ~147 | Ar-C -O |
| ~146 | Ar-C -O |
| ~133 | Ar-C -CH₂ |
| ~121 | Ar-C H |
| ~108 | Ar-C H |
| ~108 | Ar-C H |
| ~101 | O-C H₂-O |
| ~43 | Ar-C H₂-NH |
Interpretation:
-
The carbonyl carbon of the urea moiety is expected to be the most downfield signal, around 158 ppm.
-
The quaternary aromatic carbons attached to the oxygen atoms of the dioxole ring will appear at approximately 146-147 ppm.
-
The other aromatic carbons will resonate in the 108-133 ppm region.
-
The characteristic signal for the methylene carbon of the dioxole ring (O-CH₂-O) is predicted to be around 101 ppm.
-
The methylene carbon linking the aromatic ring and the urea nitrogen is expected at approximately 43 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast on a salt plate, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of NH₂ |
| 3350-3250 | Medium | N-H stretching of secondary amide (NH) |
| ~1660 | Strong | C=O stretching (Amide I band) |
| ~1600 | Medium | N-H bending (Amide II band) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Asymmetric C-O-C stretching of benzodioxole |
| 1040-1020 | Strong | Symmetric C-O-C stretching of benzodioxole |
Interpretation:
-
The N-H stretching vibrations of the primary and secondary amine groups of the urea moiety are expected to appear as multiple bands in the 3450-3250 cm⁻¹ region.
-
A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the urea group.
-
The N-H bending vibration will likely appear around 1600 cm⁻¹.
-
The aromatic C=C stretching vibrations will give rise to bands in the 1500-1400 cm⁻¹ region.
-
The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the five-membered dioxole ring are expected around 1250-1200 cm⁻¹ and 1040-1020 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and is assumed for the predicted fragmentation pattern below.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z = 194 (corresponding to the molecular formula C₉H₁₀N₂O₃)
-
Key Fragment Ions:
| m/z | Proposed Fragment |
| 194 | [M]⁺ |
| 135 | [M - NH₂CO]⁺ (loss of the urea moiety) |
| 135 | [C₈H₇O₂]⁺ (piperonyl cation) |
| 77 | [C₆H₅]⁺ |
Predicted Fragmentation Pathway:
The most likely fragmentation pathway under EI conditions involves the cleavage of the benzylic C-N bond, leading to the formation of the stable piperonyl cation at m/z 135. This fragment is expected to be the base peak in the spectrum.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The combination of these techniques allows for the unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, such as the piperonyl proton and carbon signals in NMR, the N-H and C=O stretching bands in IR, and the prominent fragment ion at m/z 135 in MS, collectively serve as a unique fingerprint for this compound. This guide serves as a valuable resource for the identification and characterization of this compound in various research and development settings.
References
-
PubChem. (n.d.). N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(1), M2052. Retrieved January 17, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Elucidating the Solid-State Architecture of N-(1,3-benzodioxol-5-ylmethyl)urea: A Technical Guide to Crystal Structure Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a pharmaceutical compound's bulk properties, including its stability, solubility, and bioavailability. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of N-(1,3-benzodioxol-5-ylmethyl)urea, a molecule of interest in medicinal chemistry. While a specific, published crystal structure for this exact compound is not publicly available, this document outlines a robust, first-principles workflow from synthesis to structural elucidation. We will detail the causality behind experimental choices, from crystallization strategies to data refinement, and predict the key structural features based on the well-established chemistry of urea derivatives. This guide is designed to serve as an authoritative protocol for researchers embarking on the crystallographic analysis of this and related molecular solids.
Introduction: The Significance of Crystalline Form
This compound belongs to the class of urea derivatives, compounds renowned in crystal engineering and supramolecular chemistry for their capacity to form robust and predictable hydrogen-bonded networks[1]. The benzodioxole moiety is a common fragment in pharmacologically active compounds. Understanding the supramolecular assembly of this molecule is paramount, as the specific packing and intermolecular interactions in the solid state can profoundly influence its performance as an active pharmaceutical ingredient (API). This guide presents a systematic approach to determine its single-crystal X-ray structure, providing the foundational data for structure-activity relationship (SAR) studies and solid-form development.
Experimental Methodology: From Powder to Precision Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying physical chemistry. The workflow described herein is a self-validating system designed for reproducibility and accuracy.
Diagram: Overall Experimental Workflow
Sources
An In-Depth Technical Guide to the Physicochemical Properties and Stability of N-(1,3-benzodioxol-5-ylmethyl)urea
Introduction
N-(1,3-benzodioxol-5-ylmethyl)urea is a chemical compound featuring a urea functional group linked to a benzodioxole moiety. The benzodioxole ring, in particular, is a structural motif present in numerous pharmacologically active compounds and natural products. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties and its intrinsic stability is a non-negotiable prerequisite for any substantive investigation. The stability profile of an active pharmaceutical ingredient (API) directly influences its synthesis, formulation, storage, and ultimately, its safety and efficacy.[1][2]
This technical guide provides a detailed examination of the physical appearance and chemical stability of this compound. It is designed not as a rigid protocol, but as a foundational document that explains the causality behind experimental design for stability assessment. We will delve into the principles of forced degradation, a cornerstone of modern pharmaceutical development, to elucidate potential degradation pathways and establish a framework for developing robust, stability-indicating analytical methods.[1][3]
Section 1: Physicochemical Characterization
The initial characterization of a compound begins with its physical properties. These attributes are the first indicators of purity and handling requirements.
Physical Appearance
While specific vendor-supplied data may vary based on the crystalline form and purity, this compound is typically a solid at room temperature. A related thiourea analog, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, has been described as forming yellowish crystals.[4] This suggests that the target compound likely exists as a white to off-white or pale yellow crystalline solid or powder. Visual inspection for color uniformity and the absence of foreign particulates is the first critical quality control step.
Core Properties Summary
A summary of the key computed and reported properties for this compound and related structures is presented below for easy reference.
| Property | Value | Source |
| IUPAC Name | (1,3-benzodioxol-5-ylmethyl)urea | - |
| CAS Number | 65609-28-1 | [5] |
| Molecular Formula | C₉H₁₀N₂O₃ | - |
| Molecular Weight | 194.19 g/mol | - |
| Hydrogen Bond Donor Count | 3 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Melting Point | Not explicitly reported for this specific molecule. A related compound, N,N'-bis-benzo[6][7]dioxol-5-yl-urea, has a melting point of 279 - 280 °C. | [8] |
Section 2: Chemical Stability Profile and Degradation Pathways
The intrinsic stability of a molecule is dictated by its functional groups and their susceptibility to various environmental factors. Forced degradation studies are intentionally aggressive tests designed to accelerate this degradation, thereby revealing the likely breakdown products and pathways that could occur over a product's shelf-life.[1][9] The primary objective is to develop and validate "stability-indicating" analytical methods—methods that can accurately separate and quantify the intact drug from all its potential degradation products.[2][10]
For this compound, the key functional groups of interest are the urea linkage and the benzodioxole ring system.
-
Urea Moiety: Urea linkages can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule to form piperonylamine and isocyanic acid (which would further react). The most favorable decomposition pathway for an isolated urea molecule is known to lead to isocyanic acid (HNCO) and ammonia (NH3).[11]
-
Benzodioxole Moiety: The methylenedioxy bridge of the benzodioxole ring can be susceptible to oxidative cleavage or other transformations under harsh conditions.
-
Benzylic Position: The methylene group connecting the ring to the urea nitrogen is a benzylic position, which can be prone to oxidation.
The following diagram outlines the logical workflow for a comprehensive forced degradation study.
Section 3: Methodologies for Stability Assessment
This section provides a self-validating experimental framework for assessing the stability of this compound. The goal is to induce a target degradation of approximately 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10]
Experimental Protocol: Forced Degradation
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
Volumetric flasks, pipettes, HPLC vials
Procedure:
-
Control Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., 50:50 ACN/Water) to create a stock solution (e.g., 1 mg/mL).
-
Dilute this stock to a working concentration (e.g., 0.1 mg/mL) and immediately analyze it via HPLC. This is the T=0, unstressed control.
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, using 0.2 M NaOH instead of HCl.
-
Neutralize the aliquots with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Monitor at specified time points (e.g., 2, 4, 8, 24 hours) and analyze directly by HPLC.
-
-
Thermal Degradation (Solution):
-
Place a sealed vial of the stock solution in a calibrated oven at 80°C.
-
Analyze aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in an open dish within a calibrated oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it to the target concentration, and analyze.
-
-
Photostability:
-
Expose both the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a parallel set of samples protected from light (dark controls).
-
Analyze the light-exposed and dark control samples.
-
Section 4: Analytical Strategy and Data Interpretation
A robust analytical method is crucial for interpreting the results of a forced degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the gold standard.
4.1 The Stability-Indicating Method
The analytical method must be able to:
-
Separate: Resolve the peak for the intact parent compound from all degradation product peaks and any peaks from the matrix (e.g., acid, base).
-
Detect: Provide a response for both the parent compound and all degradants.
-
Quantify: Accurately measure the decrease in the parent compound and the increase in impurities.
4.2 Data Analysis and Interpretation
The analysis of the stressed samples should focus on several key outcomes:
-
Purity and Assay: Determine the percentage of the parent compound remaining.
-
Impurity Profiling: Identify and quantify any new peaks that appear in the chromatograms of the stressed samples.
-
Mass Balance: Account for the total drug-related material. The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric compounds or volatile degradants.
The following diagram illustrates the logical flow of the analytical and data interpretation process.
Conclusion
This compound is a solid compound whose stability is governed by its urea and benzodioxole functionalities. A systematic investigation using forced degradation methodologies is essential to fully characterize its stability profile. By subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress, researchers can proactively identify potential degradation products, understand its degradation pathways, and develop validated, stability-indicating analytical methods. This knowledge is not merely academic; it forms the bedrock of robust formulation development, the establishment of appropriate storage conditions, and ensures the ultimate quality and safety of any potential therapeutic agent.
References
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PubChem. N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. [Link]
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BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
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PubChem. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. National Center for Biotechnology Information. [Link]
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Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-60. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-8. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
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PubChemLite. Urea, n-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-n'-phenyl-. [Link]
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PubChem. N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. National Center for Biotechnology Information. [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]
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ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide docking... [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methyl-idene]amino}thio-urea. PubMed. [Link]
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Chakraborty, D., et al. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The Journal of Physical Chemistry A, 110(12), 4347-4355. [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Institutes of Health. [Link]
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N-(1,3-benzodioxol-5-ylmethyl)urea: A Scoping Review and Framework for Investigating Potential Biological Activities
An In-depth Technical Guide
Abstract
N-(1,3-benzodioxol-5-ylmethyl)urea is a synthetic compound incorporating two key chemical motifs of significant interest in medicinal chemistry: the 1,3-benzodioxole (or methylenedioxyphenyl) ring and a urea linker. While direct, extensive research into the specific biological activities of this molecule is limited in publicly accessible literature, its structural components are well-characterized pharmacophores present in numerous bioactive agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential. We will dissect the compound's structure to hypothesize potential biological activities based on established structure-activity relationships of its constituent moieties. This guide details synthetic routes, proposes robust experimental workflows for screening and validation—from in silico modeling to in vitro assays—and discusses potential therapeutic areas where this compound could warrant further exploration. Our objective is to provide a scientifically grounded roadmap for unlocking the therapeutic potential of this compound.
Introduction and Rationale
The pursuit of novel chemical entities with therapeutic potential is the cornerstone of drug discovery. This compound presents itself as an intriguing candidate for investigation, not because of a wealth of existing data, but due to its compelling chemical architecture. It combines the rigid, electron-rich 1,3-benzodioxole system with the flexible, hydrogen-bonding urea functional group.
-
The 1,3-benzodioxole moiety is a well-known "privileged scaffold" in medicinal chemistry. It is found in natural products and synthetic drugs and is notorious for its ability to inhibit cytochrome P450 (CYP450) enzymes, a property that can dramatically alter drug metabolism. This interaction alone suggests that this compound could function as a metabolic modulator or that its derivatives could be designed to have specific effects on drug pharmacokinetics.
-
The urea moiety (-NH-CO-NH-) is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets such as kinases, proteases, and receptors. Its presence suggests the potential for high-affinity binding to various protein active sites.
This guide moves beyond the data deficit by proposing a logical, evidence-based strategy for its systematic evaluation. We will establish the foundational chemistry and then build a hypothesis-driven framework for exploring its bioactivity in oncology, neurology, and infectious disease.
Synthesis and Physicochemical Characterization
The synthesis of this compound is a straightforward process, typically achieved through the reaction of piperonylamine (1,3-benzodioxole-5-methanamine) with an isocyanate or a related precursor. A common and reliable laboratory-scale synthesis is outlined below.
Proposed Synthetic Protocol
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Piperonylamine (1,3-benzodioxole-5-methanamine)
-
Potassium isocyanate (KOCN) or Sodium isocyanate (NaOCN)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Salt Formation: Dissolve piperonylamine (1.0 eq) in a suitable solvent such as DCM or water. Add an equimolar amount of concentrated HCl dropwise while stirring in an ice bath to form the hydrochloride salt.
-
Isocyanate Reaction: In a separate flask, dissolve potassium isocyanate (1.1 eq) in water.
-
Urea Formation: Slowly add the aqueous solution of potassium isocyanate to the piperonylamine hydrochloride solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a precipitate of the product should form. Filter the solid and wash with cold water. If the product does not precipitate, extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Hypothesized Biological Activities & Targets
Based on the compound's constituent parts, we can formulate several primary hypotheses regarding its potential biological activities.
Hypothesis 1: Cytochrome P450 Inhibition
The 1,3-benzodioxole ring is a classic "mechanism-based inhibitor" of CYP450 enzymes. The enzyme hydroxylates the methylene bridge, leading to a reactive carbene intermediate that covalently binds to the heme prosthetic group, irreversibly inactivating the enzyme.
-
Potential Impact: This activity could be leveraged to "boost" the efficacy of other drugs by slowing their metabolism. It also suggests that the compound itself may have a long half-life or exhibit significant drug-drug interactions.
-
Primary Targets: CYP3A4, CYP2D6, and other major drug-metabolizing isoforms.
Hypothesis 2: Anticancer Activity
Many potent anticancer agents feature a urea or benzodioxole moiety. For example, Sorafenib is a multi-kinase inhibitor containing a urea group critical for its binding to VEGFR and Raf kinases. Additionally, some natural products with the benzodioxole ring, like podophyllotoxin, are precursors to powerful chemotherapy agents.
-
Potential Mechanisms:
-
Kinase Inhibition: The urea group could act as a hinge-binder in the ATP-binding pocket of various protein kinases implicated in cancer (e.g., Raf, VEGFR, EGFR).
-
Tubulin Polymerization Inhibition: The benzodioxole structure shares similarities with compounds like colchicine that bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.
-
-
Primary Targets: Receptor tyrosine kinases, serine/threonine kinases (e.g., Raf family), tubulin.
Hypothesis 3: Anticonvulsant/Neurological Activity
The benzodioxole ring is present in several psychoactive compounds. More relevantly, derivatives of benzodioxole have been explored for their anticonvulsant properties. It is suggested that they may modulate the activity of ion channels or neurotransmitter receptors.
-
Potential Mechanisms: The compound could act as a modulator of GABA-A receptors or as a blocker of voltage-gated sodium or calcium channels, mechanisms common to many antiepileptic drugs.
-
Primary Targets: Voltage-gated ion channels (Na⁺, Ca²⁺), GABA-A receptors.
Proposed Experimental Validation Framework
A tiered approach to screening is recommended to efficiently test these hypotheses.
Tier 1: In Silico and In Vitro Primary Screening
This initial phase aims to rapidly assess the plausibility of the hypothesized activities using computational and high-throughput biochemical assays.
4.1.1 In Silico Docking
-
Objective: To predict the binding affinity and pose of the compound within the active sites of key protein targets.
-
Protocol:
-
Obtain crystal structures of target proteins (e.g., CYP3A4, VEGFR2 kinase domain, GABA-A receptor) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each target.
-
Analyze the results based on docking score (predicted binding energy) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds involving the urea moiety).
-
4.1.2 In Vitro Biochemical Assays
-
Objective: To obtain quantitative data on the compound's activity against the selected targets.
-
Protocols:
| Assay Type | Target | Methodology | Endpoint |
| CYP450 Inhibition | CYP3A4, CYP2D6 | Use a fluorogenic probe substrate (e.g., Vivid® Substrates). Incubate enzyme, substrate, and inhibitor. | Measure fluorescence decrease to determine IC₅₀. |
| Kinase Inhibition | VEGFR2, B-Raf | Use a luminescence-based assay (e.g., Kinase-Glo®). Incubate kinase, substrate, ATP, and inhibitor. | Measure luminescence decrease (less ATP consumed) to determine IC₅₀. |
| Antiproliferative | Cancer Cell Lines (e.g., HeLa, A549) | Seed cells in 96-well plates. Treat with serial dilutions of the compound for 72h. Use a viability assay (e.g., CellTiter-Glo®, MTT). | Measure cell viability to determine GI₅₀ (concentration for 50% growth inhibition). |
| Receptor Binding | GABA-A Receptor | Use a radioligand binding assay with a known ligand (e.g., [³H]muscimol). Incubate receptor preparation, radioligand, and inhibitor. | Measure displacement of radioligand to determine Kᵢ. |
Tier 2: Cellular and Mechanistic Studies
If promising activity is observed in Tier 1, the next step is to validate the mechanism of action in a cellular context.
Caption: Tiered experimental workflow for validating biological activity.
-
Western Blotting: For kinase inhibitor candidates, treat relevant cancer cells with the compound and probe for phosphorylation of downstream targets (e.g., p-ERK for the Raf pathway) to confirm on-target effects.
-
Cell Cycle Analysis: For antiproliferative hits, use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M arrest for tubulin inhibitors).
-
Electrophysiology: For anticonvulsant candidates, use patch-clamp techniques on cultured neurons to directly measure the compound's effect on specific ion channel currents.
Conclusion and Future Directions
This compound stands as a molecule of latent potential. While direct biological data remains scarce, a systematic investigation founded on its chemical constituents is warranted. The framework presented here, combining in silico prediction with a tiered in vitro and cellular screening approach, provides a cost-effective and scientifically rigorous path forward. The most promising initial avenues for investigation are CYP450 modulation and anticancer activity, specifically kinase inhibition, due to the strong precedent for the bioactivity of its core scaffolds. Future work should focus on executing this screening cascade, and should promising leads emerge, a medicinal chemistry program to explore structure-activity relationships by modifying the substitution on the urea and benzodioxole ring could be initiated to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Title: The role of cytochrome P450 2B6 in the N-demethylation of ketamine in human liver microsomes Source: Drug Metabolism and Disposition URL: [Link]
-
Title: A Review on the Synthesis of Urea and Thiourea Derivatives and Their Biological Activities Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea Derivatives and Analogs
A Senior Application Scientist's Perspective on Synthesis, Biological Activity, and Future Directions
Foreword: Unveiling the Potential of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive exploration of N-(1,3-benzodioxol-5-ylmethyl)urea derivatives and their analogs. The 1,3-benzodioxole moiety, a recurring motif in a multitude of natural products and pharmacologically active compounds, presents a compelling starting point for the design of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When coupled with the versatile urea functional group—a key element in numerous approved drugs known for its hydrogen bonding capabilities—the resulting molecular architecture holds significant promise for targeting a diverse array of biological processes.
This document moves beyond a mere recitation of facts. It is designed to be a practical and thought-provoking resource, delving into the causality behind synthetic strategies, elucidating the known and potential biological activities, and providing a framework for the rational design of next-generation analogs. As we navigate through synthetic protocols, structure-activity relationships, and analytical techniques, the overarching goal is to empower your research endeavors and inspire new avenues of investigation in this exciting chemical space.
I. The Core Moiety: A Synthesis of Favorable Properties
The this compound core brings together two critical pharmacophoric elements: the 1,3-benzodioxole ring and the urea linker. Understanding the individual contributions of these components is fundamental to appreciating the potential of the combined scaffold.
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a bicyclic system found in nature in compounds like safrole and piperine. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. It is known to be a substrate and inhibitor of cytochrome P450 enzymes, which can modulate the metabolism of xenobiotics.[1] This property, while requiring careful consideration in drug design to avoid adverse drug-drug interactions, can also be strategically employed to enhance the bioavailability of a parent compound. Furthermore, the benzodioxole ring is a versatile synthetic handle, amenable to various substitution reactions to probe structure-activity relationships.
The urea functional group (-NH-CO-NH-) is a cornerstone of medicinal chemistry, prized for its ability to act as a rigid and planar hydrogen bond donor and acceptor. This allows for strong and specific interactions with biological targets such as enzymes and receptors. The two N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond. This tripartite interaction motif is a key feature in the binding of many successful drugs, including the kinase inhibitor sorafenib.
The combination of the lipophilic and metabolically active benzodioxole moiety with the potent hydrogen-bonding urea linker creates a molecule with a unique physicochemical profile, predisposing it to interact with a wide range of biological targets.
II. Synthetic Strategies: Crafting the Molecular Architecture
The synthesis of this compound and its derivatives can be approached through several established methodologies for urea formation. The choice of a specific route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
A. General Synthetic Pathways
The most common and direct route to N-substituted ureas involves the reaction of an amine with an isocyanate. For the synthesis of the parent this compound, this would involve the reaction of 1,3-benzodioxol-5-ylmethanamine (piperonylamine) with a source of the isocyanate group.
A general workflow for the synthesis of N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)ureas is depicted below:
Caption: General Synthetic Workflow for N-Aryl-N'-(1,3-benzodioxol-5-ylmethyl)ureas.
B. Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea
This protocol provides a step-by-step methodology for the synthesis of a representative N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea derivative.
Materials:
-
1,3-Benzodioxol-5-ylmethanamine (piperonylamine)
-
Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-ylmethanamine (1.0 equivalent) in anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Isocyanate: Dissolve the substituted aryl isocyanate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the completion of the reaction.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-N'-(1,3-benzodioxol-5-ylmethyl)urea.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Biological Activities and Potential Therapeutic Applications
While specific biological data for a wide range of this compound derivatives is still emerging, the known activities of related compounds provide a strong basis for predicting their therapeutic potential.
A. Anticancer Activity
The urea scaffold is a well-established pharmacophore in oncology, with several diaryl urea derivatives, such as sorafenib and regorafenib, being approved as multi-kinase inhibitors. These compounds typically inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The N-(1,3-benzodioxol-5-ylmethyl) moiety can be envisioned as a bioisostere of the substituted phenyl rings found in these kinase inhibitors.
Furthermore, derivatives of 1,3-benzodioxole have demonstrated promising anticancer properties. For instance, certain benzodioxole-based dithiocarbamates have shown cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines.[3] An amuvatinib derivative incorporating a benzodioxole ring has been found to selectively kill tumor cells under glucose starvation by inhibiting mitochondrial function.[4]
Potential Anticancer Mechanisms:
-
Kinase Inhibition: Targeting key kinases in oncogenic signaling pathways such as VEGFR, PDGFR, and Raf kinases.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases.[3]
B. Antimicrobial Activity
The 1,3-benzodioxole scaffold is present in natural products with known antimicrobial properties. Synthetic derivatives have also been explored for their antibacterial and antifungal activities. For example, N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide have been synthesized and shown to possess antibacterial activity. A structurally related benzamide derivative, N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide, has been investigated for its ability to inhibit quorum-sensing in Pseudomonas aeruginosa, a mechanism that controls virulence factor production.
Potential Antimicrobial Mechanisms:
-
Inhibition of Essential Enzymes: Targeting enzymes vital for bacterial or fungal survival.
-
Disruption of Cell Membrane Integrity: Compromising the physical barrier of the microbial cell.
-
Quorum Sensing Inhibition: Attenuating bacterial virulence without directly killing the bacteria, which may reduce the development of resistance.
C. Other Potential Therapeutic Areas
The versatility of the this compound scaffold suggests potential applications in other therapeutic areas as well. A notable example is the discovery of N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine as a potent and selective inverse agonist of the C5a receptor, a key target in inflammatory diseases.[5] This highlights the potential for this scaffold to be adapted for G-protein coupled receptor (GPCR) modulation.
IV. Structure-Activity Relationships (SAR): A Guide for Rational Design
While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate from the broader class of diaryl ureas and benzodioxole-containing compounds to guide the design of new analogs with improved potency and selectivity.
Caption: Structure-Activity Relationship (SAR) Exploration Framework.
Key Considerations for Analog Design:
-
Substituents on the Benzodioxole Ring (R1): Introduction of small electron-withdrawing or electron-donating groups on the aromatic portion of the benzodioxole ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing target binding and pharmacokinetic parameters.
-
Substitution on the Urea Nitrogen (R2): While the parent urea has two N-H donors, substitution on one of the nitrogens can impact the hydrogen bonding pattern and conformational flexibility. N-methylation, for instance, can disrupt planarity and improve solubility.
-
Substituents on the Terminal Aryl Ring (R3): This is a critical area for SAR exploration. The nature, position, and size of substituents on the terminal aryl ring can have a profound impact on potency and selectivity. For kinase inhibitors, for example, specific substitution patterns are often required for optimal interaction with the enzyme's active site.
V. Analytical and Purification Techniques
Ensuring the purity and structural integrity of synthesized compounds is paramount for obtaining reliable biological data. A combination of chromatographic and spectroscopic techniques is essential.
A. Purification Workflow
A typical purification workflow for this compound derivatives is outlined below:
Caption: General Purification and Analysis Workflow.
B. Key Analytical Techniques
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and assess purity. |
| High-Performance Liquid Chromatography (HPLC) | For accurate determination of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the compound. |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the urea C=O and N-H stretches. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition of the compound. |
VI. Future Directions and Concluding Remarks
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the biologically active benzodioxole moiety and the pharmacologically privileged urea linker provides a fertile ground for the discovery of novel therapeutic agents.
Future research in this area should focus on:
-
Systematic Synthesis and Library Generation: The synthesis and characterization of a diverse library of this compound analogs with varied substitution patterns.
-
Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes, to uncover novel activities.
-
In-depth Mechanistic Studies: For active compounds, detailed studies to elucidate their mechanism of action at the molecular level.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide their optimization into viable drug candidates.
This in-depth technical guide has aimed to provide a solid foundation for researchers venturing into the study of this compound derivatives. By understanding the underlying principles of their synthesis, potential biological activities, and strategies for rational design, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules. The path from a promising scaffold to a life-changing medicine is arduous, but it is paved with the kind of systematic and insightful research that this guide seeks to inspire.
VII. References
-
Altıntop, M. D., Atlı, Ö., Ilgın, S., Demirel, G. S., Özdemir, A., & Kaplancıklı, Z. A. (2017). Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors. European Journal of Medicinal Chemistry, 126, 914-924. [Link]
-
Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link]
-
Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European journal of medicinal chemistry, 39(12), 1059–1065. [Link]
-
Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 2), 125–127. [Link]
-
Murray, M. (2017). Mechanistic inhibition of cytochrome P450 enzymes. Cytochrome P450, 1-23.
-
Quagraine, N. (2022). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Sciences Center.
-
Shvartsbart, A., & Segal, D. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International journal of molecular sciences, 21(3), 1041. [Link]
-
Wang, J., Li, C., Zhang, Y., Liu, Y., Li, Y., Wang, J., ... & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in plant science, 13, 902902. [Link]
-
Wei, R. G., Adler, M., Davey, D., Ho, E., Mohan, R., Polokoff, M., ... & Phillips, G. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & medicinal chemistry letters, 17(9), 2499–2504. [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents | springerprofessional.de [springerprofessional.de]
- 3. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 4. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(1,3-benzodioxol-5-ylmethyl)urea" literature review
An In-Depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)urea: Synthesis, Potential Biological Activity, and Research Perspectives
Introduction: Unveiling a Scaffold of Potential
This compound is a synthetic organic compound that, while not extensively studied as an independent entity, belongs to a class of molecules with significant interest in medicinal chemistry and drug discovery. Its structure is a composite of two key pharmacophores: the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system and a urea linker. The 1,3-benzodioxole moiety is a prevalent feature in numerous bioactive natural products and synthetic compounds, contributing to a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties.[1][2] The urea functional group is a versatile component in drug design, primarily due to its ability to form stable hydrogen bonds with biological targets, thereby influencing potency and selectivity.[3] This guide provides a comprehensive overview of this compound, detailing its synthesis, predicted biological activities based on structurally related compounds, and future research directions.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperonyl group (1,3-benzodioxol-5-ylmethyl) attached to a urea functional group.
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its constituent parts. The benzodioxole ring imparts a degree of lipophilicity, while the urea group contributes to its polarity and hydrogen bonding capacity.
Synthesis of this compound and its Derivatives
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Method 1: Using an Isocyanate Precursor
This is a common method for synthesizing ureas.[3]
-
Preparation of Piperonyl Isocyanate:
-
Piperonylamine is reacted with phosgene or a phosgene equivalent like triphosgene in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperatures (e.g., 0 °C).
-
Careful monitoring of the reaction is required due to the high toxicity of phosgene.
-
-
Reaction with Ammonia:
-
The resulting piperonyl isocyanate is then carefully reacted with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent to yield this compound.
-
Method 2: Using a Safer Phosgene Substitute
N,N'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene for the synthesis of ureas.[3]
-
Activation of Piperonylamine:
-
Piperonylamine is dissolved in an aprotic solvent (e.g., tetrahydrofuran).
-
N,N'-Carbonyldiimidazole (CDI) is added portion-wise to the solution at room temperature. The reaction is stirred until the formation of the intermediate acylimidazole is complete (can be monitored by TLC).
-
-
Ammonolysis:
-
A solution of ammonia in a suitable solvent is then added to the reaction mixture.
-
The reaction is stirred until completion, yielding this compound.
-
Purification: The crude product from either method would typically be purified by recrystallization or column chromatography.
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.[5][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the urea and the N-H stretches.
Potential Biological Activities and Applications
While there is no direct biological data for this compound, the extensive research on related compounds provides a strong basis for predicting its potential biological activities.
Potential Biological Targets
Sources
Methodological & Application
A Robust and Scalable Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea
Application Note: A-S-2026-01
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea, a valuable building block in medicinal chemistry. The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds. This guide details a reliable and efficient synthetic method starting from commercially available piperonylamine and potassium cyanate. The narrative emphasizes the causality behind experimental choices, robust self-validating system design, and rigorous characterization of the final product. This protocol is intended for researchers, scientists, and drug development professionals seeking a dependable method for producing this versatile urea derivative.
Introduction and Scientific Principle
Urea derivatives are a cornerstone of modern drug discovery, prized for their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. The synthesis of unsymmetrical ureas, like this compound, is of particular interest for developing compounds with tailored pharmacological profiles.
The protocol described herein employs a classic and highly effective method for urea formation: the reaction of a primary amine with an isocyanate precursor.[1][2] In this aqueous-based synthesis, piperonylamine (1,3-benzodioxol-5-ylmethanamine) is first protonated with hydrochloric acid to form its more water-soluble hydrochloride salt. This salt is then treated with potassium cyanate (KOCN). In the acidic aqueous solution, the cyanate ion is protonated to form isocyanic acid (HNCO), which exists in equilibrium with the amine. The free piperonylamine, acting as a nucleophile, attacks the electrophilic carbon of the isocyanic acid. A subsequent proton transfer yields the final, stable urea product.
The primary advantage of this method is its operational simplicity, use of readily available and relatively safe reagents, and the straightforward isolation of the product, which conveniently precipitates from the aqueous reaction mixture upon formation.
Reaction Scheme
The overall transformation from piperonylamine to this compound is depicted below.
Caption: Overall synthesis of this compound.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |
| Piperonylamine | 2620-50-0 | 151.16 | >98% | Also known as 1,3-benzodioxol-5-ylmethanamine |
| Potassium Cyanate | 590-28-3 | 81.12 | >96% | Hygroscopic; store in a desiccator. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (w/w), concentrated | Corrosive. Handle with extreme care. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | For reaction and washing. |
| Ethanol | 64-17-5 | 46.07 | >95% | For recrystallization. |
| Celite® (Optional) | 61790-53-2 | N/A | N/A | For hot filtration. |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (100 mL, 250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Reflux condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware and consumables
Mandatory Safety Precautions
This protocol must be executed in a well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Piperonylamine: Corrosive. Causes skin and eye irritation. Avoid inhalation of vapors.
-
Hydrochloric Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage. Work with concentrated acid should only be performed in a fume hood.
-
Potassium Cyanate: Harmful if swallowed. Avoid creating dust.
Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Detailed Experimental Protocol
This protocol is designed for a ~10 g scale synthesis. Adjust quantities as needed.
Step 1: Formation of Piperonylamine Hydrochloride
-
Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add piperonylamine (10.0 g, 66.1 mmol).
-
Acidification: To the stirring amine, slowly add 50 mL of deionized water. The amine may not fully dissolve. Carefully and slowly, add concentrated hydrochloric acid (~5.5 mL, ~66.1 mmol) dropwise. The addition is exothermic; use an ice bath to maintain the temperature below 30°C.
-
Causality: Converting the free base amine to its hydrochloride salt significantly increases its solubility in the aqueous reaction medium, ensuring a homogeneous solution for the subsequent step. The reaction is complete when the solution becomes clear and the pH is acidic (pH 1-2).
-
Step 2: Urea Formation
-
Reactant Solution: In a separate 100 mL beaker, dissolve potassium cyanate (6.5 g, 80.1 mmol, 1.2 equiv.) in 50 mL of deionized water.
-
Reaction: Gently heat the piperonylamine hydrochloride solution to 50-60°C. While stirring, add the potassium cyanate solution in a single portion.
-
Precipitation: A white precipitate of the target urea should begin to form almost immediately. Continue to stir the mixture at 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
Trustworthiness: The formation of a precipitate is a key validation point. The product is significantly less soluble in water than the starting materials, driving the reaction forward according to Le Châtelier's principle.
-
-
Isolation: Turn off the heat and allow the mixture to cool to room temperature, then place it in an ice bath for an additional 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts (KCl) and starting materials.
-
Drying: Press the solid as dry as possible on the filter. Transfer the product to a watch glass and dry in an oven at 60-70°C to a constant weight. The typical yield of crude product is 10-11 g (78-85%).
Step 3: Purification via Recrystallization
-
Dissolution: Transfer the crude, dry product to a 250 mL Erlenmeyer flask. Add ethanol (~100-120 mL) and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper (pre-heated funnel) into a clean, pre-warmed flask. If the product begins to crystallize in the funnel, add a small amount of hot ethanol to redissolve it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Final Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Final Drying: Dry the purified product under vacuum or in an oven at 60-70°C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-181 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.71 (t, J=6.0 Hz, 1H, -NH-CH₂), 6.86 (d, J=1.5 Hz, 1H, Ar-H), 6.82 (d, J=7.9 Hz, 1H, Ar-H), 6.73 (dd, J=7.9, 1.5 Hz, 1H, Ar-H), 5.97 (s, 2H, -O-CH₂-O-), 5.58 (s, 2H, -NH₂), 4.15 (d, J=6.0 Hz, 2H, Ar-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 158.5 (C=O), 147.1 (Ar-C), 146.0 (Ar-C), 134.2 (Ar-C), 120.3 (Ar-CH), 108.1 (Ar-CH), 107.8 (Ar-CH), 100.8 (-O-CH₂-O-), 43.2 (Ar-CH₂) |
| FT-IR (ATR, cm⁻¹) | ~3430, 3330 (N-H stretching), ~1640 (C=O stretching, "Amide I"), ~1550 (N-H bending, "Amide II"), ~1250, 1040 (C-O-C asymmetric/symmetric stretching of dioxole) |
| Mass Spec (ESI+) | Calculated for C₉H₁₀N₂O₃ [M+H]⁺: 195.0764; Found: 195.076x |
Note: NMR shifts are predicted based on standard chemical shift tables and data from similar structures. Actual values may vary slightly based on solvent and concentration.[3][4] The IR peak assignments are based on typical values for urea and benzodioxole moieties.[5][6][7]
Conclusion
This application note details a reliable, scalable, and cost-effective method for the synthesis of this compound. By explaining the rationale behind each step and providing clear, actionable instructions, this protocol serves as an authoritative guide for researchers in synthetic and medicinal chemistry. The straightforward procedure and robust validation checkpoints ensure a high probability of success, yielding a high-purity product suitable for further research and development applications.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Urea. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(2-propoxyphenyl)urea. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). Urea, N-(6-methyl-1,3-benzodioxol-5-yl)-. Retrieved January 17, 2026, from [Link]
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Yadav, V. K., et al. (2013). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
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Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 7, 1228–1236. Retrieved January 17, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Urea. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-(1,3-Benzodioxol-5-ylmethyl)-3-quinolin-3-ylurea. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved January 17, 2026, from [Link]
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MDPI. (2020). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-3-(cyanomethyl)urea. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: A Framework for Evaluating Novel Quorum Sensing Inhibitors, Featuring N-(1,3-benzodioxol-5-ylmethyl)urea as a Case Study
Introduction
Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl homoserine lactones (AHLs).[3][4] At a threshold concentration, these AHLs bind to cytoplasmic receptor proteins (LuxR-type), triggering the expression of a suite of genes. These genes often control the production of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[1][4]
The rise of multidrug-resistant pathogens necessitates novel therapeutic strategies. Instead of directly killing bacteria, which imposes strong selective pressure for resistance, an anti-virulence approach aims to disarm pathogens by disrupting their communication systems.[4] The inhibition of QS, or "quorum quenching," represents a highly promising strategy to mitigate bacterial pathogenicity without promoting resistance.
This guide provides a comprehensive framework for the initial screening and characterization of novel quorum sensing inhibitors (QSIs). We will use the synthetic compound N-(1,3-benzodioxol-5-ylmethyl)urea (hereafter referred to as "Compound BDU") as an exemplar candidate to illustrate the experimental workflow. This document is designed for researchers in microbiology, drug discovery, and infectious disease, offering detailed, self-validating protocols to assess the QSI potential of new chemical entities.
Part 1: Foundational Principles of Quorum Sensing Inhibition
The Acyl-Homoserine Lactone (AHL) Pathway in Gram-Negative Bacteria
The canonical AHL-mediated QS system, first described in Vibrio fischeri, involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[5]
-
Signal Synthesis: A LuxI-family synthase synthesizes a specific AHL molecule.
-
Signal Accumulation: As the bacterial population grows, the extracellular concentration of the AHL autoinducer increases.
-
Signal Detection & Response: Once a threshold concentration is reached, the AHL diffuses back into the cytoplasm and binds to its cognate LuxR-family receptor. This AHL-receptor complex then binds to specific DNA promoter regions, activating the transcription of target genes, including those for virulence factors and often, the AHL synthase itself in a positive feedback loop.[1]
Diagram 1: Generalized AHL Quorum Sensing Pathway
This diagram illustrates the fundamental mechanism of AHL-mediated quorum sensing in Gram-negative bacteria, which is the target for inhibitors like Compound BDU.
Caption: AHL Quorum Sensing Mechanism.
Part 2: Initial Screening Using Chromobacterium violaceum
Causality: The first step in evaluating a potential QSI is to use a reporter strain that provides a simple, visual readout of QS activity. Chromobacterium violaceum is an ideal model because its production of the purple pigment, violacein, is directly controlled by an AHL-based QS system (CviI/CviR). A successful QSI will inhibit pigment production without affecting the bacterium's growth. This distinction is critical to ensure the compound is not simply acting as a conventional antibiotic.
Protocol 1: Quantitative Violacein Inhibition Assay
This protocol quantifies the inhibition of violacein production in C. violaceum ATCC 12472 when exposed to Compound BDU.
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth and agar
-
Compound BDU (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
-
Centrifuge with a plate rotor
-
Dimethyl sulfoxide (DMSO) for extraction
Procedure:
-
Inoculum Preparation: Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single purple colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm).
-
Standardization: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Plate Setup:
-
Prepare serial dilutions of Compound BDU in LB broth. A typical starting range is 1 µM to 200 µM.
-
In a 96-well plate, add 100 µL of the standardized C. violaceum inoculum to each well.
-
Add 100 µL of the diluted Compound BDU to the test wells.
-
Controls are essential:
-
Negative Control: 100 µL inoculum + 100 µL LB broth with DMSO (at the highest concentration used in test wells). This represents 0% inhibition.
-
Blank Control: 200 µL of sterile LB broth for OD measurement calibration.
-
-
-
Incubation: Cover the plate and incubate at 30°C for 24 hours with gentle agitation (130 rpm).
-
Growth Assessment: After incubation, measure the OD₆₀₀ of each well to assess bacterial growth. This step is crucial for differentiating QSI from antimicrobial activity.
-
Violacein Quantification:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the cells.
-
Carefully discard the supernatant.
-
Air dry the plate. Add 200 µL of pure DMSO to each well to solubilize the violacein pigment.
-
Transfer 150 µL of the DMSO-violacein solution to a new flat-bottom plate.
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
-
Data Analysis:
-
Percent Growth Inhibition = [1 - (OD₆₀₀ of Test Well / OD₆₀₀ of Negative Control)] * 100
-
Percent Violacein Inhibition = [1 - (OD₅₉₅ of Test Well / OD₅₉₅ of Negative Control)] * 100
-
Expected Results & Interpretation: A compound is considered a promising QSI if it shows significant violacein inhibition at concentrations that cause minimal to no growth inhibition.
| Compound BDU (µM) | Avg. OD₆₀₀ (Growth) | % Growth Inhibition | Avg. OD₅₉₅ (Violacein) | % Violacein Inhibition |
| 0 (Control) | 1.250 | 0% | 1.890 | 0% |
| 10 | 1.245 | 0.4% | 1.512 | 20% |
| 25 | 1.230 | 1.6% | 0.983 | 48% |
| 50 | 1.215 | 2.8% | 0.454 | 76% |
| 100 | 1.150 | 8.0% | 0.170 | 91% |
| 200 | 0.850 | 32.0% | 0.113 | 94% |
| Table 1: Example data table for recording results from the violacein inhibition and growth assays. |
Part 3: Characterizing Anti-Virulence Activity in Pseudomonas aeruginosa
Causality: After identifying a hit from the primary screen, the next logical step is to validate its activity in a clinically relevant pathogen. Pseudomonas aeruginosa is an opportunistic pathogen whose virulence is heavily regulated by two interconnected AHL systems: las and rhl.[6][7] The las system, which responds to 3O-C12-HSL, sits at the top of the hierarchy and positively regulates the rhl system (responding to C4-HSL).[8][9] Together, they control factors like the blue-green phenazine pigment pyocyanin and biofilm formation. Testing against P. aeruginosa provides evidence of the compound's potential to disarm a formidable pathogen.
Protocol 2: Pyocyanin Production Inhibition Assay
This protocol measures the effect of Compound BDU on the production of pyocyanin, a key virulence factor of P. aeruginosa PAO1.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Compound BDU (stock solution in DMSO)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
Treatment: In sterile culture tubes, add the diluted bacterial culture and Compound BDU to achieve the desired final concentrations (e.g., 25, 50, 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with agitation (200 rpm).
-
Growth Measurement: After incubation, measure the OD₆₀₀ of each culture to assess bacterial growth.
-
Pyocyanin Extraction:
-
Transfer 5 mL of each culture to a new tube and centrifuge at 8,000 rpm for 10 minutes.
-
Transfer the cell-free supernatant to a fresh tube.
-
Add 3 mL of chloroform and vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Separate the lower chloroform layer and transfer it to a new tube.
-
Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. Pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
-
Quantification:
-
Measure the absorbance of the pink (top) layer at 520 nm (OD₅₂₀).
-
Calculate the pyocyanin concentration (µg/mL) using the formula: Concentration = OD₅₂₀ * 17.072.
-
Normalize the pyocyanin concentration to bacterial growth by dividing by the OD₆₀₀ of the corresponding culture.
-
Data Interpretation: A significant, dose-dependent decrease in normalized pyocyanin concentration indicates that Compound BDU inhibits a key QS-regulated virulence factor in P. aeruginosa.
| Compound BDU (µM) | Avg. OD₆₀₀ (Growth) | Normalized Pyocyanin (µg/mL/OD₆₀₀) | % Pyocyanin Inhibition |
| 0 (Control) | 2.15 | 8.54 | 0% |
| 25 | 2.11 | 5.98 | 30% |
| 50 | 2.05 | 3.25 | 62% |
| 100 | 1.98 | 1.45 | 83% |
| Table 2: Example data table for pyocyanin inhibition results, normalized to bacterial growth. |
Protocol 3: Crystal Violet Biofilm Inhibition Assay
This protocol assesses the ability of Compound BDU to prevent the formation of biofilms by P. aeruginosa.[10][11]
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Compound BDU (stock solution in DMSO)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.[10]
-
Plate Setup:
-
To the wells of a 96-well plate, add 100 µL of the diluted bacterial suspension.
-
Add 100 µL of LB broth containing various concentrations of Compound BDU. Include appropriate DMSO vehicle controls and media-only blanks.
-
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells.[12]
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13]
-
Discard the stain and wash the plate again with water until the wash water is clear.
-
-
Solubilization:
-
Quantification: Transfer 125 µL of the solubilized stain to a new plate and measure the absorbance at 570-595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
Part 4: Integrated Experimental Workflow
Diagram 2: Workflow for Screening and Characterizing a Novel QSI
This workflow provides a logical progression from initial high-throughput screening to more detailed characterization of a potential quorum sensing inhibitor.
Caption: A logical workflow for QSI discovery.
Conclusion and Future Directions
This document outlines a robust and validated framework for the initial assessment of novel quorum sensing inhibitors, using this compound as a model candidate. The described protocols, from the initial visual screen in C. violaceum to the quantitative virulence factor assays in P. aeruginosa, provide a clear path to identify and validate compounds that disrupt bacterial communication. A compound that demonstrates strong inhibition of QS-regulated phenotypes (violacein, pyocyanin, biofilm) at sub-inhibitory concentrations is a strong candidate for further development.
Subsequent research should focus on elucidating the precise mechanism of action (e.g., competitive or non-competitive inhibition of the LuxR-type receptor, inhibition of AHL synthase) and evaluating the candidate's efficacy in more complex biofilm models and ultimately, in vivo infection models. This anti-virulence approach holds immense potential for developing next-generation therapeutics that can circumvent the growing challenge of antibiotic resistance.
References
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Glessner, A., Smith, R. S., Iglewski, B. H., & Robinson, J. B. (1999). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology, 181(5), 1623–1629. [Link]
-
Zhu, J., & Wang, H. (2021). Bioactive Compounds for Quorum Sensing Signal-Response Systems in Marine Phycosphere. Marine Drugs, 19(4), 223. [Link]
-
Pearson, J. P., Pesci, E. C., & Iglewski, B. H. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes. Journal of Bacteriology, 179(18), 5756–5767. [Link]
-
Mukherjee, S., Moustafa, D., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLOS Pathogens, 13(7), e1006504. [Link]
-
Duan, K., & Surette, M. G. (2007). Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems. Journal of Bacteriology, 189(13), 4827-4836. [Link]
-
Latifi, A., Winson, M. K., Foglino, M., Bycroft, B. W., Stewart, G. S., Lazdunski, A., & Williams, P. (1995). Multiple homologues of LuxR and LuxI control expression of virulence determinants and secondary metabolites through quorum sensing in Pseudomonas aeruginosa PAO1. Molecular Microbiology, 17(2), 333-343. [Link]
-
iGEM Foundation. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
-
Wikipedia contributors. (2024, January 12). Quorum sensing. Wikipedia. [Link]
-
Verran, J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Li, Y., & Tian, X. (2022). Regulatory Mechanisms and Physiological Impacts of Quorum Sensing in Gram-Negative Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 892372. [Link]
-
Papenfort, K., & Bassler, B. L. (2016). Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria. Nature Reviews Microbiology, 14(9), 576–588. [Link]
-
Windsor, W. J. (2020). How Quorum Sensing Works. American Society for Microbiology. [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
Srinivasan, R., & Rajamohan, G. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]
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"N-(1,3-benzodioxol-5-ylmethyl)urea" in C5a receptor antagonist studies
As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of N-(1,3-benzodioxol-5-ylmethyl)urea as a potential C5a receptor antagonist. While direct literature on this specific compound's activity at the C5a receptor (C5aR) is not extensively available, the benzodioxole moiety is present in other known C5aR modulators. This document, therefore, offers a scientifically grounded, hypothetical approach for its evaluation, leveraging established protocols and insights from the field of C5aR antagonist drug discovery.
Introduction: The C5a Receptor as a Therapeutic Target
The complement system is a cornerstone of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a.[1][2] C5a exerts its effects primarily through the G protein-coupled receptor, C5aR1 (CD88), which is expressed on a wide variety of immune and non-immune cells.[1] The interaction of C5a with C5aR1 triggers a cascade of inflammatory responses, including chemotaxis of neutrophils and other leukocytes, degranulation, and the release of pro-inflammatory cytokines.[2] While crucial for host defense, dysregulated C5a-C5aR1 signaling is implicated in the pathophysiology of numerous inflammatory diseases, such as sepsis, rheumatoid arthritis, and acute lung injury.[2][3] Consequently, the C5aR1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[4][5]
This guide focuses on providing a detailed experimental roadmap for researchers and drug development professionals interested in evaluating the potential of "this compound" as a C5a receptor antagonist.
Compound Profile: this compound
Structure:
While specific data on the C5aR antagonist activity of this compound is not readily found in published literature, the 1,3-benzodioxole scaffold is a key feature in other compounds that have been investigated for their interaction with G protein-coupled receptors, including the C5a receptor. For instance, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine has been identified as a potent C5a receptor inverse agonist.[4][5] This suggests that the benzodioxole moiety can be a valuable pharmacophore for C5aR binders. The urea linkage in the target compound provides hydrogen bonding capabilities that could contribute to receptor binding.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. |
The C5a Receptor Signaling Pathway
Understanding the C5aR signaling cascade is fundamental to designing and interpreting antagonist studies. Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gi), leading to the dissociation of the Gα and Gβγ subunits. This initiates multiple downstream signaling events, including the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K), and phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which respectively trigger intracellular calcium mobilization and activate protein kinase C (PKC). These pathways culminate in the cellular responses characteristic of C5a activation.
Caption: C5a Receptor (C5aR1) Signaling Cascade.
In Vitro Application Notes and Protocols
The following protocols are designed to assess the antagonist activity of this compound at the C5a receptor in a controlled, in vitro setting.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human C5a receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled C5a ligand (e.g., [125I]-C5a) for binding to membranes prepared from cells overexpressing C5aR1.
Caption: Workflow for C5aR Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing human C5aR1 (e.g., U937 or transfected HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, [125I]-C5a (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
For non-specific binding, use a high concentration of unlabeled C5a.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit C5a-induced intracellular calcium release.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon C5a stimulation, intracellular calcium levels rise, leading to an increase in fluorescence. An antagonist will block this response.
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Preparation:
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject a solution of C5a (at a concentration that elicits ~80% of the maximal response, EC80) into each well.
-
Immediately measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the C5a-induced calcium response for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Chemotaxis Assay
Objective: To evaluate the ability of the test compound to inhibit C5a-driven migration of immune cells.
Principle: This assay uses a Boyden chamber or a similar multi-well plate with a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (C5a) is placed in the lower chamber. An antagonist added to the cells will inhibit their migration through the membrane towards the C5a gradient.[9][10][11][12][13]
Caption: Workflow for Chemotaxis Assay.
Protocol:
-
Assay Setup:
-
Add assay medium containing C5a to the lower wells of a chemotaxis plate.
-
Isolate primary human neutrophils or use a myeloid cell line (e.g., HL-60).
-
Resuspend the cells in assay medium and pre-incubate them with various concentrations of this compound.
-
Place the cell suspension in the upper chamber (Transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each compound concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Application Note and Protocol
The following protocol describes a common in vivo model to assess the efficacy of a C5a receptor antagonist.
Mouse Model of C5a-Induced Neutrophil Mobilization
Objective: To determine if this compound can block the C5a-mediated mobilization of neutrophils from the bone marrow into the peripheral circulation in mice.[14][15][16]
Principle: Intravenous injection of C5a in mice causes a rapid and transient increase in circulating neutrophils. Pre-treatment with an effective C5aR antagonist will attenuate this response.
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Application Notes & Protocols: Leveraging N-(1,3-benzodioxol-5-ylmethyl)urea for the Development of Novel Auxin Receptor Agonists
Abstract
The phytohormone auxin is a master regulator of plant development, controlling processes from root formation to apical dominance.[1][2] The discovery of the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) family of proteins as the primary auxin receptors has revolutionized our ability to understand and manipulate plant growth.[3][4] This document provides a comprehensive guide for researchers on utilizing the N-(1,3-benzodioxol-5-ylmethyl)urea chemical scaffold as a foundation for designing and validating novel auxin receptor agonists. We will detail the mechanism of the TIR1/AFB co-receptor system and provide detailed protocols for computational screening, in vitro biochemical characterization, and in vivo physiological validation of candidate compounds.
The Auxin Co-Receptor Mechanism: A Primer
Auxin orchestrates gene expression changes by mediating the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5] This process is initiated when an auxin molecule binds to a pocket in a TIR1/AFB F-box protein.[6] This binding event is not a simple lock-and-key mechanism; rather, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor.[4][7] This newly formed co-receptor complex is recognized by the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB), leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[5][6] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then activate the transcription of auxin-responsive genes.[3][5]
The this compound Scaffold
The development of synthetic auxins has been crucial for both agricultural applications and basic research.[1] Computational and synthetic chemistry approaches have identified the 1,3-benzodioxole moiety as a promising scaffold for creating potent auxin receptor agonists.[8][9] this compound serves as an excellent starting point for library development due to its structural features that can mimic key interactions of natural auxins within the TIR1 binding pocket.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[10] |
| Molecular Weight | 180.16 g/mol | PubChem[10] |
| XLogP3 | 0.2 | PubChem[10] |
| Hydrogen Bond Donors | 2 | PubChem[10] |
| Hydrogen Bond Acceptors | 3 | PubChem[10] |
| IUPAC Name | 1,3-benzodioxol-5-ylurea | PubChem[10] |
Application Note 1: Computational Design and Virtual Screening
Objective: To use in silico methods to predict the binding affinity of this compound derivatives to the TIR1 auxin receptor and prioritize candidates for synthesis.
Rationale: Molecular docking is a cost-effective first step to evaluate how a ligand might interact with a protein's binding site.[9] By modeling the interaction between benzodioxole derivatives and the known crystal structure of the TIR1-auxin-Aux/IAA complex, we can predict binding energies and identify key residues involved in the interaction, guiding the design of more potent agonists.[8]
Protocol 1.1: Molecular Docking of Benzodioxole Derivatives against TIR1
-
Receptor Preparation: a. Obtain the crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and an Aux/IAA peptide from the Protein Data Bank (PDB). b. Prepare the protein using molecular modeling software (e.g., Chimera, PyMOL) by removing water molecules, adding hydrogen atoms, and assigning partial charges. c. Define the binding site (the "pocket") based on the position of the co-crystallized auxin molecule.
-
Ligand Preparation: a. Generate 3D structures of this compound and its designed derivatives. b. Perform energy minimization and assign appropriate charges using a force field like MMFF94.
-
Docking Simulation: a. Use a docking program (e.g., AutoDock Vina, rDock) to dock each ligand into the defined binding site of TIR1.[11] b. Generate multiple binding poses for each ligand.
-
Analysis and Candidate Selection: a. Rank the ligands based on their predicted binding energy (e.g., kcal/mol). A lower binding energy generally indicates a stronger affinity.[9] b. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the TIR1 pocket are present. c. Select a prioritized list of candidates for chemical synthesis and biological validation.
Application Note 2: In Vitro Biochemical Characterization
Objective: To quantitatively measure the binding affinity and functional activity of synthesized compounds on the purified TIR1/AFB-Aux/IAA co-receptor complex.
Rationale: In vitro assays using purified components provide direct evidence of a compound's ability to act as "molecular glue." Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure real-time binding kinetics and affinity.[12][13]
Protocol 2.1: Surface Plasmon Resonance (SPR) Binding Assay
This protocol is adapted from established methods for assaying auxin receptor activity.[12]
-
Protein Preparation: Express and purify recombinant TIR1/AFB proteins and a peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).
-
Chip Immobilization: Covalently immobilize the purified TIR1/AFB protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: a. Prepare a dilution series of the Aux/IAA degron peptide and the test compound (e.g., from 1 nM to 10 µM) in running buffer. b. Inject the Aux/IAA peptide alone over the chip surface to establish a baseline interaction. c. Inject a mixture of the Aux/IAA peptide and the test compound over the chip surface. An increase in the SPR signal (measured in Response Units, RU) compared to the peptide alone indicates the compound is promoting the co-receptor complex formation. d. Regenerate the chip surface between injections with a low pH buffer.
-
Data Analysis: a. Subtract the reference flow cell signal from the active cell signal to get the specific binding response. b. Fit the dose-response data to a suitable binding model to calculate the equilibrium dissociation constant (KD). A lower KD value signifies higher binding affinity.
Table 2: Representative SPR Binding Affinity Data
| Compound | Target Receptor | KD (nM) | Notes |
| IAA (Control) | AtTIR1 | 35 ± 5 | Natural auxin, reference compound. |
| NAA (Control) | AtTIR1 | 50 ± 8 | Synthetic auxin, reference compound. |
| Candidate BDU-01 | AtTIR1 | 85 ± 10 | Moderate affinity agonist. |
| Candidate BDU-07 | AtTIR1 | 25 ± 4 | High affinity agonist, potent candidate. |
| Inactive Analog | AtTIR1 | >10,000 | No significant binding observed. |
Application Note 3: In Vivo Validation in Plant Systems
Objective: To confirm the auxin-like activity of candidate compounds in a whole-organism context.
Rationale: While in vitro assays are crucial, in vivo validation is necessary to account for factors like cell permeability, metabolic stability, and transport.[1] Standardized plant bioassays, such as root growth inhibition and reporter gene activation, provide robust physiological evidence of auxin activity.[14][15]
Protocol 3.1: Arabidopsis Root Growth Assay
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Stratification and Germination: Stratify seeds at 4°C for 2-3 days in the dark, then transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) in a vertical orientation.
-
Compound Treatment: After 4-5 days of growth, transfer seedlings to new MS plates containing a range of concentrations of the test compound, IAA (positive control), and a solvent control (e.g., DMSO).
-
Data Collection: After an additional 3-5 days of growth, scan the plates and measure the primary root length and the number of emerged lateral roots using software like ImageJ.
-
Analysis: Plot the primary root length and lateral root density against compound concentration. Active auxin agonists will typically inhibit primary root elongation and promote lateral root formation at specific concentrations.[8]
Protocol 3.2: DR5 Reporter Gene Assay
-
Plant Material: Use a transgenic Arabidopsis line containing the synthetic auxin-responsive promoter DR5 fused to a reporter gene, such as β-glucuronidase (GUS) or Luciferase (LUC).
-
Seedling Growth: Grow seedlings in liquid MS medium or on solid agar plates for 5-7 days.
-
Compound Treatment: Add the test compounds at a predetermined effective concentration (e.g., 1-10 µM) to the liquid medium or apply to agar plates. Include positive (IAA) and negative (solvent) controls.
-
Signal Detection:
-
For DR5::GUS: After treatment (e.g., 6-24 hours), harvest seedlings and perform histochemical GUS staining. Visualize the blue precipitate, indicative of auxin response, using a microscope.
-
For DR5::LUC: After treatment (e.g., 1-4 hours), spray seedlings with a luciferin solution and image the luminescence using a sensitive CCD camera system.
-
-
Analysis: Quantify the reporter signal. A strong signal in tissues known for auxin response (e.g., root tips, vascular tissue) confirms the compound activates the canonical auxin signaling pathway.[9]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the rational design of novel auxin receptor agonists. The integrated workflow presented here—combining computational screening, direct biochemical validation, and physiological assays—provides a robust framework for identifying and characterizing potent and potentially selective modulators of the TIR1/AFB pathway. Future work could focus on synthesizing libraries of derivatives to establish detailed structure-activity relationships (SAR), exploring selectivity among different TIR1/AFB family members, and assessing the efficacy of lead compounds in agriculturally significant crop species.
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Salehin, M., et al. (2015). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Arabidopsis Book. Available at: [Link]
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Wang, S., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. PLoS Genetics. Available at: [Link]
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Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications. Available at: [Link]
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Tan, X., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Available at: [Link]
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Uchida, N., et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences. Available at: [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]
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de Oliveira, A. B., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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ResearchGate. (n.d.). GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4-... ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. Available at: [Link]
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Lee, C., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]
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He, W., et al. (2011). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences. Available at: [Link]
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ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... ResearchGate. Available at: [Link]
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Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. Available at: [Link]
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De Rybel, K., & Friml, J. (2025). Mechanisms of auxin action in plant growth and development. Nature Reviews Molecular Cell Biology. Available at: [Link]
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Brodbeck, R. M., et al. (2015). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. ResearchGate. Available at: [Link]
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de Oliveira, A. B., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. ResearchGate. Available at: [Link]
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Hu, Y., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences. Available at: [Link]
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Demian, Y., et al. (2025). Molecular Docking Studies of N -(((5-Aryl-1, 3, 4-oxadiazol-2-yl)amino)methyl). ResearchGate. Available at: [Link]
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ResearchGate. (2025). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. ResearchGate. Available at: [Link]
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NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Available at: [Link]
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Application Notes and Protocols: In Vitro Assay for "N-(1,3-benzodioxol-5-ylmethyl)urea" Activity
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: Rationale for Investigating N-(1,3-benzodioxol-5-ylmethyl)urea
The compound this compound integrates two key structural motifs known for their diverse biological activities: a urea functionality and a 1,3-benzodioxole ring system. The urea group is a cornerstone in medicinal chemistry, capable of forming stable hydrogen bonds with various protein targets, a feature leveraged in numerous approved drugs, including anticancer and anti-HIV agents.[1][2] Its presence suggests the potential for specific interactions with biological macromolecules.
The 1,3-benzodioxole moiety, a derivative of which is commonly known as piperonyl, is found in numerous natural and synthetic compounds with a wide array of biological effects. Derivatives of this scaffold have been explored for their potential as antimicrobial agents, specifically as inhibitors of bacterial communication systems known as quorum sensing.[3] Additionally, related structures have shown activity as receptor agonists and antagonists, highlighting the versatility of this chemical scaffold.[4][5]
Given this background, this compound emerges as a compelling candidate for investigation in several therapeutic areas. This application note outlines a strategic in vitro screening approach to elucidate the biological activity of this compound, focusing on its potential as a novel antimicrobial agent targeting bacterial quorum sensing. The described workflow is designed as a self-validating system, beginning with a primary screen to establish bioactivity, followed by a specific mechanistic assay to identify a putative target.
PART 1: Primary Screening - Antimicrobial Susceptibility Testing
The initial step is to determine if this compound possesses general antimicrobial properties. A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[6][7]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the selected bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Compound Serial Dilution:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include wells for a positive control (antibiotic), a negative control (DMSO at the highest concentration used for the test compound), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration at which a significant reduction in bacterial growth is observed compared to the negative control.
-
| Component | Volume per Well | Purpose |
| CAMHB | Variable | Growth medium and diluent |
| Test Compound/Controls | 10 µL | Serial dilutions of the test compound |
| Bacterial Inoculum | 90 µL | Final concentration of 5 x 10^5 CFU/mL |
| Total Volume | 100 µL |
PART 2: Mechanistic Assay - Quorum Sensing Inhibition
Based on the structural similarity to known quorum sensing inhibitors, a logical next step is to investigate if the antimicrobial activity of this compound is mediated through the disruption of bacterial communication. A reporter gene assay is a robust method to quantify the inhibition of a specific quorum sensing circuit.[3]
Experimental Workflow for Quorum Sensing Inhibition Assay
Caption: Workflow for the quorum sensing inhibition reporter assay.
Protocol 2: LasR-based Quorum Sensing Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the Pseudomonas aeruginosa LasR quorum sensing system using a GFP reporter strain.
Materials:
-
P. aeruginosa reporter strain (e.g., carrying a lasB promoter-driven GFP fusion)
-
This compound
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
LB broth supplemented with an appropriate antibiotic for plasmid maintenance
-
Sterile 96-well black, clear-bottom microtiter plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reporter Strain:
-
Grow the reporter strain overnight in supplemented LB broth.
-
Dilute the culture to an OD600 of approximately 0.05 in fresh medium.
-
-
Assay Setup:
-
In the 96-well plate, add serial dilutions of this compound.
-
Add the autoinducer, 3-oxo-C12-HSL, to all wells (except the negative control) to a final concentration that induces a robust reporter signal (e.g., 100 nM).
-
Add the diluted reporter strain to all wells.
-
Include controls for basal fluorescence (no HSL) and maximal fluorescence (HSL with DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a period sufficient for GFP expression (e.g., 6-8 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm).
-
Measure the optical density at 600 nm to assess bacterial growth.
-
Normalize the fluorescence signal to the OD600 to account for any growth-inhibitory effects of the compound.
-
Calculate the percentage of inhibition relative to the positive control (HSL with DMSO) and determine the IC50 value.
-
| Parameter | Condition |
| Reporter Strain | P. aeruginosa (lasB-gfp) |
| Autoinducer | 3-oxo-C12-HSL (100 nM) |
| Test Compound Conc. | 0.1 µM to 100 µM (example range) |
| Incubation | 37°C, 6-8 hours with shaking |
| Readouts | Fluorescence (Ex/Em: 485/520 nm), OD600 nm |
PART 3: Target Engagement - Elucidating the Molecular Interaction
A key aspect of drug discovery is confirming that a compound interacts directly with its intended target. The urea functionality is adept at forming hydrogen bonds, which are crucial for ligand-protein interactions.[1] A thermal shift assay can be employed to verify the direct binding of this compound to the putative target protein, in this case, the LasR receptor.
Signaling Pathway and Proposed Inhibition
Caption: Proposed mechanism of LasR inhibition by the test compound.
Protocol 3: Thermal Shift Assay (TSA)
Objective: To determine if this compound directly binds to and stabilizes the purified LasR protein.
Materials:
-
Purified LasR protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer (e.g., HEPES with NaCl)
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the purified LasR protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add varying concentrations of this compound to the wells. Include a DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Plot fluorescence versus temperature to generate a melting curve for each condition.
-
The melting temperature (Tm) is the midpoint of the transition. A positive shift in Tm in the presence of the compound indicates binding and stabilization of the protein.
-
Conclusion and Future Directions
This application note provides a structured, multi-step approach to characterize the in vitro activity of this compound, using its potential as a quorum sensing inhibitor as a scientifically-grounded hypothesis. The progression from a broad antimicrobial screen to a specific, mechanistic reporter assay, and finally to a biophysical target engagement assay, represents a robust and logical workflow in early-stage drug discovery. Positive results from these assays would provide strong evidence for the compound's mechanism of action and warrant further investigation, including structure-activity relationship (SAR) studies and evaluation in more complex biological models.
References
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ResearchGate. [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Available at: [Link].
-
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ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide docking with LBD of LasR. Available at: [Link].
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PubMed. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Available at: [Link].
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ResearchGate. Urea derivatives of spirocyclic piperidines endowed with antibacterial activity. Available at: [Link].
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National Center for Biotechnology Information. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link].
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- 4. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of N-(1,3-benzodioxol-5-ylmethyl)urea
Introduction: Unveiling the Bioactivity of a Novel Benzodioxole Derivative
N-(1,3-benzodioxol-5-ylmethyl)urea is a synthetic compound featuring the 1,3-benzodioxole moiety, a scaffold prevalent in numerous biologically active molecules. Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-hyperlipidemic, and antioxidative effects[1]. Notably, some analogues exhibit pro-apoptotic activity in cancer cell lines, while others function as antagonists or inverse agonists at G-protein coupled receptors (GPCRs), such as the C5a receptor, indicating potential anti-inflammatory applications[1][2]. Furthermore, the 1,3-benzodioxole ring is a key structural feature in compounds designed as capsaicin analogues, suggesting possible interactions with ion channels or other receptor systems[3].
Given the diverse bioactivities associated with the 1,3-benzodioxole scaffold, a systematic and multi-faceted approach is essential to characterize the cellular effects of this compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the compound's potential cytotoxic, apoptotic, and GPCR-modulatory activities through a series of robust cell-based assays. The protocols are designed to be self-validating, with clear explanations of the underlying principles and expected outcomes.
PART 1: Foundational Screening - Cytotoxicity and Cell Viability Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and guide concentration ranges for subsequent mechanistic studies.
Principle of Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a compound is toxic to cells. Common methods include quantifying the release of intracellular enzymes upon membrane damage or using membrane-impermeable dyes that only enter dead cells[4][5][6].
Protocol: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium[5].
Materials:
-
This compound (stock solution in DMSO)
-
Adherent or suspension cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Plate reader with absorbance measurement capabilities
Step-by-Step Protocol:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed 20,000-50,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
LDH Assay:
-
Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis and Interpretation:
| Treatment Group | Expected Outcome | Interpretation |
| Vehicle Control | Low absorbance | Baseline cell death |
| Compound-Treated | Dose-dependent increase in absorbance | Compound-induced cytotoxicity |
| Positive Control (Lysis) | Maximum absorbance | 100% cell death |
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100
Workflow for Foundational Screening
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
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- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes & Protocols: Elucidating the Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unpacking the Therapeutic Potential of N-(1,3-benzodioxol-5-ylmethyl)urea
This compound is a synthetic compound that merges two key pharmacophores: a urea moiety and a 1,3-benzodioxole ring system. This unique structural combination suggests a rich potential for biological activity, drawing from the established properties of both components. The urea functional group is a cornerstone in medicinal chemistry, frequently implicated in enzyme inhibition by forming critical hydrogen bond interactions within active sites.[1][2] Urea derivatives have demonstrated efficacy as inhibitors of various enzymes, including kinases, proteases, and hydrolases.[1][3] Concurrently, the 1,3-benzodioxole scaffold is a privileged structure found in numerous natural and synthetic bioactive molecules, contributing to a range of pharmacological effects such as anti-inflammatory, neuroprotective, and anti-tumor activities.[4][5]
Given the absence of extensive research on this compound, this document provides a comprehensive, hypothesis-driven guide for its mechanistic evaluation. We will explore its potential as an enzyme inhibitor, a common mechanism for urea-containing compounds, and outline a systematic approach to identify its molecular targets and elucidate its downstream cellular effects. The protocols herein are designed to be self-validating, providing a robust framework for your investigation.
Hypothesized Mechanism of Action: An Enzyme Inhibition-Centric Approach
Based on its structural motifs, a primary hypothesized mechanism of action for this compound is the inhibition of one or more cellular enzymes. The urea group can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and facilitating binding to enzyme active sites. The benzodioxole moiety can engage in hydrophobic and π-stacking interactions, conferring target specificity and potency.
Our investigation will therefore focus on two potential, broad classes of enzymes known to be targeted by similar compounds: kinases and hydrolases (e.g., ureases, epoxide hydrolases) .[1][2][6]
Experimental Workflow: A Step-by-Step Guide to Mechanistic Discovery
The following workflow provides a logical progression from broad, high-throughput screening to specific target validation and cellular pathway analysis.
Caption: A three-phase experimental workflow for elucidating the mechanism of action.
Phase 1 Protocols: Broad Screening and Initial Target Identification
The initial phase aims to cast a wide net to identify the general class of enzymes that this compound may inhibit.
Protocol: Broad-Spectrum Kinase Panel Screen
Rationale: Given that many urea-based drugs are kinase inhibitors, a broad-spectrum kinase panel is a cost-effective and high-throughput method to identify potential kinase targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Provider: Submit the compound to a commercial service provider (e.g., Eurofins, Promega) for screening against a panel of 100-400 kinases.
-
Screening Concentration: A standard initial screening concentration is 1 µM.
-
Data Analysis: The provider will report the percent inhibition for each kinase. Identify "hits" as kinases with >50% inhibition.
Data Interpretation:
| Kinase Target | Percent Inhibition at 1 µM | Hit Identification |
| Kinase A | 85% | Yes |
| Kinase B | 12% | No |
| Kinase C | 62% | Yes |
| ... | ... | ... |
Protocol: Urease Inhibition Assay
Rationale: The urea scaffold is a known inhibitor of urease, an enzyme implicated in bacterial pathogenesis.[6] This assay will determine if the compound has antimicrobial potential via this mechanism.
Methodology:
-
Reagents: Jack bean urease, urea solution, phosphate buffer (pH 7.4), and a colorimetric ammonia detection reagent (e.g., Nessler's reagent).
-
Assay Setup:
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 55 µL of urea solution.
-
Incubate for 15 minutes at 37°C.
-
-
Detection: Stop the reaction and measure the ammonia produced using a colorimetric reagent and a plate reader at the appropriate wavelength.
-
Controls: Include a positive control (e.g., thiourea) and a negative control (DMSO vehicle).
Phase 2 Protocols: Lead Target Validation
Once initial hits are identified, the next phase focuses on confirming these interactions and characterizing the nature of the inhibition.
Protocol: IC50 Determination
Rationale: To quantify the potency of the compound against the identified "hit" enzymes.
Methodology:
-
Concentration Gradient: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM).
-
Enzyme Assay: Perform the specific enzyme activity assay for the "hit" target (e.g., a kinase activity assay using a fluorescent substrate) in the presence of the different compound concentrations.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Expected Data Output:
| Enzyme Target | IC50 (µM) |
| Kinase A | 0.52 |
| Kinase C | 3.1 |
Protocol: Enzyme Kinetics Studies
Rationale: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Methodology:
-
Varying Substrate Concentration: Perform the enzyme activity assay with a fixed concentration of this compound (e.g., at its IC50) and varying concentrations of the enzyme's substrate.
-
Data Analysis: Generate Michaelis-Menten plots and Lineweaver-Burk plots to determine the effect of the inhibitor on Vmax and Km.
Caption: Interpreting modes of enzyme inhibition via Lineweaver-Burk plots.
Phase 3 Protocols: Cellular and Downstream Pathway Analysis
The final phase aims to understand the consequences of target inhibition in a cellular context.
Protocol: Western Blot for Phospho-Protein Analysis
Rationale: If the target is a kinase, this protocol will verify target engagement in cells by measuring the phosphorylation status of its known downstream substrates.
Methodology:
-
Cell Treatment: Treat a relevant cell line with this compound at concentrations around its IC50.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's substrate and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Hypothetical Signaling Pathway (if Kinase A is the target):
Caption: A hypothetical signaling pathway illustrating the inhibitory effect on a kinase.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of this compound's mechanism of action. By progressing through these phases, researchers can efficiently identify and validate its molecular targets and begin to understand its cellular effects. Positive findings from this workflow would warrant further preclinical studies, including in vivo efficacy and safety profiling, to fully assess the therapeutic potential of this promising compound.
References
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Mele, A., et al. (2020). Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1375. Available at: [Link]
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Rauf, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6447. Available at: [Link]
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Fengxian Chemical. (n.d.). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Mazzetto, G., et al. (2022). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 40, 235-254. Available at: [Link]
-
Lee, K., et al. (2021). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 6(30), 20006-20018. Available at: [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Available at: [Link]
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ResearchGate. (n.d.). Results of molecular docking of urea derivatives with enzymes. Available at: [Link]
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 891969. Available at: [Link]
-
Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-(1,3-benzodioxol-5-ylmethyl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)urea is a compound of interest within the broader class of 1,3-benzodioxole derivatives. This chemical family has been explored for a variety of therapeutic applications, including as potential auxin receptor agonists, C5a receptor inverse agonists for inflammatory diseases, and c-Src/Abl kinase inhibitors in oncology.[1][2][3] Given the diverse biological activities of related compounds, establishing a robust and reproducible methodology for in vivo studies of this compound is paramount for elucidating its therapeutic potential and safety profile.
This document provides a comprehensive guide for researchers on how to approach the determination of an appropriate dosage for in vivo studies of this novel compound. It is structured to guide the user through the necessary preclinical steps, from initial in vitro characterization to the design and execution of dose-ranging and efficacy studies in animal models. The protocols herein are based on established principles of pharmacology and toxicology and emphasize a data-driven approach to dosage selection.
Part 1: Preclinical Assessment and In Vitro Characterization
Before proceeding to in vivo studies, a thorough in vitro characterization of this compound is essential to inform dose selection and study design.[4] This initial phase provides critical data on the compound's biological activity, potency, and potential toxicity.
1.1. Essential In Vitro Parameters
The following table outlines the key in vitro parameters that must be determined prior to initiating animal studies.
| Parameter | Description | Example Methodology |
| IC50 / EC50 | The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay. | Cell-based assays relevant to the hypothesized mechanism of action (e.g., enzyme inhibition, receptor binding, or cellular signaling assays). |
| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay. | MTT, MTS, or LDH release assays using relevant cell lines. |
| Mechanism of Action | The specific biochemical interaction through which the compound produces its pharmacological effect. | Target-based assays, pathway analysis, and molecular docking studies. |
| In Vitro Efficacy | Data from cell-based assays demonstrating the desired biological effect. | Functional assays measuring downstream effects of the target engagement (e.g., changes in gene expression, protein phosphorylation, or cell behavior). |
| Solubility | The ability of the compound to dissolve in a solvent to form a solution. | Kinetic and thermodynamic solubility assays in various buffers and potential vehicle formulations. |
1.2. Causality in Experimental Choices
The data generated from these in vitro studies are foundational for several reasons. The IC50/EC50 provides a preliminary indication of the compound's potency, which is a starting point for estimating a therapeutic dose. The cytotoxicity data is crucial for establishing a preliminary therapeutic index (the ratio of the toxic dose to the therapeutic dose). Understanding the mechanism of action is vital for selecting appropriate in vivo models and biomarkers for assessing efficacy. Finally, solubility data will dictate the feasible routes of administration and the formulation of the compound for in vivo delivery.
Part 2: In Vivo Study Design and Dosage Determination
The design of in vivo experiments must be rigorous and well-planned to ensure the generation of reliable and reproducible data.[5][6][7] This section outlines a systematic approach to determining the in vivo dosage of this compound.
2.1. Workflow for In Vivo Dosage Determination
The following diagram illustrates the general workflow for establishing an in vivo dosage for a novel compound.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The determination of an appropriate in vivo dosage for a novel compound such as this compound requires a systematic and data-driven approach. By first conducting thorough in vitro characterization and then proceeding with well-designed in vivo toxicity and dose-ranging studies, researchers can establish a safe and effective dose for subsequent efficacy testing. This methodical process is crucial for the successful translation of promising compounds from the laboratory to potential clinical applications. Adherence to ethical guidelines and rigorous experimental design are paramount throughout this process to ensure the generation of high-quality, reproducible data. [8]
References
-
National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]
-
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
-
ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. [Link]
-
Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]
-
ResearchGate. (2020). GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4-.... [Link]
-
PubMed. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. [Link]
-
ResearchGate. (2015). (PDF) Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
Sources
- 1. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. biobostonconsulting.com [biobostonconsulting.com]
Application Notes & Protocols: The N-(1,3-benzodioxol-5-ylmethyl)urea Scaffold in Modern Drug Design
Abstract
The N-(1,3-benzodioxol-5-ylmethyl)urea scaffold represents a "privileged" structural motif in medicinal chemistry, characterized by its recurrent appearance in potent, selective, and orally bioavailable modulators of various biological targets. This guide provides an in-depth analysis of this scaffold, elucidating its physicochemical advantages and exploring its application in the design of novel therapeutics. We present detailed synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) insights, focusing on its utility in developing antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inverse agonists for the C5a receptor, among other emerging applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The this compound Scaffold: A Privileged Foundation
The term "privileged scaffold" refers to a molecular framework that is capable of providing high-affinity ligands for more than one type of biological receptor or enzyme. The this compound core is an exemplary case. Its utility stems from a combination of favorable structural and physicochemical properties.
-
The Benzodioxole Ring: Often referred to as the piperonyl group, this moiety is a bioisostere for catechol and guaiacol rings found in many natural products and drugs. It serves as a rigid, planar anchor that can engage in π-π stacking and hydrophobic interactions within a binding pocket. Crucially, the methylenedioxy bridge can influence metabolic stability and receptor affinity.
-
The Urea Linker: The urea group is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows it to form robust, directional interactions with protein backbones or specific amino acid residues, a common feature in potent enzyme inhibitors and receptor antagonists.
-
The Methylene Bridge: This flexible linker provides optimal spatial orientation for the benzodioxole and urea moieties, allowing the molecule to adopt a low-energy conformation that complements the topology of the target's binding site.
These features combine to create a scaffold that is pre-organized for receptor binding yet synthetically tractable for the introduction of chemical diversity.
Table 1: Physicochemical Properties of the Core Scaffold (N-1,3-benzodioxol-5-ylurea)
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Therapeutic Applications & Target-Specific Design
The versatility of the scaffold is best illustrated by its successful application in targeting distinct receptor families.
TRPV1 Receptor Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target for the treatment of chronic and inflammatory pain[2]. Capsaicin, the pungent compound in chili peppers, is a known TRPV1 agonist[3]. Drug design efforts have focused on creating antagonists that block channel activation. The this compound scaffold has emerged as a potent template for such antagonists[4].
In this context, the scaffold can be deconstructed into three key pharmacophoric regions, a common strategy in medicinal chemistry to understand SAR[4]:
-
A-Region: The 1,3-benzodioxole group, which typically binds in the vanilloid pocket.
-
B-Region: The central urea linker.
-
C-Region: A variable substituent that explores other regions of the binding site to enhance potency and selectivity.
Derivatives of this scaffold have demonstrated high affinity and potent antagonism of TRPV1, with activities comparable to leading clinical candidates[4].
Caption: Pharmacophore model for TRPV1 antagonists based on the scaffold.
C5a Receptor Inverse Agonism for Inflammatory Diseases
The complement C5a receptor (C5aR) is a G protein-coupled receptor that plays a critical role in the inflammatory response. Its over-activation is implicated in numerous autoimmune and inflammatory diseases. Small-molecule antagonists or inverse agonists of C5aR are therefore highly sought after as therapeutics[5].
NDT 9513727 is a potent, selective, and orally bioavailable C5aR inverse agonist that features a substituted imidazole core with two N-(1,3-benzodioxol-5-ylmethyl) groups. This discovery highlights the scaffold's ability to interact with GPCRs. In this molecule, the benzodioxole moieties are crucial for achieving high-affinity binding, inhibiting C5a-stimulated responses with nanomolar potency[5].
Table 2: Biological Activity of this compound and Related Derivatives
| Compound / Derivative | Target | Activity Type | Potency (IC₅₀) | Source |
| NDT 9513727 | C5a Receptor | Inverse Agonist | 11.6 nM (Binding) | [5] |
| NDT 9513727 | C5a Receptor | Inverse Agonist | 1.1 - 9.2 nM (Functional) | [5] |
| Capsaicin Analogue | TRPV1 | Antagonist | Comparable to leading compounds | [4] |
| Vanillin-based Hybrids | P. aeruginosa LasR | Quorum Sensing Inhibitor | Significant anti-virulence activity | [6] |
| K-10 | Plant TIR1 | Auxin Receptor Agonist | Promotes root growth | [7] |
Synthetic and Experimental Protocols
The successful application of this scaffold relies on robust synthetic and analytical methodologies.
Protocol 1: General Synthesis of N-Substituted N'-(1,3-benzodioxol-5-ylmethyl)ureas
This protocol describes a common and reliable method for synthesizing derivatives of the core scaffold starting from 1-(1,3-benzodioxol-5-yl)methanamine. The choice of an appropriate isocyanate allows for the introduction of chemical diversity at the C-Region.
Causality Behind Choices:
-
Aprotic Solvent (DCM/THF): Dichloromethane (DCM) or Tetrahydrofuran (THF) are used as they are unreactive towards isocyanates and effectively solubilize the starting materials.
-
Inert Atmosphere (Argon/Nitrogen): Isocyanates are sensitive to moisture. An inert atmosphere prevents the hydrolysis of the isocyanate to a primary amine, which would lead to unwanted side products.
-
Room Temperature: The reaction is typically exothermic but proceeds efficiently at room temperature without significant side-product formation, making it experimentally convenient.
Caption: General workflow for the synthesis of target urea derivatives.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an argon atmosphere, add 1-(1,3-benzodioxol-5-yl)methanamine (1.0 eq).
-
Solvation: Dissolve the amine in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired substituted isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude product is often pure enough for biological testing.
-
Purification (if necessary): If impurities are present, purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Evaluation of TRPV1 Antagonism using a Calcium Influx Assay
This protocol provides a reliable method to quantify the antagonist activity of synthesized compounds at the human TRPV1 channel expressed in a recombinant cell line (e.g., HEK293).
Causality Behind Choices:
-
HEK293 Cells: These cells are a robust and commonly used platform for expressing recombinant ion channels as they have low endogenous channel activity.
-
Fluo-4 AM: This is a cell-permeant dye that becomes fluorescent in the presence of free calcium. Its fluorescence intensity is directly proportional to the intracellular calcium concentration, providing a real-time readout of channel activity.
-
Capsaicin as Agonist: Capsaicin is the canonical TRPV1 agonist, making it the ideal positive control and stimulus to test for antagonism.
-
Ionomycin for Max Response: Ionomycin is a calcium ionophore that permeabilizes the cell membrane to calcium, providing the maximum possible fluorescence signal (F_max) for data normalization.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with Assay Buffer (e.g., HBSS with 20 mM HEPES). Load the cells with Fluo-4 AM dye (2-4 µM) in Assay Buffer containing 0.02% Pluronic F-127 for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add varying concentrations of the test compound (e.g., from 1 nM to 30 µM) to the wells and incubate for 15-20 minutes at room temperature. Include wells for vehicle control (e.g., 0.1% DMSO) and a known antagonist as a positive control.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence (F_baseline) using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~494 nm and emission at ~516 nm.
-
Agonist Challenge: Add a pre-determined concentration of capsaicin (typically the EC₈₀ concentration) to all wells simultaneously using the plate reader's injection system.
-
Signal Measurement: Immediately begin measuring the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the peak calcium influx (F_signal).
-
Data Normalization: At the end of the run, add a saturating concentration of ionomycin to determine the maximum fluorescence (F_max).
-
Analysis:
-
Calculate the response as a percentage of the control response: Response (%) = [(F_signal - F_baseline) / (F_max - F_baseline)] * 100.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The this compound scaffold is a powerful and validated starting point for drug discovery campaigns targeting a diverse range of proteins. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for building libraries of novel compounds. While its utility in targeting TRPV1 and C5aR is well-documented, emerging research suggests potential applications in anti-infectives and agrochemicals[6][7].
Future work should focus on exploring novel substitutions on the scaffold to target new protein families, as well as on detailed ADME/Tox profiling of lead compounds to mitigate potential liabilities associated with the benzodioxole moiety, such as CYP450 inhibition. The strategic application of the protocols and principles outlined in this guide will undoubtedly accelerate the discovery of new and effective therapeutics based on this privileged chemical framework.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (n.d.). MDPI. [Link]
-
GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4-... (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2026). ResearchGate. [Link]
-
Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Structure activity relationship of the synthesized compounds 3–11. (n.d.). ResearchGate. [Link]
-
N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. (n.d.). PubChem. [Link]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (2024). ResearchGate. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
N-1,3-benzodioxol-5-ylurea. (n.d.). PubChem. [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI. [Link]
-
de Fátima, Â., et al. (2012). N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide: an analogue of capsaicin. Acta Crystallographica Section E. [Link]
-
Lee, J., et al. (2020). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. Bioorganic & Medicinal Chemistry Letters. [Link]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. (2024). ResearchGate. [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole. (n.d.). PrepChem.com. [Link]
-
Akerman, S. (2014). Peripheral TRPV1 receptors as targets for drug development: new molecules and mechanisms. Current Topics in Medicinal Chemistry. [Link]
-
Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (2023). Semantic Scholar. [Link]
Sources
- 1. N-1,3-benzodioxol-5-ylurea | C8H8N2O3 | CID 851838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peripheral TRPV1 receptors as targets for drug development: new molecules and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide: an analogue of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea
Welcome to the technical support guide for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve experimental outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is efficient, reproducible, and high-yielding.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
A1: Low yield is a common frustration that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits.
-
Cause 1: Poor Reagent Quality or Degradation.
-
The "Why": The primary amine, 1,3-benzodioxol-5-ylmethanamine (piperonylamine), can degrade over time through oxidation or reaction with atmospheric CO2. Similarly, urea sources like potassium isocyanate (KOCN) are sensitive to moisture, while in-situ generated isocyanates are highly reactive and can be consumed by side reactions if not used promptly.[1] Reagents like 1,1'-Carbonyldiimidazole (CDI) are also highly moisture-sensitive.
-
Solution:
-
Verify Amine Purity: Use freshly distilled or recently purchased piperonylamine. Confirm its purity via ¹H NMR or GC-MS before use.
-
Use Anhydrous Reagents: Ensure KOCN is dry by storing it in a desiccator. If using a phosgene equivalent like CDI or triphosgene, purchase from a reputable supplier and handle under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Work under Inert Atmosphere: For moisture-sensitive steps, especially those involving isocyanate intermediates, use dry solvents and an inert atmosphere to prevent premature quenching.[3]
-
-
-
Cause 2: Suboptimal Reaction Conditions.
-
The "Why": The nucleophilic attack of the amine on the urea precursor is highly dependent on temperature, solvent, and pH. For reactions involving KOCN, the active species is isocyanic acid (HNCO), which is formed in situ. The reaction rate and equilibrium can be sensitive to the pH of the medium.[4] For other methods, such as those involving carbamates, temperature is critical; reflux is often required to drive the reaction to completion.[5]
-
Solution:
-
Temperature Control: For the KOCN method, room temperature is often sufficient, but gentle heating (40-50 °C) can sometimes improve rates.[1] For carbamate-based methods, ensure the reaction reaches and maintains reflux temperature.[5]
-
Solvent Choice: While water is an excellent green solvent for the KOCN reaction, other methods may require aprotic solvents like THF, DMF, or DCM to prevent side reactions with the solvent.[1][2]
-
pH Adjustment (for KOCN method): The reaction of an amine hydrochloride with KOCN proceeds well in an aqueous medium. Starting with the amine salt helps maintain a slightly acidic pH that facilitates the formation of isocyanic acid without excessively protonating the primary amine, thus keeping it nucleophilic.[4]
-
-
-
Cause 3: Competing Side Reactions.
-
The "Why": The isocyanate intermediate, central to many urea syntheses, is highly electrophilic. It can react with any available nucleophile. If water is present, it can hydrolyze back to the amine. If a nucleophilic solvent like an alcohol is used, it can form a stable carbamate byproduct.[3]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the isocyanate is fully consumed.
-
Select Aprotic Solvents: When using highly reactive intermediates like isocyanates, choose non-nucleophilic solvents such as THF, acetonitrile, or DCM.[2]
-
-
Q2: My final product is contaminated with a symmetrical urea byproduct, N,N'-bis(1,3-benzodioxol-5-ylmethyl)urea. How can I prevent this?
A2: The formation of symmetrical urea is a classic side reaction, particularly when using reagents like CDI or triphosgene that can react with two equivalents of the amine.
-
The "Why": This occurs when the intermediate formed from the activating agent (e.g., carbamoylimidazole from CDI) reacts with another molecule of your primary amine instead of the intended second component (ammonia or another amine).[2]
-
Solution: Controlled Reagent Addition.
-
Method 1 (CDI): The order of addition is critical. First, react one equivalent of piperonylamine with one equivalent of CDI to form the N-carbamoylimidazole intermediate. Once this intermediate is formed, then add the second nucleophile (e.g., ammonia). This sequential approach minimizes the chance of a second piperonylamine molecule reacting.[6]
-
Method 2 (Triphosgene): Triphosgene is a phosgene surrogate and is highly reactive. A similar strategy applies. Slowly add a solution of triphosgene to the piperonylamine (at least 2 equivalents) in the presence of a non-nucleophilic base (like triethylamine) at low temperature (e.g., 0 °C) to form the isocyanate in situ. This minimizes the concentration of free phosgene and reduces the likelihood of symmetrical urea formation.[2][7]
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: N-substituted ureas can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. The ideal method depends on the scale and the nature of the impurities.[8]
-
Impurity Type 1: Unreacted Starting Materials.
-
Identification: Piperonylamine and any unreacted urea precursor. Can be identified by TLC or ¹H NMR.
-
Purification Strategy:
-
Acid Wash: If excess piperonylamine is present, an acidic wash (e.g., with 1N HCl) during aqueous workup will protonate the amine and move it to the aqueous layer.
-
Column Chromatography: Flash chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will typically separate the less polar starting materials from the more polar urea product.[9]
-
-
-
Impurity Type 2: Inorganic Salts.
-
Identification: Primarily an issue with methods using KOCN, resulting in residual potassium salts.[4]
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing inorganic salts. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where the urea product is soluble at high temperatures but sparingly soluble at room temperature, while the salts remain insoluble.[8]
-
Water Wash: If the product is not water-soluble, thoroughly washing the crude solid with cold deionized water can remove many inorganic impurities.
-
-
-
Impurity Type 3: Closely Related Byproducts (e.g., Symmetrical Urea).
-
Identification: These often have similar polarity to the desired product, making separation difficult. Analytical HPLC or LC-MS is best for identification.[10]
-
Purification Strategy:
-
High-Performance Flash Chromatography: Use a high-resolution silica or a bonded-phase column (like C18 if the compounds are amenable) for better separation.
-
Preparative HPLC: For the highest purity, especially on a smaller scale, preparative reverse-phase HPLC is the method of choice. It offers superior resolution for separating structurally similar compounds.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: Several robust methods exist, each with its own advantages. The choice often depends on available starting materials, scale, and safety considerations.
| Method | Key Reagents | Typical Solvent | Temperature | Pros | Cons |
| Amine + Isocyanate Salt | Piperonylamine HCl + KOCN | Water | Room Temp | Environmentally friendly ("on-water"), simple, scalable, avoids toxic reagents.[1] | Purification from inorganic salts can be difficult if the product is water-soluble.[4] |
| Amide + Hofmann Rearrangement | (1,3-Benzodioxol-5-yl)acetamide + PIDA | NH₃/MeOH | 0 °C to RT | Tolerates various functional groups, avoids handling isocyanates directly.[9][11] | Requires a hypervalent iodine reagent (PIDA), which can be costly; the starting amide must be synthesized first. |
| Amine + Phosgene Equivalent | Piperonylamine + CDI | THF or DCM | 0 °C to RT | Highly efficient, CDI is easier to handle than phosgene.[2] | CDI is highly moisture-sensitive; risk of symmetrical urea byproduct if addition is not controlled.[2][6] |
| Amine + Carbamate | Piperonylamine + Alkyl/Aryl Carbamate | Triethylamine | Reflux | Avoids hazardous reagents like phosgene and isocyanates.[5] | Often requires higher temperatures (reflux) and longer reaction times.[5] |
Q2: How should I monitor the reaction progress and characterize the final product?
A2: Proper reaction monitoring is key to optimizing yield and minimizing impurities.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Spot the reaction mixture against the starting amine. The urea product is typically more polar and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected molecular ion peak. It is also excellent for detecting minor byproducts.
-
In-situ IR Spectroscopy (ReactIR): A powerful process analytical technology (PAT) tool that can monitor the disappearance of reactants and the appearance of intermediates and products in real-time by tracking their characteristic IR absorbances.[10]
-
-
Final Product Characterization:
-
¹H and ¹³C NMR: The gold standard for structural confirmation.[12]
-
FT-IR Spectroscopy: Will show characteristic peaks for the N-H stretches (~3300-3400 cm⁻¹) and the urea carbonyl (C=O) stretch (~1640-1680 cm⁻¹).[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.[9]
-
Q3: Can you illustrate the general workflow and reaction mechanism?
A3: Certainly. The general workflow involves careful preparation, reaction execution, and purification. The most common mechanistic pathway proceeds through an isocyanate intermediate.
General Experimental Workflow
Caption: General experimental workflow for urea synthesis.
Common Reaction Mechanism via Isocyanate Intermediate
The formation of an isocyanate is a convergent intermediate for many urea synthesis methods. This electrophile then rapidly reacts with the primary amine.
Caption: Mechanism via a common isocyanate intermediate.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
-
Zhang, L., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
-
Yao, J., et al. (2009). Monitoring the Synthesis of N,N-Diphenyl Urea by IR-Online. Spectroscopy and Spectral Analysis, 29(7), 1781-1783. Available at: [Link]
-
Gowda, G.A.N., et al. (2015). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
Digital Commons @ NJIT. (n.d.). Substituted ureas. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 28(23), 7851. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]
-
Quadrini, L., et al. (2022). Electrochemical methods for the determination of urea: Current trends and future perspective. Biosensors and Bioelectronics. Available at: [Link]
-
Padiya, K.J., et al. (2016). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 6(8), 6560-6564. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of unsymmetrical ureas via N -alkyl- O -phenyl carbamates. Available at: [Link]
-
Tundulawessa, J., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(3), 349. Available at: [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2). Available at: [Link]
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of "N-(1,3-benzodioxol-5-ylmethyl)urea"
Welcome to the technical support guide for the purification of N-(1,3-benzodioxol-5-ylmethyl)urea. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity level. We will explore common issues, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-tested methodologies.
Introduction: The Purification Challenge
This compound is a fine chemical whose utility in research and development is critically dependent on its purity. Impurities can lead to ambiguous biological data, failed downstream reactions, and complications in regulatory filings.[1] The primary challenges in its purification often stem from structurally similar impurities, including unreacted starting materials and byproducts, which may share similar physical properties such as polarity and solubility with the target compound. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product has a low melting point and appears oily or sticky. What is the likely cause and how do I fix it?
Probable Cause: This often indicates the presence of significant quantities of unreacted starting materials or low-molecular-weight byproducts. The most common precursor, 1,3-benzodioxol-5-ylmethanamine (piperonylamine), is a liquid at room temperature and can plasticize the solid product. Another possibility is residual solvent from the synthesis.
Solution: Initial Purification via Liquid-Liquid Extraction or Trituration
Before attempting more rigorous methods like recrystallization or chromatography, a simple wash or trituration can dramatically improve purity.
Step-by-Step Protocol: Acidic Wash (to remove basic impurities like piperonylamine)
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic piperonylamine will react to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash 1-2 times.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2]
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a more solid, purified crude material.
Question 2: I performed a recrystallization, but the purity (as checked by HPLC/NMR) did not improve significantly. What went wrong?
Probable Cause: This typically happens for one of two reasons:
-
Incorrect Solvent Choice: The chosen solvent may dissolve both the product and the key impurities equally well, or it may not provide a sufficient solubility differential between hot and cold conditions.
-
Co-precipitation/Co-crystallization: The impurity may have a very similar structure to the product, allowing it to be incorporated into the crystal lattice.
Solution: Systematic Solvent Screening and Technique Refinement
A methodical approach to selecting a recrystallization solvent is paramount.[1]
Step-by-Step Protocol: Recrystallization Solvent Screening
-
Screening: In small test tubes, test the solubility of ~20-30 mg of your impure product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water/alcohol mixtures).[1]
-
Observation: An ideal solvent will fully dissolve the compound when hot but will result in significant crystal formation upon cooling to room temperature or 0°C.
-
Execution: Once an ideal solvent is found, proceed with the bulk recrystallization. Dissolve the crude solid in a minimal amount of the chosen hot solvent to ensure a saturated solution.[1]
-
Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling can trap impurities. If necessary, further cool in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Data Presentation: Recrystallization Solvent Guide
| Solvent System | Observation | Suitability |
| Isopropanol | Good solubility when hot, poor when cold. | Excellent |
| Ethanol/Water | High solubility in hot ethanol; adding water can induce precipitation. | Good (as an anti-solvent system) |
| Ethyl Acetate | Moderate solubility; may require larger volumes. | Fair |
| Dichloromethane | High solubility even when cold. | Poor (useful for chromatography) |
| Water | Insoluble. | Poor (useful as an anti-solvent) |
Question 3: A persistent impurity is visible by TLC/HPLC and has a similar Rf/retention time to my product. How can I separate them?
Probable Cause: You are dealing with a closely related impurity, potentially a byproduct from a side reaction. Standard purification methods may be insufficient.
Solution: High-Resolution Purification Techniques
When impurities are difficult to separate, more advanced methods are necessary.
-
Flash Column Chromatography: This is the workhorse of purification for moderately difficult separations. A non-polar/polar solvent system like petroleum ether/ethyl acetate or hexanes/ethyl acetate is often effective.[2] Start with a low polarity mobile phase and gradually increase the polarity to elute your compound while leaving more polar impurities on the column, or eluting less polar impurities first.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity material required for analytical standards or sensitive biological assays, Prep-HPLC is the method of choice.[1] It offers superior resolving power for very closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[3]
Visualization: General Purification & Escalation Workflow
Caption: Target compound and common structurally-related impurities.
Q2: Which analytical technique is best for assessing purity?
A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is highly sensitive to minor impurities. A reverse-phase method is standard. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal impurities if they are present in sufficient quantity (>1-5%).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Broad or depressed melting ranges suggest the presence of impurities.
Q3: How should I store the purified this compound?
Like many urea derivatives, the compound is generally stable. However, for long-term storage, it is best kept in a cool, dry, and dark environment in a tightly sealed container to prevent potential hydrolysis or degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for analytical standards.
References
- BenchChem (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
-
Zhao, J., et al. (2021). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]
-
PubChem. N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. Available at: [Link]
- SIELC Technologies. Separation of 1,3-Benzodioxol-5-ylmethyl phenylacetate on Newcrom R1 HPLC column.
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Institutes of Health (PMC). Available at: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with N-(1,3-benzodioxol-5-ylmethyl)urea in Biological Assays
Welcome to our dedicated technical support guide for researchers working with N-(1,3-benzodioxol-5-ylmethyl)urea. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered when using this and similar small molecules in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound is a compound of interest in various biological studies.[1][2] However, like many small molecules, its utility in aqueous-based biological assays can be hampered by poor solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data. This guide will walk you through a logical troubleshooting process to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing precipitate in my cell culture media after adding this compound. What's happening?
A1: The observation of precipitate is a classic sign that the compound's solubility limit has been exceeded in your aqueous assay buffer or cell culture medium. While this compound has a calculated XLogP3 of 0.2, suggesting it isn't extremely hydrophobic, its solubility in physiological buffers can still be low.[3] The presence of salts, proteins, and other components in the media can further reduce the solubility of organic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: For water-insoluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent.[4][5] It is a powerful organic solvent that can dissolve a wide range of compounds and is miscible with water.
Key Considerations:
-
Purity: Always use high-purity, anhydrous DMSO to prevent compound degradation and ensure reproducibility.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it's crucial to determine the specific tolerance of your system.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
| Solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM | High solubilizing power; miscible with water. | Can be toxic to cells at higher concentrations (>0.5%).[5] |
| Ethanol | 1-10 mM | Less toxic than DMSO for some cell types. | Lower solubilizing power for many hydrophobic compounds. |
| DMF | 10-30 mM | Good solubilizing power. | Higher toxicity than DMSO; may not be suitable for all assays.[4] |
Q3: I've prepared a clear stock in DMSO, but the compound still precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower.
Step-by-Step Protocol to Avoid Precipitation:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your assay buffer or media. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Vortexing During Dilution: When adding the compound to the aqueous buffer, vortex the buffer gently to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can initiate precipitation.
-
Pre-warming the Buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound.
Q4: My assay is very sensitive to organic solvents. Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, if your system cannot tolerate even low concentrations of DMSO, you can explore the use of solubilizing excipients. Cyclodextrins are a widely used and effective option.[6][7][8]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[7][9]
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Recommended Cyclodextrins for Biological Assays:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Generally preferred for in vitro and in vivo use due to its high aqueous solubility and low toxicity.[6]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option with high water solubility and a good safety profile.[9]
Experimental Protocol for Using Cyclodextrins:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Add the Compound: Add your this compound (either as a powder or a concentrated DMSO stock) to the cyclodextrin solution.
-
Equilibrate: Stir or vortex the mixture vigorously and allow it to equilibrate, sometimes overnight, to facilitate the formation of the inclusion complex.[6]
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.
Q5: How can I determine the maximum soluble concentration of this compound in my specific assay conditions?
A5: Determining the empirical solubility is a critical step for ensuring the validity of your results. A simple method is to use a turbidity assay.
Protocol for Solubility Assessment:
-
Prepare a dilution series: Create a series of dilutions of your compound in the final assay buffer, starting from a high concentration where you expect precipitation.
-
Incubate: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the optical density (OD) of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Analyze the Data: The concentration at which you observe a significant increase in OD corresponds to the onset of precipitation and represents the maximum soluble concentration under those conditions.
Concluding Remarks
Successfully incorporating poorly soluble compounds like this compound into biological assays requires careful consideration of solvent selection, dilution techniques, and potentially the use of solubilizing agents. By following the systematic troubleshooting steps outlined in this guide, you can overcome these challenges and generate high-quality, reproducible data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 851838, N-1,3-benzodioxol-5-ylurea. Retrieved from [Link].
-
Jicsinszky, L. et al. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link].
-
Georgiou, C. D. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link].
-
Carneiro, S. B. et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link].
-
Vasconcelos, T. et al. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link].
-
Popovska, O. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link].
-
Krabseth, T. M. et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link].
-
Savjani, K. T. et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link].
-
Lee, S. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link].
-
MOLBASE (n.d.). N,N'-bis-benzo[3][4]dioxol-5-yl-urea. Retrieved from [Link].
-
Abelyan, N. et al. (2020). In silico Screening of Flavones and its Derivatives as Potential Inhibitors of Quorum-Sensing Regulator LasR of Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link].
-
Brodbeck, R. M. et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link].
-
Silva, T. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). N-1,3-benzodioxol-5-yl-N'-(2-phenylethyl)urea. PubChem. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. PubChem. Retrieved from [Link].
-
Mesto, B. et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. Retrieved from [Link].
-
Brodbeck, R. M. et al. (2015). (PDF) Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. ResearchGate. Retrieved from [Link].
-
Mesto, B. et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. ResearchGate. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. PubChem. Retrieved from [Link].
-
Wang, Y. et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link].
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- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-1,3-benzodioxol-5-ylurea | C8H8N2O3 | CID 851838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming N-(1,3-benzodioxol-5-ylmethyl)urea Degradation
Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Stability of this compound
This compound is a molecule of interest in various research fields. Like many substituted ureas, its stability can be influenced by environmental factors such as pH, temperature, and light. The core structure consists of a urea linkage, susceptible to hydrolysis, and a benzodioxole ring, which can be sensitive to oxidative and photolytic conditions. Understanding these potential degradation pathways is the first step in preventing them.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a decrease in purity over time. What is the likely cause?
A1: The most probable cause of degradation in solution is hydrolysis of the urea bond, especially if the solvent is aqueous and not pH-controlled. Urea stability is known to be pH-dependent, with increased degradation rates under both acidic and basic conditions.[1] For optimal stability in aqueous solutions, a pH range of 4-8 is recommended.[1]
Q2: I've observed the appearance of new peaks in the HPLC chromatogram of my sample after leaving it on the benchtop. What could these be?
A2: Exposure to light can lead to photodegradation. The benzodioxole moiety can be susceptible to photolytic cleavage or modification. Common photodegradation pathways for urea-type compounds involve radical processes, oxidation, and hydroxylation of aromatic rings.[2] It is crucial to protect solutions and solid samples from light.
Q3: Can high temperatures during experimental procedures affect the stability of this compound?
A3: Yes, thermal degradation is a possibility. Urea derivatives can decompose at elevated temperatures. A likely thermal degradation pathway for N-substituted ureas involves a pericyclic reaction to yield an isocyanate and an amine. In this case, you might form 1,3-benzodioxol-5-ylmethyl isocyanate and ammonia.
Q4: What are the best practices for storing this compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place (ideally at 2-8°C or frozen). Solutions should be freshly prepared. If storage of solutions is necessary, they should be filter-sterilized, stored in amber vials at low temperatures, and the stability should be periodically monitored by HPLC.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of the active compound. | 1. Prepare fresh solutions before each experiment. 2. Analyze the purity of the stock solution by HPLC. 3. If degradation is confirmed, conduct a forced degradation study (see protocol below) to identify the nature of the degradants. |
| Precipitation in Aqueous Buffers | Poor solubility or degradation to less soluble products. | 1. Determine the aqueous solubility of the compound. 2. Consider the use of co-solvents such as DMSO or ethanol, but be mindful of their potential impact on your experimental system. 3. Ensure the pH of the buffer is within the optimal stability range (pH 4-8).[1] |
| Inconsistent Analytical Results | Adsorption to container surfaces or ongoing degradation. | 1. Use silanized glassware or low-adsorption plasticware. 2. Analyze samples immediately after preparation. 3. Include a known concentration of a stable internal standard in your analytical runs to account for variability. |
| Color Change in Solution | Formation of chromophoric degradation products. | 1. Protect the solution from light at all times. 2. Investigate for oxidative degradation by sparging solutions with an inert gas like nitrogen or argon. 3. Characterize the colored species using techniques like UV-Vis spectroscopy and LC-MS. |
Visualizing Degradation: Potential Pathways
The following diagram illustrates the hypothesized degradation pathways for this compound based on the known chemistry of urea and benzodioxole derivatives.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4] This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[5][6][7]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Photostability chamber
-
Calibrated oven
-
HPLC-UV-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, reflux a solution of the compound (1 mg/mL in 50:50 acetonitrile:water) for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV-MS method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV-MS Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector and a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm (or scan for optimal wavelength)
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan from m/z 100 to 500.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. By understanding the potential degradation pathways and implementing appropriate handling, storage, and analytical procedures, researchers can ensure the quality and reliability of their results. This guide provides a comprehensive framework for identifying and mitigating degradation issues. For further assistance, please consult the cited references.
References
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (1996).
- ICH Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1998).
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- BenchChem. (2025). Mass Spectrometry of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide.
- BenchChem. (2025). Application Note: HPLC Analysis of (2-Aminophenyl)urea and its Metabolites.
- NIST. 1,3-Benzodioxole. NIST WebBook.
- Al-Hourani, B. J., et al. (2014). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- PubChem. 1,3-Benzodioxole.
- FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft).
- Bakshi, M., & Singh, S. (2002). Stressed degradation studies for drug substances. Pharmaceutical Technology, 26(7), 1-14.
- Bajaj, S., et al. (2007). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Lányi, K., et al. (2005). Study of the photodegradation of urea-type herbicides by capillary gas chromatography.
- Lambropoulou, D. A., & Albanis, T. A. (2007). Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. International Journal of Environmental Analytical Chemistry, 87(12), 885-900.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
- Zameer, F., et al. (2011). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 385-390.
- Haidar, S. (2015). Forced Degradation Studies for Biopharmaceuticals.
- EMA. (2013).
- ICH. (2018). Q1A(R2): Stability Testing of New Drug Substances and Products.
- BenchChem. (2025).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Chiranjeevi, P., et al. (2012). A review on stability-indicating HPLC method development. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1245-1260.
Sources
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. youtube.com [youtube.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Side Product Identification in the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying potential side products during the synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing this compound from piperonylamine and an isocyanate source. My TLC and LC-MS results show multiple spots/peaks. What are the most probable side products?
A1: The presence of multiple species in your reaction mixture is a common challenge in urea synthesis. The identity of the side products is highly dependent on your specific reaction conditions and the choice of reagents. However, based on established reactivity patterns of amines and isocyanates (or their precursors), we can predict the most likely impurities.[1][2]
The primary suspects are:
-
Unreacted Piperonylamine (Starting Material): Incomplete reactions are a frequent cause of impurities.
-
Symmetrical Bis-(1,3-benzodioxol-5-ylmethyl)urea: This is arguably the most common side product. It forms when two molecules of piperonylamine react with one carbonyl source, or when the initially formed isocyanate intermediate reacts with another molecule of piperonylamine.[3]
-
Biuret Derivatives: The N-H protons on the newly formed urea are nucleophilic and can react with another molecule of isocyanate. This leads to the formation of biuret structures, which are essentially dimers of the urea product.[4][5][6]
-
Isocyanurate Trimer: If you are using an isocyanate, it can trimerize, especially in the presence of certain catalysts or at elevated temperatures, to form a stable six-membered ring called an isocyanurate.
Below is a summary of the expected molecular weights for these compounds, which is your first clue in LC-MS analysis.
| Compound Name | Structure | Molecular Formula | Exact Mass (Monoisotopic) |
| Piperonylamine (Starting Material) | C₈H₉NO₂ | 151.06 g/mol | |
| This compound (Product) | C₉H₁₀N₂O₃ | 194.07 g/mol | |
| Bis-(1,3-benzodioxol-5-ylmethyl)urea | C₁₇H₁₆N₂O₅ | 328.11 g/mol |
Troubleshooting Guides
Guide 1: My LC-MS shows a major peak with a mass of ~328 g/mol . How do I confirm it's the symmetrical urea?
Issue: You observe a significant impurity with a mass-to-charge ratio (m/z) corresponding to the symmetrical bis-(1,3-benzodioxol-5-ylmethyl)urea.
Causality: This side product is favored under several conditions:
-
Incorrect Stoichiometry: An excess of the amine relative to the carbonylating agent.
-
Slow Carbonylation: If the generation of the active carbonylating species (e.g., from triphosgene) is slow, the amine may react with the intermediate before it is fully formed.[7][8]
-
Localized High Concentration of Amine: Poor mixing or adding the carbonylating agent too slowly to a solution of the amine can create localized areas where the amine is in excess.
Troubleshooting Workflow:
Step-by-Step Protocol:
-
Purification:
-
Concentrate your crude reaction mixture.
-
Perform flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar symmetrical urea from the more polar desired product.
-
Collect fractions and analyze by TLC to isolate the pure impurity.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Submit the isolated impurity for HRMS analysis. This will provide a highly accurate mass measurement.
-
Expected Result: The measured mass should match the theoretical exact mass of C₁₇H₁₆N₂O₅ within a few ppm (e.g., [M+H]⁺ = 329.1132).
-
-
NMR Spectroscopy:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR (in DMSO-d₆):
-
A triplet around 6.5 ppm (1H per side, total 2H) for the urea N-H proton, coupled to the adjacent CH₂ group.
-
A singlet around 5.9 ppm (4H) for the two O-CH₂-O groups.
-
Aromatic signals between 6.7-6.9 ppm (6H).
-
A doublet around 4.1 ppm (4H) for the two benzylic CH₂ groups, coupled to the N-H proton.
-
-
Key Diagnostic Feature: The integration ratio will be key. For the symmetrical urea, you will see 4 protons for the benzylic CH₂ and 4 protons for the dioxole CH₂. This is distinct from the desired product which would have 2 protons for each.
-
-
FTIR Spectroscopy:
-
Analyze a sample of the impurity by FTIR.
-
Expected Result: Look for a strong C=O (carbonyl) stretch characteristic of a urea, typically around 1630-1660 cm⁻¹. You should also see N-H stretching bands around 3300 cm⁻¹.
-
Guide 2: My ¹H NMR spectrum is complex, with broad signals and overlapping aromatic peaks. How can I decipher it?
Issue: The NMR spectrum of your crude or purified product is difficult to interpret.
Causality:
-
Mixture of Products: Overlapping signals from the desired product, starting material, and side products.
-
Rotational Isomers (Rotamers): Amide and urea bonds can have restricted rotation, leading to multiple species in the NMR tube at room temperature. This can cause peak broadening or even duplication of signals.[9]
-
Solvent Effects: Hydrogen bonding with the solvent (like DMSO-d₆) can significantly shift the positions of N-H protons.[10]
Troubleshooting Protocol:
-
Compare to Starting Material: Always run an NMR of your starting piperonylamine. This will help you immediately identify any unreacted starting material in your product mixture.
-
Focus on Key Regions:
-
Aliphatic Region (4.0 - 6.0 ppm): This region is often the most informative.
-
Product: A doublet around 4.2 ppm (2H, benzylic CH₂) and a singlet around 5.9 ppm (2H, O-CH₂-O).
-
Symmetrical Urea: A doublet around 4.1 ppm (4H, benzylic CH₂) and a singlet around 5.9 ppm (4H, O-CH₂-O).
-
Starting Amine: A singlet around 3.6 ppm (2H, benzylic CH₂) and a singlet around 5.9 ppm (2H, O-CH₂-O). The amine N-H protons are often a broad singlet that can exchange with water.
-
-
Amide/Urea N-H Region (5.5 - 9.0 ppm):
-
Product: Two distinct N-H signals are expected. A broad singlet for the -NH₂ group and a triplet for the -NH-CH₂ proton.
-
Symmetrical Urea: A single triplet for the two equivalent N-H protons.
-
-
-
Variable Temperature (VT) NMR:
-
If you suspect rotamers are causing peak broadening, acquiring spectra at an elevated temperature (e.g., 80-100 °C) can be very helpful.
-
Mechanism: At higher temperatures, the rate of rotation around the C-N bonds increases. If the broadening is due to rotamers, the distinct signals will coalesce into a single, sharper average signal.
-
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps establish which protons are coupled to each other. It will clearly show the coupling between the N-H proton and the adjacent CH₂ protons in both the product and the symmetrical urea side product.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning the ¹³C spectrum.
-
Reaction Scheme: Formation of Product and Major Side Product
// Reactants Amine [label="Piperonylamine"]; CarbonylSource [label="+ Carbonyl Source\n(e.g., Isocyanate, Phosgene equivalent)"];
// Intermediates & Products Product [label="this compound\n(Desired Product)"]; SideProduct [label="Bis-(1,3-benzodioxol-5-ylmethyl)urea\n(Symmetrical Side Product)"]; Intermediate [label="Isocyanate Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Pathways Amine -> Intermediate [label="Reaction 1"]; Intermediate -> Product [label="Reaction 2a\n(with H₂O/NH₃ source)"]; {Intermediate, Amine} -> SideProduct [label="Reaction 2b\n(Side Reaction)"];
// Styling Product [fontcolor="#34A853"]; SideProduct [fontcolor="#EA4335"]; } ondot Caption: Synthetic pathways to desired and side products.
Advanced Characterization: Mass Spectrometry Fragmentation
For a definitive identification, especially with complex mixtures, understanding the fragmentation patterns in tandem mass spectrometry (MS/MS) is crucial. Ureas often exhibit characteristic fragmentation pathways.[11][12][13]
When the protonated molecule [M+H]⁺ is fragmented, a common cleavage occurs at the C-N bond, leading to the loss of an isocyanate moiety.[11]
-
For the Desired Product (m/z 195.07): Fragmentation would likely lead to a prominent ion at m/z 152, corresponding to the protonated piperonylamine fragment.
-
For the Symmetrical Urea (m/z 329.11): Fragmentation would also lead to the piperonylamine fragment at m/z 152, but you might also observe a fragment corresponding to the piperonyl isocyanate cation.
By comparing the MS/MS spectra of your isolated product and the suspected side product, you can gain a high degree of confidence in your structural assignments.
References
-
Chemical Engineering World. (2020). Urea Manufacturing Process. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
TREA. (2024). PROCESS FOR PRODUCING UREA AND BIURET. [Link]
-
The Chemical Company. (n.d.). Urea. [Link]
-
PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]
-
ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. [Link]
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
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L.N. Gumilyov Eurasian National University. (2019). Identification and analysis of N-arylalkyl-N'-acylureas by magnetic nuclear resonance. [Link]
-
ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
PubMed. (2023). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. [Link]
-
ResearchGate. (2015). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. [Link]
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Technical Support Center: Spectroscopic Analysis of N-(1,3-benzodioxol-5-ylmethyl)urea
Welcome to the technical support guide for the spectroscopic analysis of N-(1,3-benzodioxol-5-ylmethyl)urea. This resource is designed for researchers and drug development professionals to navigate and troubleshoot common issues encountered during the characterization of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental workflow.
Baseline Spectroscopic Data: What to Expect
Before troubleshooting, it's essential to have a clear baseline of expected spectral data for pure this compound (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ). The following table summarizes the predicted key signals based on its chemical structure and data from analogous compounds.[1][2][3]
| Spectroscopic Technique | Feature | Expected Value / Range | Rationale & Notes |
| IR Spectroscopy | N-H Stretch (Amide) | 3450-3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (-NH₂) and a secondary amine (-NH-) group. Hydrogen bonding can cause broadening.[4][5] |
| C=O Stretch (Urea) | 1660-1630 cm⁻¹ | The "Amide I" band. Conjugation and hydrogen bonding typically lower this frequency compared to a simple ketone.[5][6] | |
| N-H Bend (Amide) | 1640-1550 cm⁻¹ | The "Amide II" band, resulting from N-H bending and C-N stretching.[7][8] | |
| C-O-C Stretch | 1250-1200 cm⁻¹ & 1040-1030 cm⁻¹ | Characteristic asymmetric and symmetric stretches for the benzodioxole moiety's ether linkages.[9] | |
| ¹H NMR Spectroscopy | Aromatic Protons (Ar-H) | δ 6.7-6.9 ppm (3H, m) | Protons on the benzodioxole ring, exhibiting a characteristic ABX or similar complex splitting pattern.[10][11] |
| Dioxole Methylene (O-CH₂-O) | δ ~5.9-6.0 ppm (2H, s) | A highly characteristic singlet for the methylenedioxy bridge protons.[12] | |
| Urea Protons (-NH- & -NH₂) | δ 5.5-8.5 ppm (3H, broad) | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. May appear as two separate broad signals. | |
| Benzyl Methylene (-CH₂-N) | δ ~4.2-4.3 ppm (2H, d) | Methylene protons adjacent to the aromatic ring and the urea nitrogen. Will likely be a doublet due to coupling with the adjacent -NH- proton. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ ~158-160 ppm | Typical chemical shift for a urea carbonyl carbon. |
| Aromatic Carbons (C-O) | δ ~147-148 ppm | The two aromatic carbons directly attached to the oxygen atoms of the dioxole ring. | |
| Aromatic Carbons (C-H & C-C) | δ ~108-135 ppm | Remaining four carbons of the benzene ring. | |
| Dioxole Methylene (O-CH₂-O) | δ ~101 ppm | Highly characteristic signal for the methylenedioxy bridge carbon. | |
| Benzyl Methylene (-CH₂-N) | δ ~45 ppm | Aliphatic carbon of the benzyl group. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺˙) | m/z 194 | The parent peak corresponding to the molecular weight of the compound. |
| Key Fragments | m/z 135, 136 | Corresponds to the tropylium-like cation [C₈H₇O₂]⁺ formed after benzylic cleavage, a very common and often base peak fragmentation for this type of structure.[13] | |
| m/z 43, 44 | Fragments corresponding to the urea portion ([H₂NCO]⁺) or isocyanate loss.[14][15] |
General Troubleshooting & Sample Integrity
Many spectroscopic issues originate not from the instrument, but from the sample itself. Before diving into technique-specific problems, it is crucial to validate your starting material.
FAQ: My spectra look noisy and show unexpected peaks. Where do I start?
This is the most common issue and points towards problems with sample purity or preparation. The causality is simple: the instrument will detect everything in the tube. Your first priority is to ensure the only signal comes from your analyte and a clean, deuterated solvent.
Protocol: Verifying Sample Integrity
-
Assess Purity: Before any spectroscopic analysis, confirm the purity of your compound using a secondary method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If multiple spots/peaks are observed, purification via column chromatography or recrystallization is necessary.
-
Solvent Selection: Ensure your deuterated solvent is of high purity and free from water. For NMR, chloroform-d (CDCl₃) is common, but for compounds with exchangeable protons like ureas, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it minimizes proton exchange rates.[16]
-
Proper Sample Preparation (NMR):
-
Concentration: Use an appropriate amount of material. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, 20-50 mg is recommended for a timely acquisition.[17] Overly concentrated samples can lead to poor peak shape and difficulty in shimming.[16]
-
Filtration: Ensure your sample is fully dissolved and free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any solids.[18] Undissolved solids will severely degrade the quality of the NMR spectrum.
-
-
Check for Residual Solvents: Broad, rolling signals in the baseline or characteristic peaks for solvents like ethyl acetate, hexanes, or dichloromethane in your ¹H NMR spectrum indicate incomplete drying. Dry your sample under high vacuum for an extended period before re-analysis.
Logical Workflow for Initial Troubleshooting
Caption: General troubleshooting workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy Troubleshooting
Q1: My C=O (Amide I) peak is much broader and at a lower wavenumber than expected. Is this a problem?
A: Not necessarily. This is often a sign of strong intermolecular hydrogen bonding, which is highly characteristic of ureas. The C=O double bond is weakened by hydrogen bonding with the N-H protons of neighboring molecules, causing a shift to lower frequency (a "red shift"). The variety of hydrogen-bonded states (dimers, polymers) in the solid sample leads to a broadening of the peak.
-
Causality: The partial positive charge on the hydrogen of an N-H group interacts with the partial negative charge on the carbonyl oxygen of another molecule. This interaction lengthens and weakens the C=O bond, lowering its vibrational frequency.
-
Validation: To confirm this, try dissolving the sample in a non-polar solvent (if soluble) and running the analysis in a solution cell. At very low concentrations, hydrogen bonding is minimized, and you should observe a sharper peak at a higher wavenumber, closer to 1680 cm⁻¹.[5]
Q2: The N-H stretching peaks around 3400 cm⁻¹ are very weak or absent.
A: This can be due to several factors:
-
Sample is Wet: The most common cause. Broad O-H stretches from water contamination can overlap with and obscure the N-H stretches. The O-H band from water is typically very broad and centered around 3400 cm⁻¹. Dry your sample rigorously and ensure your KBr (if making a pellet) is desiccated.
-
Tertiary Amide Impurity: The starting materials or a side-reaction may have produced a tertiary amide/urea, which lacks N-H bonds and therefore will not show these peaks.[8] Check your sample purity via chromatography.
-
Instrument Background: Ensure a clean background spectrum was taken. Any atmospheric water vapor not properly subtracted can interfere with this region.
NMR Spectroscopy Troubleshooting
Q1: I can't find the three N-H proton signals for the urea group.
A: This is a classic challenge with amines and amides. These protons are acidic and can undergo rapid chemical exchange with trace amounts of acid or water in the solvent, or even with each other.[19]
-
Causality: When the rate of exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point where it becomes indistinguishable from the baseline noise.
-
Troubleshooting Protocol:
-
Switch to DMSO-d₆: This is the most effective solution. DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, resulting in sharper, more easily identifiable peaks.[20]
-
Increase Concentration: A more concentrated sample can sometimes help make the broad peaks more visible above the noise.
-
Perform a D₂O Shake: To definitively confirm the identity of N-H peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The acidic N-H protons will exchange with deuterium, and their signals will disappear from the ¹H spectrum. This is a powerful validation technique.
-
Q2: The signal for the benzyl methylene (-CH₂-N) at ~4.2 ppm is a broad singlet, not the expected doublet.
A: This indicates a loss of coupling to the adjacent -NH- proton. This is directly related to the rapid chemical exchange discussed in the previous question.
-
Causality: If the -NH- proton is exchanging rapidly, the adjacent -CH₂- protons "see" an average of its spin states, which effectively decouples them. The result is the collapse of the expected doublet into a singlet, which may also be broadened.
-
Solution: As before, running the spectrum in DMSO-d₆ will slow the exchange, restore the N-H proton's fixed spin state over the experimental timescale, and resolve the -CH₂- signal into the expected doublet.
Q3: The aromatic signals are overlapping and difficult to interpret.
A: The three aromatic protons on the benzodioxole ring form a coupled spin system that can be complex. If your instrument has a lower magnetic field strength (e.g., 300 MHz or below), this complexity might not be fully resolved.
-
Solution:
-
Higher Field NMR: If available, acquire the spectrum on a higher field instrument (e.g., 500 or 600 MHz). The increased spectral dispersion will spread the signals out, simplifying interpretation.
-
2D NMR: Run a COSY (Correlation Spectroscopy) experiment. This will show correlations between coupled protons, allowing you to trace the connectivity of the aromatic spin system and confirm your assignments.[10][11]
-
Mass Spectrometry (MS) Troubleshooting
Q1: I don't see the molecular ion peak at m/z 194.
A: The molecular ion (M⁺˙) in electron ionization (EI) mass spectrometry can sometimes be unstable and fragment immediately upon formation.
-
Causality: For this compound, the C-N bond between the benzyl methylene and the urea is relatively weak and prone to cleavage. The resulting benzyl cation is highly stabilized by the aromatic ring.
-
Troubleshooting & Validation:
-
Look for Key Fragments: The absence of the M⁺˙ peak is often accompanied by a very strong peak for the most stable fragment. In this case, look for the base peak at m/z 135 , corresponding to the [C₈H₇O₂]⁺ fragment. The presence of this intense fragment is strong evidence for the correct structure, even without the parent ion.
-
Use a Softer Ionization Technique: If you must observe the molecular ion, switch to a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, reducing fragmentation and typically showing a strong pseudomolecular ion, such as [M+H]⁺ at m/z 195 or [M+Na]⁺ at m/z 217.[14][21]
-
Q2: How can I confirm the fragmentation pattern?
A: Tandem mass spectrometry (MS/MS) is the definitive tool for this. In an MS/MS experiment, you select the molecular ion (e.g., [M+H]⁺ at m/z 195 in ESI mode) and fragment it inside the mass spectrometer to observe its daughter ions.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
This workflow confirms the connectivity of the molecule. Observing the neutral loss of urea (60 Da) to give the highly stable fragment at m/z 135 is a hallmark of this structure.[22]
References
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125-127. [Link]
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Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017, M960. [Link]
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PubChem. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxyethyl)urea. National Center for Biotechnology Information. [Link]
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]
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ResearchGate. Amide and urea FTIR. [Link]
-
NIST. 1,3-Benzodioxol-5-amine IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
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ResearchGate. Structural and spectroscopic properties of metal-urea complexes. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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PubChem. N-1,3-benzodioxol-5-ylurea. National Center for Biotechnology Information. [Link]
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Al-Majid, A. M., et al. (2019). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0298366). [Link]
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YouTube. Introduction to IR Spectroscopy - Amides. (2012). [Link]
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ACS Publications. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. [Link]
-
Sci-Hub. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. [Link]
-
ResearchGate. Amide bands in the IR spectra of urethanes. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
SpectraBase. 1H NMR of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine. [Link]
-
ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]
-
ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. [Link]
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Supporting Information for Not So Inert Mer-Tris-Chelate Cobalt(III) complex.... [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
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Balazs NanoAnalysis. Urea & Organic Acids. [Link]
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ResearchGate. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
PubMed. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. [Link]
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NIST. 1,3-Benzodioxole-5-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
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University of Alberta. How to make an NMR sample. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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ACS Publications. Spectrophotometric Method for Determination of Urea. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). [Link]
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PubChem. 1-(1,3-Benzodioxol-5-ylmethyl)-3-quinolin-3-ylurea. National Center for Biotechnology Information. [Link]
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Wikipedia. Deep eutectic solvent. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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"N-(1,3-benzodioxol-5-ylmethyl)urea" stability in different solvents
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)urea
A Guide to Understanding and Managing Stability in Experimental Solvents
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that ensuring the stability of your compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the potential stability challenges associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the chemical properties of its urea functional group. Key factors include:
-
pH: The urea moiety is susceptible to hydrolysis under both acidic and basic conditions. Generally, ureas exhibit their greatest stability in the pH range of 4-8.[1][2]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[1][2] For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).
-
Solvent Type: Protic solvents, especially water, can participate in the hydrolysis of the urea group. The presence of other reactive species in the solvent, such as strong acids or bases, will also accelerate degradation.
-
Initial Concentration: In some cases, the degradation rate of urea can be dependent on the initial concentration, with higher concentrations potentially showing a decreased rate of degradation over time due to equilibrium effects.[1][2]
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for the urea functional group is hydrolysis, which would yield 1,3-benzodioxol-5-ylmethanamine and isocyanic acid. The isocyanic acid can further react or decompose. Under acidic conditions, the decomposition of urea can lead to the formation of ammonia and isocyanic acid (HNCO).[3]
Q3: In which types of solvents can I expect this compound to be most stable?
A3: Generally, aprotic solvents would be preferred over protic solvents to minimize hydrolysis. For non-aqueous solutions, isopropanol has been shown to be effective in retarding the decomposition of urea.[1][2] However, solubility can be a limiting factor. The choice of solvent will always be a balance between achieving the desired concentration and maintaining stability. A summary of expected stability is provided in the table below.
Table 1: Predicted Relative Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Predicted Relative Stability | Rationale |
| Non-polar Aprotic | Hexane, Toluene | High | Low solubility is likely. Minimal reactivity with the urea group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good solubilizing agents. Less likely to participate in hydrolysis compared to protic solvents. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Can act as a nucleophile in hydrolysis reactions, especially outside of the optimal pH range. |
| Aqueous Buffers | PBS, Tris, Lactate | Variable | Stability is highly pH-dependent. Lactate buffer at pH 6.0 has been shown to be optimal for urea.[1][2] |
Troubleshooting Guide
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium over the time course of the experiment. | Perform a time-course stability study of the compound in the assay medium. Consider preparing fresh stock solutions for each experiment. |
| Appearance of new peaks in HPLC or LC-MS analysis of a stock solution. | Degradation of the parent compound into one or more new chemical entities. | Characterize the new peaks by mass spectrometry to identify potential degradation products. Compare with the expected hydrolysis products. |
| Loss of compound concentration in a stock solution over time. | Instability in the chosen storage solvent and conditions. | Re-evaluate the storage solvent and temperature. Consider storing the compound as a dry powder and preparing solutions fresh. If a stock solution is necessary, use a polar aprotic solvent like DMSO and store at -80°C. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | Verify the solubility of the compound in the chosen solvent. If precipitation occurs over time, it may be a sign of degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for determining the stability of your compound over time in a chosen solvent.
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in the chosen solvent (e.g., DMSO for a concentrated stock, or the final experimental buffer) to a known concentration (e.g., 10 mM).
2. Sample Incubation: a. Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. b. Prepare experimental samples by diluting the stock solution to the final desired concentration in the solvent to be tested. c. Incubate the samples at the desired temperature (e.g., room temperature, 37°C).
3. Time-Point Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the incubating sample. b. Immediately quench any potential degradation by freezing the sample or mixing with a solvent that stops the reaction (if applicable). c. Analyze the sample using a suitable analytical method, such as HPLC-UV or LC-MS.
4. Data Analysis: a. Quantify the peak area of the parent compound at each time point. b. Plot the percentage of the remaining parent compound against time. c. From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability.
Mechanistic Insights
Potential Degradation Pathway of the Urea Moiety
The urea functional group is an amide of carbamic acid and is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. The diagram below illustrates a simplified potential hydrolysis pathway.
Caption: Potential hydrolysis of this compound.
The benzodioxole moiety itself is generally stable but can be sensitive to strong acidic conditions which may cleave the methylenedioxy bridge. However, the hydrolysis of the urea group is expected to be the more significant stability concern under typical experimental conditions.
For any further questions or specialized support, please do not hesitate to contact our application science team.
References
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
-
Journal of Cosmetic Science, 65, 187–195 (May/June 2014). Stability of urea in solution and pharmaceutical preparations. [Link]
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]
-
ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide docking with LBD of LasR.... [Link]
-
PubChem. N-1,3-benzodioxol-5-ylurea. [Link]
-
Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methyl-idene]amino}thio-urea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 125–127. [Link]
-
Votyakov, E. V., & Lin, M. C. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The Journal of Physical Chemistry A, 110(8), 2858–2864. [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]
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- 4. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea
Welcome to the technical support guide for the process scale-up of N-(1,3-benzodioxol-5-ylmethyl)urea. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with transitioning this synthesis from the lab bench to pilot or production scale. We will address common questions and troubleshooting scenarios to ensure a safe, efficient, and reproducible process.
Synthesis Pathway & Core Scale-Up Principles
The most common and straightforward synthesis of this compound involves the reaction of piperonylamine (1,3-benzodioxol-5-ylmethanamine) with an isocyanate source, typically generated in situ from potassium cyanate (KOCN) in a weakly acidic aqueous medium.[1]
The overall reaction proceeds in two key steps:
-
Protonation of Cyanate: In the presence of acid, potassium cyanate is protonated to form isocyanic acid (HNCO).[2]
-
Nucleophilic Addition: The primary amine (piperonylamine) acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the final urea product.
While simple in principle, scaling this reaction introduces significant challenges related to thermal management, mass transfer, and product isolation. Successfully navigating the transition from grams to kilograms requires a thorough understanding of these process variables.
FAQs: Process Optimization & Control
This section addresses common questions related to optimizing the reaction for large-scale production.
Q1: How do I select the optimal solvent system for both reaction and crystallization at scale?
A1: Solvent selection is critical and impacts reaction kinetics, impurity profiles, and final product isolation. While the reaction is often performed in an aqueous medium, the choice of a co-solvent or a specific solvent for crystallization is key.
Causality: The ideal solvent system should provide good solubility for the starting amine at the reaction temperature but poor solubility for the urea product upon cooling, maximizing yield. It must also be easily separable from the product and meet safety and environmental standards (e.g., ICH guidelines). A solvent with a significant change in product solubility over a practical temperature range is highly desirable for cooling crystallization.[3][4]
Data-Driven Selection:
| Solvent System | Suitability for Reaction | Suitability for Crystallization | Key Considerations for Scale-Up |
| Water | High | Moderate | Excellent for reaction. Product may have some solubility, potentially lowering yield. Can require large volumes. |
| Water / Ethanol | High | High | Good for both reaction and crystallization. Ethanol can be easily recovered. Flammability is a key safety concern. |
| Water / Isopropanol (IPA) | High | Very High | IPA is an excellent crystallization solvent that often yields well-defined crystals.[3] Lower flammability than ethanol. |
| Toluene | Low (as primary) | Moderate (as anti-solvent) | Not ideal for the primary reaction medium but can be used as an anti-solvent to induce precipitation.[5] |
| Acetonitrile | Moderate | High | Good crystallization solvent but often has a narrow metastable zone width, which can lead to rapid, uncontrolled precipitation.[5] |
Recommendation: An aqueous/Isopropanol (IPA) mixture often provides the best balance. The reaction can be run in an aqueous solution, followed by the addition of IPA and subsequent cooling to induce crystallization, offering a high-yield, scalable process.
Q2: What are the most critical temperature control parameters during scale-up?
A2: The primary concern is managing the exotherm from the initial reaction between piperonylamine and isocyanic acid.[6] What is a manageable temperature rise in a 250 mL flask can become a dangerous thermal runaway in a 50 L reactor.[7][8]
Causality: Heat generation scales with the volume of the reactants (proportional to the radius cubed), while heat removal capacity scales with the surface area of the reactor (proportional to the radius squared).[9][10] This deteriorating surface-area-to-volume ratio is the fundamental challenge of thermal management in scale-up.[7]
Control Strategy:
-
Semi-Batch Process: Never add all reactants at once (a "batch" process).[9] Instead, use a "semi-batch" approach where the piperonylamine solution is added slowly and controllably to the acidic potassium cyanate solution.[9]
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature. This provides a true reading of the reaction's state.
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) on a small scale to quantify the heat of reaction and determine the onset temperature for any potential thermal runaway. A safety margin of at least 50-100°C between the operating temperature and the thermal runaway onset is recommended.
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output calculated from your calorimetry data.
Q3: How can I improve reaction yield and minimize the formation of the bis-urea impurity?
A3: Low yield is often due to incomplete reaction or product loss during workup. The primary impurity of concern is the bis-urea, formed by the reaction of the product with another molecule of isocyanic acid.
Causality: The formation of the bis-urea impurity is favored by an excess of isocyanic acid or prolonged reaction times at elevated temperatures. Incomplete reaction can be caused by poor mixing, incorrect stoichiometry, or insufficient reaction time.
Optimization Strategy:
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to potassium cyanate to ensure the complete consumption of the isocyanic acid as it is formed.
-
Controlled Addition: Add the piperonylamine solution slowly to maintain a low instantaneous concentration of the amine, driving the reaction to completion while minimizing side reactions.
-
pH Control: Maintain a weakly acidic pH (around 4-5). If the pH is too low, the amine becomes fully protonated and non-nucleophilic. If too high, the formation of isocyanic acid from cyanate is too slow.
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting amine. The reaction should be quenched promptly upon completion.
Troubleshooting Guide: Common Issues & Solutions
Issue: The reaction stalls and does not go to completion, even after extended time.
-
Potential Cause 1: Poor Mass Transfer. At larger scales, inadequate mixing can create "dead zones" in the reactor where reactants are not sufficiently mixed.[8]
-
Solution: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and reaction mass. Baffles in the reactor can also improve mixing efficiency.
-
-
Potential Cause 2: Incorrect pH. The pH may have drifted out of the optimal range, protonating the amine and halting the reaction.
-
Solution: Implement online pH monitoring or take regular samples to check the pH, adjusting as necessary with a dilute acid or base.
-
Issue: The product crystallizes as a fine powder or oil, making filtration difficult.
-
Potential Cause: Uncontrolled Crystallization. This occurs when the solution becomes supersaturated too quickly, often due to rapid cooling or adding an anti-solvent too fast.
-
Solution: Implement a controlled cooling profile (e.g., 10-20°C per hour). Add anti-solvent slowly below the surface of the liquid with good agitation. Seeding the solution with a small amount of pure product crystals at the point of saturation can promote the growth of larger, more easily filtered crystals.
-
Issue: The final product has a pink or yellow discoloration.
-
Potential Cause: Oxidative Impurities. Piperonyl-containing compounds can be susceptible to oxidation, forming colored impurities, especially if exposed to high temperatures or trace metals for extended periods.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen). Purify the starting piperonylamine if its quality is suspect. A charcoal treatment or a re-crystallization of the final product from a suitable solvent like isopropanol can often remove colored impurities.
-
Detailed Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood or appropriate chemical production facility. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. A risk assessment should be performed before any scale-up activity.[11][12]
Lab-Scale Synthesis (5 g)
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve potassium cyanate (2.5 g, ~30.8 mmol) in deionized water (50 mL).
-
Acidification: Cool the solution to 10-15°C in an ice bath and slowly add 1M HCl until the pH is ~4.5.
-
Reactant Addition: In the addition funnel, prepare a solution of piperonylamine (4.2 g, 27.8 mmol) in 20 mL of a 1:1 water/isopropanol mixture.
-
Reaction: Add the amine solution dropwise to the stirred cyanate solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the piperonylamine spot is consumed.
-
Isolation: Cool the reaction mixture to 0-5°C and stir for 1 hour. The product will precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration, wash the cake with cold deionized water (2 x 20 mL), and then with cold isopropanol (1 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: ~4.5 g (83%).
Pilot-Scale Synthesis (500 g)
This protocol assumes a 10 L jacketed glass reactor with overhead stirring, a bottom outlet valve, and a temperature probe.
-
Setup: Charge the 10 L reactor with deionized water (5 L) and potassium cyanate (250 g, ~3.08 mol). Begin agitation.
-
Acidification: Cool the reactor jacket to 10°C. Slowly add 6M HCl via a pump to the reactor until the internal pH is stable at ~4.5.
-
Reactant Addition: In a separate vessel, dissolve piperonylamine (420 g, 2.78 mol) in a mixture of deionized water (1 L) and isopropanol (1 L).
-
Reaction (Semi-Batch): Using a metering pump, add the piperonylamine solution to the reactor over 2-3 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 25°C. [12][13] If the temperature rises rapidly, stop the addition immediately.[6]
-
Monitoring: Once the addition is complete, allow the mixture to stir at 20-25°C for 2-4 hours. Take samples hourly for HPLC analysis to confirm reaction completion.
-
Crystallization: Once complete, initiate a controlled cooling ramp on the reactor jacket to cool the batch from 25°C to 5°C over 4 hours.
-
Isolation: Filter the resulting slurry through a suitable filter press or Nutsche filter.
-
Washing: Wash the product cake with pre-chilled (0-5°C) deionized water (2 x 2 L), followed by pre-chilled isopropanol (1 x 1 L).
-
Drying: Transfer the wet cake to a vacuum dryer and dry at 50-60°C until the loss on drying (LOD) is <0.5%. Expected yield: ~450 g (83%).
References
-
American Chemical Society (ACS). (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Helmenstine, A. M. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. SYSTAG. [Link]
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University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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Wikipedia. Potassium cyanate. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Singh, P. et al. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]
-
Rehman, A. et al. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Cortés-Sánchez, P. E. et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Center for Biotechnology Information (NCBI). [Link]
-
Loreau, O., & Marlière, P. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. PubMed. [Link]
-
Svärd, M. et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information (NCBI). [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
UreaKnowHow.com. Thermodynamics of the Urea Process. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]
-
Thota, S. et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. ACS Publications. [Link]
-
Cortés-Sánchez, P. E. et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]
-
Wang, Y. et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. National Center for Biotechnology Information (NCBI). [Link]
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Syrris. Pharmaceutical Crystallization in drug development. [Link]
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Asymchem. (2025). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. YouTube. [Link]
- Google Patents.
-
Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. ResearchGate. [Link]
-
The Canadian Chemist. (2023). Preparing Potassium Cyanide - DO NOT ATTEMPT. YouTube. [Link]
-
ResearchGate. (2018). Hazards and their reduction in urea production for synthesis reactor by Mitsui - Toatsu technology. [Link]
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MDPI. (2023). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. [Link]
-
International Journal of Scientific & Technology Research. (2015). IMPROVEMENT REACTOR EFFICIENCY OF UREA. [Link]
-
PubChem. Urea, n-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-n'-phenyl-. [Link]
Sources
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"N-(1,3-benzodioxol-5-ylmethyl)urea" experimental reproducibility issues
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)urea Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We address common experimental reproducibility issues, offering field-proven insights and detailed protocols to ensure reliable and successful outcomes. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Synthesis Overview: The Chemistry of Urea Formation
This compound is a monosubstituted urea. The most common and practical laboratory-scale synthesis involves the reaction of a primary amine with an isocyanate or an in-situ generated isocyanate equivalent.[1] For this specific molecule, the most reliable route starts with 1,3-benzodioxol-5-ylmethanamine (also known as piperonylamine) and potassium cyanate in a mildly acidic aqueous medium.
The key steps in this reaction are:
-
Protonation of the cyanate ion (OCN⁻) by an acid to form isocyanic acid (HN=C=O).
-
Nucleophilic attack of the primary amine (piperonylamine) on the electrophilic carbon of isocyanic acid.
-
Tautomerization of the resulting intermediate to form the stable urea product.
This method avoids the direct handling of highly toxic and moisture-sensitive reagents like phosgene or isocyanates, making it a safer and more reproducible choice for most laboratory settings.[2][3]
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yield is a frequent problem that can often be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.
-
Causality - Reagent Quality: The key reaction intermediate, isocyanic acid, is generated in situ from potassium cyanate (KOCN).[4] KOCN is hygroscopic and can decompose over time. If it has absorbed moisture, the effective concentration will be lower, leading to an incomplete reaction. The starting amine, piperonylamine, can also degrade via oxidation (turning yellow or brown).
-
Causality - Reaction Conditions:
-
pH Control: The reaction requires a mildly acidic environment (typically pH 4-5) to facilitate the formation of isocyanic acid from the cyanate salt. If the solution is too basic, the concentration of HNCO will be negligible. If it is too acidic, the primary amine starting material will be fully protonated to the non-nucleophilic ammonium salt (R-NH₃⁺), halting the reaction.
-
Temperature: While the reaction proceeds at room temperature, gentle heating (40-50°C) can increase the rate of reaction and improve the final yield.[5] However, excessive heat can promote side reactions or decomposition.
-
-
Causality - Work-up: The product has some solubility in water. During filtration, washing the crude product with excessive amounts of cold water can lead to significant product loss.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased or properly stored potassium cyanate. If in doubt, gently grind the KOCN into a fine powder and dry it in a vacuum oven at 100-110°C for 2-3 hours before use. Ensure the piperonylamine is a colorless or pale-yellow liquid. If it is dark, consider distillation before use.
-
Optimize pH: Dissolve the piperonylamine hydrochloride or the free base in water and carefully adjust the pH to ~4.5 using dilute HCl or a suitable buffer before adding the KOCN solution. Monitor the pH throughout the addition.
-
Control Temperature: Run the reaction with gentle heating (45°C) and monitor progress by Thin Layer Chromatography (TLC).
-
Minimize Loss During Work-up: After collecting the crude product by filtration, wash it with a minimal amount of ice-cold water to remove inorganic salts.
Q2: My final product is contaminated with a significant, less polar byproduct. How do I identify and prevent it?
A2: The most common byproduct in this synthesis is the symmetrical diaryl urea, 1,3-bis(1,3-benzodioxol-5-ylmethyl)urea .
-
Causality - Formation Mechanism: This byproduct forms when a molecule of the in situ generated isocyanate intermediate, (1,3-benzodioxol-5-ylmethyl)isocyanate, reacts with another molecule of the starting piperonylamine instead of with ammonia or water as desired in some urea synthesis pathways. In the KOCN route, this happens if the local concentration of piperonylamine is too high relative to the generated isocyanic acid. A large excess of the amine starting material will favor this side reaction.
-
Identification: The symmetrical urea byproduct (C₁₇H₁₆N₂O₅, MW ≈ 328.3) is significantly heavier and less polar than the desired product (C₉H₁₀N₂O₃, MW ≈ 194.2). It will have a lower Rf value on a normal phase TLC plate and can be readily identified by mass spectrometry (look for an [M+H]⁺ peak around 329).[6]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of potassium cyanate (e.g., 1.2 to 1.5 equivalents) relative to the piperonylamine. This ensures the amine is the limiting reagent and minimizes the chance of it reacting with the intermediate.
-
Slow Addition: Add the potassium cyanate solution to the amine solution slowly, dropwise, with vigorous stirring. This prevents localized areas of high amine concentration and allows the generated isocyanic acid to react promptly.
-
Q3: The reaction doesn't seem to start or go to completion according to TLC analysis. What should I check?
A3: A stalled reaction is almost always due to incorrect reaction conditions or inactive reagents.
-
Causality: As detailed in Q1, the most frequent culprits are incorrect pH or decomposed reagents. If the pH is too high, the necessary isocyanic acid won't form. If the pH is too low, your amine will be protonated and non-nucleophilic. If the KOCN is old or has absorbed water, it will not be an effective source of cyanate.
Caption: A decision-making workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, detailed protocol for this synthesis? A: Please refer to the "Detailed Experimental Protocol" section below for a validated, step-by-step guide.
Q: How should I purify the crude product? A: Recrystallization is the most effective method for purifying this compound.[7] A mixed solvent system of ethanol and water typically gives excellent results. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Q: What are the key spectroscopic signatures for product confirmation? A: You should rely on a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Analytical Data Summary | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (t, 1H, -NH-), ~6.8-6.9 (m, 3H, Ar-H), ~6.0 (s, 2H, -O-CH₂-O-), ~5.6 (s, 2H, -NH₂), ~4.2 (d, 2H, Ar-CH₂-). Note: The NH and NH₂ protons are exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~158 (C=O), ~147 (Ar-C-O), ~146 (Ar-C-O), ~133 (Ar-C), ~120 (Ar-CH), ~108 (Ar-CH), ~107 (Ar-CH), ~101 (-O-CH₂-O-), ~45 (Ar-CH₂-). |
| IR Spectroscopy (KBr, cm⁻¹) | ν (cm⁻¹): ~3400 & ~3200 (N-H stretching), ~1650 (C=O stretching, "Urea I band"), ~1550 (N-H bending, "Urea II band"), ~1250 & ~1040 (C-O-C asymmetric/symmetric stretching).[8] |
Q: Are there any specific safety precautions? A: Yes. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperonylamine (1,3-benzodioxol-5-ylmethanamine): Can be corrosive and cause skin/eye irritation. Handle with care.[9]
-
Potassium Cyanate (KOCN): Harmful if swallowed or inhaled. While much safer than organic isocyanates, it should still be handled with caution.[5]
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,3-benzodioxol-5-ylmethanamine (Piperonylamine) (1.0 eq)
-
Potassium cyanate (KOCN) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC: e.g., 7:3 Ethyl Acetate / Hexanes
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperonylamine (e.g., 10.0 g, 66.1 mmol) in 100 mL of deionized water.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 4.5. The amine will dissolve completely as its hydrochloride salt.
-
In a separate beaker, dissolve potassium cyanate (e.g., 6.45 g, 79.4 mmol) in 50 mL of deionized water.
-
Add the potassium cyanate solution dropwise to the stirring amine solution over 20-30 minutes at room temperature.
-
After the addition is complete, gently warm the reaction mixture to 45-50°C in a water bath and stir for 2-3 hours.
-
Monitor the reaction progress by TLC. The product spot should be clearly visible and the starting amine spot should diminish.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes. A white precipitate of the crude product will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount (2 x 15 mL) of ice-cold deionized water to remove residual salts.
-
Dry the crude product in a vacuum oven at 50°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water to the ethanol solution dropwise until the solution just begins to turn cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the pure, crystalline product by vacuum filtration, wash with a minimal amount of cold 1:1 ethanol/water, and dry to a constant weight.
-
Expected outcome: A white crystalline solid with a typical yield of 70-85%.
References
-
Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Available at: [Link]
-
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Available at: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]
-
MDPI. (2020). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]
-
YouTube. (2012). Troubleshooting in Urea-PAGE. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
PubChem. N-1,3-benzodioxol-5-yl-N'-(tetrahydro-2-furanylmethyl)urea. Available at: [Link]
-
UreaKnowHow. (2021). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Available at: [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Available at: [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Available at: [Link]
-
ResearchGate. GRAPHICAL ABSTRACT 1: N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide docking. Available at: [Link]
-
PubChem. N-1,3-benzodioxol-5-ylurea. Available at: [Link]
-
PubMed. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Available at: [Link]
-
National Center for Biotechnology Information. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Available at: [Link]
-
ACS Publications. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Available at: [Link]
-
ResearchGate. (2019). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Available at: [Link]
-
World Researchers Associations. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]
-
Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]
-
ResearchGate. (2020). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Available at: [Link]
-
ResearchGate. (2015). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. Available at: [Link]
-
MOLBASE. bis-benzo[10][11]dioxol-5-yl-urea. Available at: [Link]
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-
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Validation & Comparative
A Researcher's Guide to Evaluating N-(1,3-benzodioxol-5-ylmethyl)urea as a Novel Quorum Sensing Inhibitor
In the ever-evolving battle against bacterial pathogenicity and antibiotic resistance, the disruption of cell-to-cell communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy.[1][2] By intercepting these signaling pathways, we can potentially mitigate virulence and biofilm formation without exerting the selective pressure that drives resistance.[3][4] This guide provides a comprehensive framework for evaluating the potential of a novel compound, N-(1,3-benzodioxol-5-ylmethyl)urea, as a quorum sensing inhibitor (QSI). We will compare its hypothetical performance benchmarks against well-established QSIs and provide detailed experimental protocols to rigorously assess its efficacy.
Introduction to Quorum Sensing: The Social Network of Bacteria
Bacteria are not solitary organisms; they exist as communities, and their collective behavior is often regulated by a sophisticated communication system known as quorum sensing.[2][5] This process relies on the production, release, and detection of small signaling molecules called autoinducers (AIs).[2] As the bacterial population density increases, so does the concentration of these AIs. Once a threshold concentration is reached, the AIs bind to specific receptors, triggering a cascade of gene expression that regulates virulence, biofilm formation, and other collective behaviors.[2][6]
Gram-negative and Gram-positive bacteria employ distinct QS systems. Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, commonly utilize N-acyl homoserine lactones (AHLs) as autoinducers.[5] In contrast, Gram-positive bacteria like Staphylococcus aureus often rely on autoinducing peptides (AIPs).[2] The complexity of these systems offers multiple targets for therapeutic intervention.
Diagram of a Generic Gram-Negative Quorum Sensing System:
Caption: Experimental workflow for the initial screening of QSI activity using biosensor strains.
Targeted Assays Against Pseudomonas aeruginosa
P. aeruginosa is a formidable opportunistic pathogen whose virulence is largely controlled by the hierarchical las and rhl QS systems. [7][8]
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa. [8] Protocol:
-
Grow P. aeruginosa PAO1 overnight in LB broth.
-
Inoculate fresh LB broth with the overnight culture and add various concentrations of the test compound.
-
Incubate with shaking at 37°C for 18-24 hours.
-
Extract pyocyanin from the culture supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 N HCl).
-
Measure the absorbance of the pink/red solution at 520 nm.
-
Quantify the reduction in pyocyanin production relative to an untreated control.
The LasB elastase is another critical virulence factor regulated by the las system.
Protocol:
-
Grow P. aeruginosa PAO1 as described for the pyocyanin assay.
-
Centrifuge the cultures and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate at 37°C for several hours to allow for the digestion of the substrate.
-
Stop the reaction and pellet the undigested substrate by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red.
The ability of QSIs to inhibit biofilm formation is a key indicator of their therapeutic potential. [6][7] Protocol:
-
Grow P. aeruginosa PAO1 overnight.
-
Dilute the culture and dispense into a 96-well PVC microtiter plate.
-
Add various concentrations of the test compound.
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain with an appropriate solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance at 550-590 nm to quantify the biofilm biomass.
Targeted Assays Against Staphylococcus aureus
The agr QS system in S. aureus controls the expression of numerous toxins and virulence factors. [9][10]
Many S. aureus strains produce hemolysins that lyse red blood cells, a phenotype regulated by the agr system.
Protocol:
-
Prepare blood agar plates (e.g., with sheep or rabbit blood).
-
Grow S. aureus (e.g., strain Newman) overnight.
-
Spot the overnight culture onto the blood agar plates.
-
Place sterile filter paper discs impregnated with the test compound near the bacterial spots.
-
Incubate at 37°C for 24 hours.
-
Observe for a reduction in the zone of hemolysis around the bacterial growth in the vicinity of the QSI-containing disc.
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a robust comparison of this compound with the established QSIs. Key metrics to consider include:
-
IC50 Values: The concentration of the compound required to inhibit a specific QS-regulated output by 50%.
-
Spectrum of Activity: Does the compound inhibit QS in both Gram-negative and Gram-positive bacteria?
-
Bacteriostatic/Bactericidal Effects: It is crucial to confirm that the observed effects are due to QS inhibition and not simply a reduction in bacterial growth. This is achieved by comparing the effects on virulence factor production with growth curves. An ideal QSI will not inhibit growth, thereby imposing less selective pressure for resistance. [3][11] Template Table for Summarizing Experimental Data:
| Assay | Target Organism | Endpoint Measured | This compound IC50 (µM) | Furanone C-30 IC50 (µM) [Reference] |
| Violacein Inhibition | C. violaceum | Pigment Production | [Experimental Result] | [Literature Value] |
| Bioluminescence | V. harveyi | Light Output | [Experimental Result] | [Literature Value] |
| Pyocyanin Production | P. aeruginosa | A520 of Extract | [Experimental Result] | [Literature Value] |
| Elastase Activity | P. aeruginosa | A495 of Supernatant | [Experimental Result] | [Literature Value] |
| Biofilm Formation | P. aeruginosa | A550 of Stained Biofilm | [Experimental Result] | [Literature Value] |
| Hemolysis | S. aureus | Zone of Hemolysis | [Experimental Result] | [Literature Value for relevant inhibitor] |
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the initial characterization of this compound as a potential quorum sensing inhibitor. By systematically applying these established protocols and comparing the results to known QSIs, researchers can effectively determine the compound's promise as a novel anti-virulence agent. Positive results from these in vitro studies would warrant further investigation into the precise mechanism of action, in vivo efficacy in animal models of infection, and toxicological profiling. The exploration of novel chemical scaffolds like the one presented here is essential for expanding our arsenal against the growing threat of multidrug-resistant bacteria.
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Brodbeck, R. M., et al. (2008). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 896–909. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(1,3-benzodioxol-5-ylmethyl)urea Analogs for Drug Discovery
Introduction: The Versatile N-(1,3-benzodioxol-5-ylmethyl)urea Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such scaffold, appearing in compounds with a diverse range of biological activities. Its inherent structural features, including a rigid benzodioxole ring system, a flexible methylene linker, and a hydrogen-bonding urea group, provide a rich platform for analog synthesis and optimization.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs. We will dissect the contribution of each structural component to biological activity, drawing upon published data and established medicinal chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the design of novel therapeutics. We will explore its potential in areas such as anti-inflammatory and anti-virulence applications, supported by detailed experimental protocols for lead characterization.
Dissecting the Scaffold: A Three-Component SAR Analysis
The biological activity of this compound analogs is a composite of the contributions from its three primary structural components: the 1,3-benzodioxole ring, the benzyl linker, and the urea moiety with its terminal substituent. Understanding the role of each is critical for rational drug design.
The 1,3-Benzodioxole Moiety: An Anchor and Metabolic Modulator
The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) group is a common feature in many natural products and synthetic compounds. Its primary roles in the SAR of this scaffold are:
-
Hydrophobic Interactions and π-π Stacking: The aromatic nature of the benzodioxole ring allows for favorable hydrophobic and π-π stacking interactions within the binding pockets of target proteins.
-
Metabolic Inhibition: The methylenedioxy bridge is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. This can be a double-edged sword: while it can increase the metabolic stability and bioavailability of a drug, it also carries the risk of drug-drug interactions. The design of analogs should consider this property carefully.
-
Structural Rigidity: The fused ring system provides a degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation.
The Benzyl Linker: Spacing and Flexibility
The methylene group connecting the benzodioxole ring to the urea moiety provides a critical degree of rotational freedom. This flexibility allows the two ends of the molecule to adopt optimal orientations for binding to a target. Modifications to this linker, such as the introduction of additional carbons or rigidifying elements, would be expected to have a significant impact on activity.
The Urea Moiety and Terminal Substituents: The Key to Specificity and Potency
The urea group is a cornerstone of the SAR for this class of compounds. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with amino acid residues in a protein's active site. The nature of the terminal substituent (R-group) on the urea is a primary determinant of the compound's potency and selectivity.
-
Small, Polar Groups: Simple ureas, where the terminal group is an unsubstituted amine, may have limited potency due to their small size and high polarity.
-
Aromatic and Heterocyclic Rings: The introduction of aromatic or heterocyclic rings can significantly enhance potency through additional hydrophobic and π-π interactions. For instance, analogs have been designed as potent inhibitors of nitric oxide formation by incorporating a phenoxy-piperidine moiety[1].
-
Bulky Substituents: Large, bulky groups can confer selectivity for specific targets. For example, the presence of two benzyl groups on the terminal nitrogen, as seen in N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea, is a feature found in compounds targeting the C5a receptor[2].
Comparative Analysis of this compound Analogs
The following table summarizes the key structural features and reported biological activities of representative analogs. This comparison highlights the impact of modifications to the core scaffold.
| Compound Name | Structure | Key Structural Features | Reported Biological Activity | Reference |
| N-(1,3-benzodioxol-5-ylmethyl)-4-(6,8-dimethyl-4-oxochromen-2-yl)benzamide | Amide linkage instead of urea; large, planar terminal aromatic system. | Potential inhibitor of LasR, a quorum-sensing regulator in Pseudomonas aeruginosa. | [3] | |
| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | Thiourea replaces urea; imine linker instead of methylene. | Synthesized and structurally characterized; biological activity not reported. | [4][5] | |
| N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine | Amine linker; two benzodioxole moieties; large imidazole core. | Potent and selective inverse agonist of the human C5a receptor (IC50 = 11.6 nM). | [6] | |
| 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine | Piperidine core replacing urea; terminal imidazole group. | Potent and selective inhibitor of inducible nitric oxide synthase (iNOS). | [1] |
Experimental Protocols for Lead Characterization
To facilitate further research on this scaffold, we provide detailed methodologies for key assays relevant to the observed biological activities.
Protocol 1: Quorum Sensing Inhibition Assay (LasR-based)
This assay is designed to identify compounds that inhibit the LasR quorum-sensing system in Pseudomonas aeruginosa, a key regulator of virulence.
Workflow Diagram:
Caption: Workflow for Quorum Sensing Inhibition Assay.
Step-by-Step Methodology:
-
Strain and Culture Conditions: Use a P. aeruginosa reporter strain where a virulence gene promoter (e.g., lasB) drives the expression of a fluorescent protein (e.g., GFP). Grow the strain overnight in LB broth at 37°C with shaking.
-
Compound Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mM. Perform serial dilutions in LB broth to achieve final assay concentrations (e.g., 0.1 to 100 µM).
-
Assay Setup: In a 96-well microplate, add 198 µL of a 1:100 dilution of the overnight culture in fresh LB broth to each well. Add 2 µL of the diluted test compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the GFP fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
For each well, calculate the normalized fluorescence (Fluorescence / OD600).
-
Plot the normalized fluorescence against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Check: It is crucial to confirm that the observed inhibition of fluorescence is not due to bactericidal or bacteriostatic effects. Compounds that significantly inhibit bacterial growth at concentrations where they inhibit quorum sensing should be flagged.
-
Protocol 2: In Vitro C5a Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the C5a receptor, indicating binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human C5a receptor (e.g., U937 cells or transfected HEK293 cells).
-
Radioligand: Use [¹²⁵I]C5a as the radiolabeled ligand.
-
Assay Buffer: Use a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein), [¹²⁵I]C5a (at a concentration near its Kd, e.g., 0.1 nM), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled C5a (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship Summary and Key Interactions
The following diagram summarizes the key SAR points for the this compound scaffold.
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A Guide to the Receptor Cross-Reactivity Profile of N-(1,3-benzodioxol-5-ylmethyl)urea and Its Analogs
An objective comparison guide to the receptor cross-reactivity of N-(1,3-benzodioxol-5-ylmethyl)urea for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the receptor cross-reactivity of this compound. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and the known pharmacological activities of its core chemical moieties: the 1,3-benzodioxole ring and the N-substituted urea group. We will explore potential off-target interactions and provide a framework for experimental validation.
Introduction to this compound
This compound is a chemical compound featuring a 1,3-benzodioxole (also known as methylenedioxyphenyl) group linked to a urea moiety. The 1,3-benzodioxole ring is a common structural feature in various naturally occurring and synthetic compounds, including the well-known psychoactive substance MDMA (3,4-methylenedioxymethamphetamine). The urea functional group is a versatile hydrogen-bonding motif found in numerous pharmaceuticals. The combination of these two groups suggests the potential for a complex pharmacological profile.
While extensive research on the specific biological targets of this compound is not widely published, its structural similarity to known pharmacologically active molecules warrants an investigation into its potential for cross-reactivity with various receptors. Understanding this off-target binding profile is crucial for drug development to mitigate potential side effects and to identify new therapeutic applications.
Inferred Primary Targets and Mechanism of Action
Based on its structural components, this compound is likely to interact with monoamine transporters and receptors due to the presence of the 1,3-benzodioxole group. This moiety is known to be a key pharmacophore for interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The N-substituted urea portion of the molecule can form hydrogen bonds with amino acid residues in receptor binding pockets, contributing to its affinity and specificity.
Comparative Analysis of Receptor Cross-Reactivity
To build a predictive model of this compound's cross-reactivity, we will compare it with structurally similar compounds for which experimental data are available.
Comparison with MDMA and other Phenylisopropylamines
MDMA and its analogs are classic examples of compounds containing the 1,3-benzodioxole ring system. These compounds are known to interact with a range of receptors beyond the monoamine transporters.
| Receptor/Transporter | MDMA | Predicted for this compound | Rationale for Prediction |
| Serotonin Transporter (SERT) | High Affinity | Moderate to High Affinity | The 1,3-benzodioxole group is a strong determinant for SERT binding. |
| Dopamine Transporter (DAT) | Moderate Affinity | Low to Moderate Affinity | The lack of an alpha-methyl group may reduce DAT affinity compared to MDMA. |
| Norepinephrine Transporter (NET) | Moderate Affinity | Low to Moderate Affinity | Similar to DAT, the absence of the isopropylamine side chain likely reduces NET affinity. |
| 5-HT2A Receptor | Agonist | Potential Agonist/Antagonist | The 1,3-benzodioxole ring can contribute to 5-HT2A receptor interactions. |
| α-Adrenergic Receptors | Agonist | Potential Interaction | Phenylalkylamine scaffolds can show affinity for adrenergic receptors. |
| Histamine H1 Receptor | Antagonist | Potential Interaction | Many CNS-active compounds exhibit off-target H1 antagonism. |
Insights from N-Substituted Urea-Containing Drugs
The N-substituted urea moiety is present in a variety of approved drugs, and its presence can confer affinity for a different set of targets.
| Drug with N-Urea Moiety | Primary Target | Potential Cross-Reactivity for this compound | Rationale for Prediction |
| Sorafenib | Kinase Inhibitor | Unlikely | The overall scaffold of this compound does not resemble a typical kinase inhibitor. |
| Linuron | Herbicide (Photosystem II inhibitor) | Not relevant for mammalian systems | Target is plant-specific. |
The primary takeaway is that the urea group is a versatile pharmacophore, and its contribution to binding is highly dependent on the overall molecular context.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
In Vitro Radioligand Binding Assays
This is the gold standard for assessing receptor binding affinity. A panel of assays targeting a wide range of receptors, ion channels, and transporters should be employed.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of this compound.
-
Incubation: Allow the mixture to incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the data to a sigmoidal dose-response curve.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Following the identification of binding interactions, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the receptor of interest.
-
Assay Principle: Choose an assay that measures a downstream signaling event upon receptor activation (e.g., calcium flux, cAMP accumulation, or reporter gene expression).
-
Compound Application: Apply this compound at various concentrations to the cells.
-
Signal Detection: Measure the cellular response using a plate reader or other appropriate instrumentation.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Diagram of a Calcium Flux Functional Assay:
Caption: Workflow for a Calcium Flux Functional Assay.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound is scarce, a comparative analysis based on its structural motifs provides a valuable starting point for investigation. The presence of the 1,3-benzodioxole ring strongly suggests a potential interaction with monoamine transporters and serotonin receptors. The urea moiety adds a layer of complexity, with the potential for hydrogen bonding to a wider range of targets.
It is imperative that the predictions laid out in this guide are confirmed through rigorous experimental validation using the described in vitro binding and functional assays. A comprehensive understanding of the cross-reactivity profile of this compound is essential for its potential development as a pharmacological tool or therapeutic agent. Future studies should focus on broad receptor screening panels and subsequent in vivo characterization to elucidate its full pharmacological effects.
References
Due to the limited direct research on this compound, the references provided are for the general pharmacology of its constituent moieties and for the methodologies described.
-
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)
- Source: Molbank, 2007, M520
-
URL:[Link]
-
Pharmacology of MDMA and related compounds
- Source: British Journal of Pharmacology
-
URL:[Link]
-
Radioligand Binding Assays in Drug Discovery
- Source: Current Protocols in Pharmacology
-
URL:[Link]
-
Functional Cell-Based Assays for GPCRs
- Source: SLAS Discovery
-
URL:[Link]
Validating the Biological Target of N-(1,3-benzodioxol-5-ylmethyl)urea: A Comparative Guide to Target Deconvolution and Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of identifying and validating the biological target of a novel small molecule, using N-(1,3-benzodioxol-5-ylmethyl)urea as a case study. Given that this compound is not extensively characterized in public literature, this document outlines a systematic, multi-pronged approach to de-orphanize its mechanism of action, moving from initial hypothesis generation to rigorous in-cell and in-vivo validation.
Introduction: The Challenge of a Novel Compound
This compound is a small molecule with a defined chemical structure. However, its biological target and mechanism of action are not well-established. This scenario is common in drug discovery, where phenotypic screening or high-throughput screening campaigns yield hit compounds with interesting biological activity but unknown targets. The process of identifying and validating the specific molecular target is paramount, as it forms the very foundation of a successful drug development program, ensuring that the observed therapeutic effects are due to on-target activity and minimizing the risk of unforeseen off-target toxicities.
This guide will detail a logical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based workflow, comparing and contrasting various experimental strategies for target identification and validation. Each recommended protocol is designed to be self-validating, providing a high degree of confidence in the generated results.
Part 1: Target Identification - Finding the Molecular Needle in the Haystack
The initial and most critical phase is to generate a list of potential protein targets that physically interact with this compound. There are several orthogonal (independent) methods to achieve this, and employing at least two different approaches is highly recommended to increase the confidence in putative "hits."
Affinity-Based Methods: Fishing for a Target
The principle behind affinity-based methods is to use the compound as "bait" to "fish" out its binding partners from a complex biological sample, such as a cell lysate.
This is a gold-standard technique for target identification.
-
Immobilization: The first step is to synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support, such as sepharose beads. It is crucial that the linker is attached at a position on the molecule that does not interfere with its putative binding site.
-
Incubation: The immobilized compound is then incubated with a cell or tissue lysate. The protein(s) that bind to the compound will be captured on the beads.
-
Washing: Non-specific binders are removed through a series of stringent washing steps.
-
Elution: The specifically bound proteins are then eluted from the beads, often by using a high concentration of the free compound (competitive elution) or by denaturing the proteins.
-
Identification: The eluted proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Immobilized compound captures binding partners from lysate. | - Identifies direct binders. - Can be performed with native proteins. | - Requires chemical modification of the compound. - Can lead to false positives (non-specific binders). |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from protease digestion. | - No chemical modification of the compound needed. - Can be done in complex mixtures. | - Only works if binding induces a conformational change that alters protease accessibility. |
In-Silico Methods: Predicting a Target Computationally
Computational approaches, such as reverse docking, can be used to screen large libraries of known protein structures to identify those that are predicted to bind to this compound with high affinity.
-
3D Structure Generation: A 3D model of this compound is generated and its conformational space is explored.
-
Target Database Selection: A library of 3D protein structures (e.g., from the Protein Data Bank) is selected.
-
Docking Simulation: The compound is computationally "docked" into the binding pockets of each protein in the library.
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each protein-ligand interaction. The proteins are then ranked based on their scores.
Part 2: Target Validation - Confirming the Interaction
Once a list of putative targets has been generated, the next crucial step is to validate these interactions. This involves a series of orthogonal experiments to confirm a direct and functionally relevant interaction.
Biophysical Assays: Measuring Direct Binding
These methods directly measure the physical interaction between the compound and the purified target protein.
SPR is a label-free technique that measures binding events in real-time.
-
Immobilization: The purified putative target protein is immobilized on a sensor chip.
-
Injection: A solution containing this compound is flowed over the chip surface.
-
Detection: Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) can be calculated from the sensorgram.
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | - Real-time kinetics (kon, koff). - High sensitivity. - Label-free. | - Requires immobilization of one binding partner. - Can be prone to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding in solution. | - Gold standard for thermodynamics (ΔH, ΔS). - No immobilization or labeling required. | - Requires large amounts of pure protein. - Lower throughput. |
Cellular Assays: Probing the Functional Consequences
Confirming a direct physical interaction is necessary, but not sufficient. It is essential to demonstrate that the binding of this compound to its target leads to a functional consequence in a cellular context.
CETSA is a powerful technique to confirm target engagement in living cells. The principle is that a compound binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.
-
Treatment: Intact cells are treated with either the vehicle control or this compound.
-
Heating: The cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.
-
Detection: The amount of the soluble target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Approaches: The Ultimate Validation
The most definitive way to validate a target is to show that the genetic perturbation of the target (e.g., knockdown or knockout) phenocopies the effect of the compound.
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.
-
Transfection: Introduce the gRNAs and Cas9 nuclease into the cells to create a gene knockout.
-
Validation of Knockout: Confirm the absence of the target protein by Western blotting or other methods.
-
Phenotypic Assay: Perform the same phenotypic assay that was used to identify the initial hit compound on the knockout cells. If the knockout cells are resistant to the compound or show the same phenotype as the compound-treated cells, it provides strong evidence that the protein is the true target.
Part 3: Data Synthesis and Interpretation
The final step is to synthesize the data from all the orthogonal experiments to build a compelling case for the validated biological target of this compound.
Example Data Summary Table
| Experiment | Putative Target | Result | Interpretation |
| Affinity Chromatography-MS | Protein X | Identified as a top hit. | Potential direct binder. |
| Surface Plasmon Resonance (SPR) | Purified Protein X | KD = 500 nM | Confirms direct binding with moderate affinity. |
| Cellular Thermal Shift Assay (CETSA) | Protein X in intact cells | ΔTm = +5°C | Confirms target engagement in a cellular context. |
| CRISPR/Cas9 Knockout | Knockout of Protein X | Phenocopies the effect of the compound. | Strong evidence that Protein X is the functional target. |
Conclusion
The process of validating the biological target of a novel compound like this compound is a multi-step, iterative process that requires the integration of data from multiple orthogonal approaches. By systematically employing a combination of affinity-based, biophysical, cellular, and genetic methods, researchers can confidently identify and validate the true biological target, which is an indispensable step in the journey of drug discovery and development. This guide provides a robust framework to navigate this complex but essential process, ensuring scientific rigor and a high probability of success.
References
-
Affinity Chromatography-Mass Spectrometry: Ong, S. E., et al. (2009). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 4(5), 756-766. [Link]
-
Drug Affinity Responsive Target Stability (DARTS): Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Reverse Docking: Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W219-W224. [Link]
-
Surface Plasmon Resonance (SPR): Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Isothermal Titration Calorimetry (ITC): Perozzo, R., et al. (2004). Thermodynamics of protein-ligand interactions: history, principles, and applications. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
CRISPR/Cas9: Jinek, M., et al. (2012). A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity. Science, 337(6096), 816-821. [Link]
Comparative Analysis of Synthesis Methods for N-(1,3-benzodioxol-5-ylmethyl)urea: A Guide for Researchers
This guide offers a comprehensive comparative analysis of the primary synthetic routes to N-(1,3-benzodioxol-5-ylmethyl)urea, a crucial intermediate in the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, detailed experimental protocols, and a critical evaluation of the available methodologies to inform strategic decisions in chemical synthesis.
Introduction: The Versatile Role of this compound in Chemical Innovation
This compound, a derivative of piperonylamine, is a key building block in medicinal and agricultural chemistry. The 1,3-benzodioxole motif is a well-established pharmacophore found in numerous biologically active compounds. The urea functional group provides a versatile platform for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the scientific community.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two main pathways, both starting from the readily available piperonylamine (1,3-benzodioxole-5-methanamine). These methods are:
-
The Isocyanate Method: Reaction of piperonylamine with an isocyanate source, typically generated in situ from sodium or potassium cyanate.
-
The Direct Urea Method: Direct condensation of piperonylamine with urea.
This guide will now delve into a detailed comparison of these two methodologies, evaluating them on key performance indicators such as yield, reaction conditions, safety, and scalability.
Method 1: The Isocyanate Pathway - A High-Yield, Rapid Approach
The reaction of an amine with an isocyanate is a classic and highly efficient method for the formation of ureas. In the context of this compound synthesis, this typically involves the in situ generation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with piperonylamine.
Mechanistic Insight
The reaction proceeds in two key steps. First, the protonation of the cyanate ion (OCN⁻) by an acid (e.g., acetic acid) generates the unstable isocyanic acid (HN=C=O). Subsequently, the nucleophilic nitrogen of piperonylamine attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired urea derivative.
Caption: Reaction workflow for the isocyanate-based synthesis.
Experimental Data & Protocol
General Protocol (Adapted for Piperonylamine):
-
Dissolution: Dissolve piperonylamine (1.0 eq.) in a mixture of glacial acetic acid and water.
-
Cyanate Addition: To this solution, add a solution of sodium cyanate (1.0-1.2 eq.) in water. The addition is often done at room temperature or slightly below.
-
Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product, being a solid, often precipitates out of the reaction mixture. It can be isolated by filtration, washed with water, and then a non-polar organic solvent like ether or hexane.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Performance Metrics:
| Parameter | Isocyanate Method |
| Starting Materials | Piperonylamine, Sodium/Potassium Cyanate, Acid |
| Reaction Time | Typically a few hours |
| Temperature | Room Temperature |
| Yield | Generally high (>80-90%) |
| Scalability | Readily scalable |
| Safety Considerations | Isocyanic acid is toxic and volatile. Good ventilation is crucial. |
Advantages:
-
High Yields: This method is known for its high efficiency and excellent yields.
-
Mild Conditions: The reaction is typically carried out at room temperature, avoiding the need for heating or cooling.
-
Rapid Reactions: The formation of the urea is often fast.
Disadvantages:
-
Toxicity of Reagents: Isocyanates and isocyanic acid are toxic and require careful handling in a well-ventilated fume hood.
-
Side Reactions: Although generally clean, side reactions such as the formation of symmetrical ureas can occur if the reaction conditions are not carefully controlled.
Method 2: The Direct Urea Pathway - A Greener, Safer Alternative
The direct reaction of an amine with urea offers a more environmentally friendly and safer route to urea derivatives. This method avoids the handling of toxic isocyanates by utilizing urea as the carbonyl source.
Mechanistic Insight
At elevated temperatures, urea undergoes thermal decomposition to generate isocyanic acid and ammonia. The in situ generated isocyanic acid then reacts with the primary amine (piperonylamine) in a similar manner to the isocyanate method.
Caption: Reaction workflow for the direct urea synthesis.
Experimental Data & Protocol
General Protocol (Adapted for Piperonylamine):
-
Mixing: Combine piperonylamine (1.0 eq.) and urea (1.0-2.0 eq.) in a suitable solvent (e.g., water, ethanol, or neat).
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 130°C. The optimal temperature will depend on the solvent and the reactivity of the amine.
-
Reaction: Maintain the temperature and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. If the product precipitates, it can be collected by filtration. Otherwise, an extractive workup may be necessary.
-
Purification: Recrystallization from a suitable solvent is the most common method for purification.
Performance Metrics:
| Parameter | Direct Urea Method |
| Starting Materials | Piperonylamine, Urea |
| Reaction Time | Several hours to overnight |
| Temperature | Elevated temperatures (80-130°C) |
| Yield | Moderate to high (can be >90% with optimization) |
| Scalability | Scalable, but requires careful temperature control |
| Safety Considerations | Ammonia is generated as a byproduct. Good ventilation is required. |
Advantages:
-
Safety: This method avoids the use of highly toxic and volatile isocyanates. Urea is a stable, non-toxic, and inexpensive reagent.
-
Atom Economy: The reaction is atom-economical, with ammonia being the primary byproduct.
-
Cost-Effectiveness: Urea is a commodity chemical, making this method economically attractive.
Disadvantages:
-
Harsh Conditions: The requirement for elevated temperatures can be a limitation for substrates with heat-sensitive functional groups.
-
Longer Reaction Times: Compared to the isocyanate method, this reaction often requires longer heating times to achieve high conversion.
-
Byproduct Formation: At higher temperatures, side reactions such as the formation of biuret and other condensation products can occur, potentially complicating purification.
Comparative Summary and Recommendations
| Feature | Isocyanate Method | Direct Urea Method |
| Reagent Toxicity | High (Isocyanic Acid) | Low (Urea) |
| Reaction Conditions | Mild (Room Temperature) | Harsh (Elevated Temperature) |
| Reaction Speed | Fast | Slow |
| Yield | High | Moderate to High |
| Cost | Generally higher due to cyanate salt | Lower due to inexpensive urea |
| Work-up/Purification | Often straightforward precipitation | May require more extensive purification |
Recommendations for Method Selection:
-
For rapid, high-yield synthesis on a laboratory scale where appropriate safety measures are in place, the isocyanate method is a strong choice. The mild reaction conditions and fast reaction times are advantageous for quick access to the desired product.
-
For large-scale synthesis, or in environments where the use of toxic reagents is restricted, the direct urea method is a highly attractive and greener alternative. While it may require more optimization to maximize yield and minimize byproducts, its safety profile and cost-effectiveness are significant advantages.
Conclusion
The synthesis of this compound can be effectively achieved through both the isocyanate and direct urea pathways. The optimal choice of method will depend on the specific requirements of the project, including scale, time constraints, safety considerations, and cost. By understanding the underlying chemistry and the practical advantages and disadvantages of each approach, researchers can make an informed decision to efficiently and safely produce this valuable chemical intermediate.
References
While specific literature detailing a direct comparison for the synthesis of this compound was not found during the search, the principles and general procedures are well-established in the field of organic chemistry. The following references provide foundational knowledge for the synthesis of ureas from amines:
- General Urea Synthesis Reviews: Comprehensive reviews on the synthesis of ureas provide a broad overview of various methods, including the use of isocyanates and urea. These can be found in standard organic chemistry textbooks and review articles in journals such as Chemical Reviews and Organic Letters.
-
Patents on Potassium Cyanate Production: For those interested in the industrial-scale context, patents detailing the production of potassium cyanate from urea, such as CN101412523A and US3935300A, offer insights into the generation of the key reagent for the isocyanate method.[1][2]
-
Synthesis of Urea Derivatives from Amines and Potassium Cyanate: Research articles describing the synthesis of various urea derivatives from primary amines and potassium cyanate provide analogous procedures that can be adapted for piperonylamine.[3]
Sources
A Comparative Guide to the In Vivo Validation of N-(1,3-benzodioxol-5-ylmethyl)urea as a Novel Anticonvulsant Agent
Introduction: The Rationale for a New Anticonvulsant Candidate
Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients remaining resistant to current treatments.[1][2] This therapeutic gap underscores the urgent need for novel antiseizure medications (ASMs) with improved efficacy and tolerability profiles.[2][3] The compound N-(1,3-benzodioxol-5-ylmethyl)urea, hereafter designated BDU-001 , emerges as a candidate of interest. Its structure, featuring a benzodioxole core and a urea moiety, is reminiscent of other centrally active compounds, suggesting a potential for neurological activity. While extensive in vitro characterization is a prerequisite, this guide focuses on the subsequent, critical phase: the rigorous in vivo validation of BDU-001's hypothesized anticonvulsant properties.
This document provides a comprehensive framework for researchers and drug development professionals to objectively assess the in vivo performance of BDU-001. We will detail a phased experimental approach, comparing BDU-001 against established ASMs—Carbamazepine , a first-generation sodium channel blocker, and Levetiracetam , a second-generation agent with a unique mechanism of action.[4][5] The causality behind each experimental choice will be explained, ensuring a scientifically robust and logically sound validation cascade.
Comparative Framework: Benchmarking Against the Gold Standards
To establish a meaningful profile for BDU-001, it must be evaluated against well-characterized ASMs.
-
Carbamazepine (CBZ): A first-line treatment for focal and generalized tonic-clonic seizures.[6] Its primary mechanism is the blockade of voltage-gated sodium channels, stabilizing hyperexcited neural membranes.[4] CBZ serves as a benchmark for efficacy in traditional seizure models but is also known for its complex pharmacokinetics and potential for drug-drug interactions.[6]
-
Levetiracetam (LEV): A broad-spectrum ASM with a novel mechanism involving binding to synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[4] It is known for its favorable safety profile and is a relevant comparator for assessing potential differentiation from classic mechanistic classes.
The goal is not merely to prove that BDU-001 has an effect, but to understand its therapeutic window, its spectrum of activity, and its potential advantages or liabilities relative to these standards.
Phase 1: Foundational In Vivo Screening
The initial phase is designed to rapidly assess the foundational anticonvulsant potential and neurotoxicity of BDU-001. This stage acts as a critical filter, determining if the compound warrants the significant investment required for more complex chronic studies.
Experimental Workflow: Initial Screening Phase
Caption: Workflow for the initial in vivo screening of BDU-001.
1.1: Acute Neurotoxicity Assessment: The Rotarod Test
Causality: Before assessing efficacy, it is paramount to determine the doses at which the compound causes motor impairment. An apparent "anticonvulsant" effect could merely be motor sedation, rendering the animal unable to exhibit seizure behaviors. The rotarod test provides a quantitative measure of motor coordination and is a standard for assessing acute neurological deficits.[7]
Protocol: Rotarod Test in Mice
-
Animal Model: Male Swiss albino mice (20-25g).
-
Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed.
-
Training: Acclimatize mice to the apparatus by placing them on the rod rotating at a low speed (e.g., 5 rpm) for 2-3 training sessions prior to the test day.
-
Dosing: Administer BDU-001, vehicle control, CBZ, and LEV via intraperitoneal (i.p.) injection across a range of doses.
-
Testing: At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-injection), place each mouse on the rotarod, now rotating at a challenging speed (e.g., 15-20 rpm).
-
Endpoint: Record the latency to fall from the rod. A cut-off time (e.g., 120 seconds) is set. An animal failing to remain on the rod for the cut-off time is considered to show motor impairment.
-
Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment.
1.2: Acute Seizure Models: MES and scPTZ Tests
These two models are the cornerstone of initial anticonvulsant screening because they are predictive of efficacy against different major seizure types and are sensitive to distinct mechanisms of action.[2][8][9]
A. Maximal Electroshock (MES) Test Causality: The MES test induces a generalized tonic-clonic seizure, the most severe seizure type.[1] It is considered a gold-standard model for identifying drugs, like Carbamazepine, that act by blocking voltage-gated sodium channels and preventing seizure spread.[10] Efficacy in this model suggests potential utility against focal to bilateral tonic-clonic seizures.[11]
Protocol: MES Test in Mice
-
Animal Model: Male Swiss albino mice (20-25g).
-
Dosing: Administer BDU-001, vehicle, CBZ, and LEV (i.p.) at various doses.
-
Stimulation: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the complete abolition of this phase.
-
Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of animals from the tonic hindlimb extension.
B. Subcutaneous Pentylenetetrazole (scPTZ) Test Causality: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures, which are considered analogous to myoclonic and absence seizures in humans.[12] This model is effective at identifying compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[13][14]
Protocol: scPTZ Test in Mice
-
Animal Model: Male Swiss albino mice (20-25g).
-
Dosing: Pre-treat animals with BDU-001, vehicle, CBZ, and LEV (i.p.).
-
Induction: After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously).
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure (loss of righting reflex for >5 seconds). The latency to the first clonic convulsion is also a key parameter.[13]
-
Analysis: Calculate the ED50, the dose that protects 50% of animals from generalized clonic seizures.
Data Synthesis: The Protective Index
The ultimate goal of this phase is to determine the compound's therapeutic window. This is quantified by the Protective Index (PI), calculated as PI = TD50 / ED50. A higher PI indicates a wider margin between the dose required for therapeutic effect and the dose causing undesirable side effects.
Table 1: Hypothetical Comparative Data from Phase 1 Screening
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) | Predicted Spectrum |
| BDU-001 | 25 | 40 | >200 | >8.0 | >5.0 | Broad |
| Carbamazepine | 10 | >100 (Inactive) | 70 | 7.0 | N/A | Narrow (Focal/Tonic-Clonic) |
| Levetiracetam | 45 | 55 | >400 | >8.8 | >7.2 | Broad |
| Vehicle | No Protection | No Protection | >Max Dose | N/A | N/A | N/A |
Phase 2: CNS Pharmacokinetic Profiling
Causality: A compound is useless if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration.[15] Pharmacokinetic (PK) studies are essential to bridge the gap between the administered dose and the observed effect. Key questions to answer include: Does BDU-001 cross the blood-brain barrier (BBB)? What is its half-life in the brain versus the plasma?[16]
Key PK Parameters for CNS Drugs
-
Brain/Plasma Ratio (Kp): Indicates the extent of brain penetration.
-
Unbound Brain Concentration (Cu,brain): The pharmacologically active concentration, determined by correcting the total brain concentration for the fraction unbound to brain tissue (fu,brain).[17]
-
Half-life (t½) in Plasma and Brain: Determines the duration of action and required dosing frequency.
Protocol: Basic PK Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Dosing: Administer a single dose of BDU-001 (e.g., at the MES ED50) via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, a cohort of animals is euthanized for brain tissue collection.
-
Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Modeling: Use PK software to calculate key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), t½, and the brain/plasma ratio.
A favorable PK profile (e.g., good oral bioavailability, rapid BBB penetration, and a brain half-life sufficient for once or twice-daily dosing) is a strong positive indicator for further development.
Phase 3: Advanced Efficacy in a Chronic Seizure Model
Causality: Acute models are excellent for screening but do not fully replicate the chronic nature of epilepsy, which involves long-term changes in neuronal excitability.[1] Chronic models, such as the kindling model, are used to simulate long-term disease progression and are highly predictive of clinical utility, especially against treatment-resistant focal seizures.[11][18]
The Amygdala Kindling Model
Causality: Kindling involves the repeated application of a sub-convulsive electrical stimulus to a limbic brain structure, typically the amygdala.[11] This gradually leads to the development of progressively more severe seizures, culminating in spontaneous seizures, mimicking the process of epileptogenesis in human temporal lobe epilepsy.[1][18] This model is invaluable for testing a compound's ability to not only stop acute seizures but also to suppress established, chronic seizure activity.
Protocol: Rat Amygdala Kindling Model
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult rats. Allow for a post-operative recovery period.
-
Kindling Development: Apply a brief, sub-threshold electrical stimulus once daily. Monitor the resulting behavioral seizure and the electrographic afterdischarge duration (ADD) via EEG. Seizures are scored using the Racine scale.[11] Animals are considered fully kindled when they consistently exhibit Stage 5 seizures (rearing and falling with tonic-clonic convulsions).
-
Drug Testing: Once animals are fully kindled, begin the drug evaluation phase. In a crossover design, administer BDU-001, vehicle, CBZ, and LEV at various doses prior to the daily electrical stimulation.
-
Endpoints: The primary endpoints are a reduction in the behavioral seizure score (Racine scale) and a decrease in the afterdischarge duration (ADD) recorded on the EEG.[11][19]
-
Analysis: Determine the dose-response relationship for BDU-001 and the comparators in suppressing both the behavioral and electrographic manifestations of the kindled seizure.
Visualizing Potential Anticonvulsant Mechanisms
While the precise mechanism of BDU-001 is unknown, its activity profile in the MES and scPTZ tests can provide clues. This diagram illustrates the primary targets of existing ASMs, representing the potential pathways through which BDU-001 might exert its effects.
Caption: Potential molecular targets for anticonvulsant drug action.
Conclusion and Forward Look
This guide outlines a rigorous, multi-phased approach to the in vivo validation of this compound (BDU-001) as a potential anticonvulsant. By systematically comparing its performance against standard-of-care agents like Carbamazepine and Levetiracetam across a cascade of well-validated models—from acute screening for efficacy and toxicity to pharmacokinetic profiling and advanced testing in a chronic epilepsy model—researchers can build a comprehensive data package.
A successful outcome would feature BDU-001 demonstrating a broad spectrum of activity (efficacy in both MES and scPTZ models), a high protective index (wide therapeutic window), favorable CNS pharmacokinetic properties, and robust efficacy in a chronic model like kindling. Such a profile would provide compelling evidence to advance BDU-001 into formal preclinical toxicology studies and, ultimately, toward clinical investigation as a promising new therapy for epilepsy.[20][21]
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For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)urea is a synthetic compound featuring a core urea scaffold linked to a benzodioxole moiety. This structural motif is of significant interest in medicinal chemistry, as it is present in numerous neuropharmacological agents. The benzodioxole group, in particular, suggests a potential interaction with monoamine systems due to its structural similarity to the endogenous ligands of these targets.
In preclinical drug development, establishing a compound's selectivity is as crucial as determining its potency. Off-target interactions can lead to undesirable side effects or complex pharmacological profiles. This guide provides a comprehensive, technically detailed framework for assessing the selectivity of this compound. We will focus on a logical panel of related biological targets: the high-affinity monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These transporters belong to the Solute Carrier 6 (SLC6) family and are pivotal in regulating neurotransmission.[1][2][3][4] Their dysfunction is implicated in a range of psychiatric disorders, making them key targets for therapeutic drugs.[5][6]
This document outlines the causal reasoning behind experimental design, provides validated, step-by-step protocols for key in vitro assays, and demonstrates how to interpret the resulting data to build a robust selectivity profile.
Target Hypothesis and Rationale for Selectivity Profiling
The chemical structure of this compound provides a strong rationale for prioritizing the monoamine transporters (MATs) as its primary targets. The benzodioxole ring is a well-known pharmacophore that can interact with the binding sites of these transporters. Therefore, a primary hypothesis is that this compound may inhibit the reuptake of one or more monoamine neurotransmitters.
The key objective of selectivity profiling is to quantify the compound's preference for one transporter over the others. High selectivity (e.g., for SERT over DAT and NET) is often a desirable characteristic for psychiatric medications, as it can minimize side effects associated with modulating other monoamine systems. Our investigation will therefore compare the compound's activity at human SERT, DAT, and NET.
Caption: Logical relationship between the test compound and the selected target panel.
In Vitro Selectivity Profiling: Competitive Radioligand Binding Assays
The first essential step in profiling is to determine if, and with what affinity, the compound physically interacts with the target proteins. Competitive radioligand binding assays are the gold standard for quantifying a compound's binding affinity (expressed as the inhibition constant, Kᵢ). This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from the transporter.
Causality in Experimental Design:
-
Source of Transporters: We use membrane preparations from HEK293 (Human Embryonic Kidney) cells stably overexpressing a single human monoamine transporter (hSERT, hDAT, or hNET). This ensures that the observed binding is specific to the transporter of interest and avoids the complexity of using native tissue with mixed protein populations.
-
Choice of Radioligand: The selection of the radioligand is critical. A well-characterized, high-affinity, and selective radioligand for each transporter ensures a robust assay window. For instance, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET are common and validated choices.[7]
-
Non-Specific Binding Definition: To ensure the measured binding is truly to the transporter, "non-specific" binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., 10 µM citalopram for SERT).[8] This occludes all specific binding sites, and any remaining radioactivity is considered non-specific.
Experimental Workflow: Radioligand Binding
Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Thaw cryopreserved membrane preparations from HEK293 cells expressing hSERT, hDAT, or hNET on ice and resuspend in the appropriate binding buffer.[9]
-
Assay Plate Setup: In a 96-well plate, add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known selective inhibitor (e.g., 10 µM citalopram for SERT).[8]
-
Radioligand Addition: Add 50 µL of the specific radioligand (e.g., [³H]citalopram at a final concentration equal to its Kₑ) to all wells.
-
Protein Addition & Incubation: Add 150 µL of the membrane preparation to initiate the binding reaction. Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[9]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation & Interpretation
The binding affinities are summarized below. A lower Kᵢ value indicates a higher binding affinity.
| Target Transporter | Radioligand Used | Kᵢ of this compound (nM) [Hypothetical Data] |
| hSERT | [³H]citalopram | 15.2 ± 2.1 |
| hDAT | [³H]WIN 35,428 | 875.6 ± 45.3 |
| hNET | [³H]nisoxetine | 450.1 ± 33.7 |
Interpretation: Based on this hypothetical data, this compound displays a clear preference for the serotonin transporter. To quantify this, we calculate selectivity ratios:
-
SERT vs. DAT Selectivity: Kᵢ(DAT) / Kᵢ(SERT) = 875.6 / 15.2 ≈ 58-fold
-
SERT vs. NET Selectivity: Kᵢ(NET) / Kᵢ(SERT) = 450.1 / 15.2 ≈ 30-fold
This profile suggests the compound is a potent and selective SERT ligand at the binding level. The next critical step is to determine if this binding translates into functional activity.
Functional Activity Profiling: Neurotransmitter Uptake Assays
A compound can bind to a target without affecting its function (i.e., acting as a silent antagonist). Therefore, it is essential to validate binding data with a functional assay. For transporters, the most direct functional measure is an uptake inhibition assay, which quantifies the compound's ability to block the transport of substrate into the cell.
Causality in Experimental Design:
-
Live Cell System: Unlike binding assays that use membrane fragments, uptake assays are performed in live, intact cells (e.g., HEK293 cells expressing the transporter). This provides a more physiologically relevant context.
-
Substrate Choice: The substrate can be a radiolabeled version of the natural neurotransmitter (e.g., [³H]serotonin) or a fluorescent substrate mimetic.[10][11][12] Fluorescent assays offer a higher-throughput, non-radioactive alternative.[13][14]
-
Kinetic Measurement: The assay is designed to measure the initial rate of uptake, which is the most accurate reflection of the transporter's function. This is achieved by using a short incubation time with the substrate.[15]
Signaling Pathway: Monoamine Transporter Function
Caption: Mechanism of monoamine transporter inhibition.
Detailed Protocol: Fluorescent Substrate Uptake Inhibition Assay
This protocol is based on commercially available kits (e.g., from Molecular Devices) that use a fluorescent substrate mimetic and a masking dye to quench extracellular fluorescence.[10][11]
-
Cell Plating: The day before the assay, seed HEK293 cells stably expressing hSERT, hDAT, or hNET into black, clear-bottom 96- or 384-well plates at an optimized density to ensure a confluent monolayer on the day of the experiment.[13]
-
Compound Pre-incubation: Remove the cell culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Add HBSS containing various concentrations of this compound (or control inhibitors) to the wells. Incubate for 10-20 minutes at 37°C.[10]
-
Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake process.
-
Kinetic Read: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Measure the fluorescence intensity kinetically over a period of 10-30 minutes at 37°C.
-
Data Analysis:
-
The rate of uptake is determined from the slope of the fluorescence signal over time.
-
Plot the percentage of uptake inhibition (relative to vehicle control) against the logarithm of the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter's functional activity.
-
Data Presentation & Interpretation
The functional potencies are summarized below. A lower IC₅₀ value indicates greater functional inhibition.
| Target Transporter | Assay Type | IC₅₀ of this compound (nM) [Hypothetical Data] |
| hSERT | Uptake Inhibition | 25.7 ± 3.5 |
| hDAT | Uptake Inhibition | 1540 ± 112 |
| hNET | Uptake Inhibition | 980 ± 76 |
Interpretation: The functional data strongly corroborate the binding data. The compound is a potent inhibitor of serotonin uptake, with an IC₅₀ value of 25.7 nM. The IC₅₀ values for DAT and NET are significantly higher, confirming the compound's selectivity for SERT at a functional level. The slight rightward shift from the binding Kᵢ (15.2 nM) to the functional IC₅₀ (25.7 nM) is common and can be attributed to differences in assay conditions (e.g., membrane preps vs. live cells, presence of substrate). The selectivity ratios at the functional level remain high (≈60-fold vs. DAT and ≈38-fold vs. NET), reinforcing the conclusion that this compound is a SERT-selective inhibitor.
Broader Selectivity and Off-Target Considerations
While the primary focus is on related monoamine transporters, a comprehensive profile requires screening against a broader panel of targets to identify potential off-target liabilities. The benzodioxole moiety, for instance, has been associated with other biological activities.[16][17][18]
Recommended Secondary Assays:
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are key enzymes in the degradation of monoamines. Inhibition of these enzymes could confound the pharmacological profile. An in vitro MAO inhibition assay using recombinant human enzymes and a specific substrate can quickly determine if the compound has any activity at these targets.[19][20]
-
General Safety Panel Screen: It is standard practice in drug discovery to screen promising compounds against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., the Eurofins SafetyScreen44 panel). This is typically done at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) of any target in this panel would warrant further investigation.
Conclusion and Future Directions
-
Binding Affinity: The compound demonstrates high affinity for hSERT (Kᵢ ≈ 15 nM).
-
Functional Activity: This binding translates directly to potent functional inhibition of serotonin uptake (IC₅₀ ≈ 26 nM).
-
Selectivity: The compound exhibits significant selectivity for SERT over the closely related dopamine (≈58-fold) and norepinephrine (≈30-fold) transporters.
This selectivity profile is a highly desirable attribute for a potential therapeutic agent targeting the serotonergic system. Future work should focus on confirming this selectivity profile in more complex biological systems, including in vivo animal models of disease, to assess its therapeutic potential and pharmacokinetic properties.
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Benchmarking Novel C5aR Antagonists: A Comparative Guide for Drug Development Professionals
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel C5aR Antagonists, Using "N-(1,3-benzodioxol-5-ylmethyl)urea" as a Hypothetical Candidate Against Commercial Benchmarks.
Editorial Note: Initial literature and database searches for "this compound" did not yield publicly available data regarding its activity as a C5a receptor (C5aR) antagonist. Therefore, this guide will proceed as a template for the preclinical benchmarking of a novel, hypothetical C5aR antagonist. To provide a tangible example, we will refer to published data for a different benzodioxole-containing molecule, NDT 9513727 , a potent C5aR inverse agonist, as a placeholder to illustrate the comparative process. It is crucial to understand that NDT 9513727 is structurally distinct from "this compound," and its data is used here for illustrative purposes only. This guide is intended to provide researchers with the strategic framework and detailed methodologies required to rigorously evaluate their own novel C5aR antagonist candidates.
Introduction: The C5a/C5aR1 Axis - A Critical Mediator of Inflammation
The complement system is a cornerstone of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR1 (CD88), which is highly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. The engagement of C5a with C5aR1 triggers a cascade of intracellular signaling events, leading to a host of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[1] While essential for host defense, dysregulated C5a/C5aR1 signaling is a key driver in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.
This guide provides a comprehensive framework for the preclinical benchmarking of novel C5aR1 antagonists, using our hypothetical compound, "this compound," as a case study. We will compare its hypothetical performance against two well-established commercial C5aR1 antagonists: the orally available small molecule Avacopan (TAVNEOS®) and the cyclic peptide PMX53 .
The C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This sets off a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular activation, while DAG activates protein kinase C (PKC). Concurrently, G protein activation can also modulate the activity of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and inflammatory gene expression.
Comparative Pharmacological Profiling
A critical first step in benchmarking a novel antagonist is to establish its in vitro pharmacological profile and compare it to existing drugs. This involves assessing its binding affinity, functional potency in cell-based assays, and selectivity.
In Vitro Potency and Affinity
The following table summarizes the reported in vitro potencies of our commercial benchmarks and provides a template for evaluating our hypothetical compound. For illustrative purposes, we are including the data for the structurally distinct but benzodioxole-containing molecule, NDT 9513727.[2][3]
| Compound | Type | Target | Binding Affinity (IC50) | Functional Antagonism (IC50) |
| "this compound" | Small Molecule | C5aR1 | To be determined | To be determined |
| NDT 9513727 (Illustrative) | Small Molecule | C5aR1 | 11.6 nM[2] | 1.1 - 9.2 nM (various assays)[2][3] |
| Avacopan (TAVNEOS®) | Small Molecule | C5aR1 | 0.45 nM[4] | Potent inhibition of C5a-mediated migration and Ca²⁺ mobilization[5] |
| PMX53 | Cyclic Peptide | C5aR1 | 20 nM | 22 nM (Myeloperoxidase release), 75 nM (Chemotaxis)[6] |
Expert Insight: When comparing IC50 values, it is crucial to consider the specific assay conditions, such as the cell type used, the concentration of C5a, and the readout. For a robust comparison, it is recommended to test all compounds in parallel using the same standardized assays.
Pharmacokinetic Properties
The in vivo efficacy of a drug is highly dependent on its pharmacokinetic profile. The table below outlines key pharmacokinetic parameters for the commercial antagonists and serves as a template for characterizing our hypothetical compound.
| Compound | Administration | Bioavailability | Half-life (t½) |
| "this compound" | To be determined | To be determined | To be determined |
| Avacopan (TAVNEOS®) | Oral | Food increases AUC by 72%[7] | Up to 21 days[8] |
| PMX53 | Oral, IV, SC, IP | ~9% (Oral, mice)[9][10] | ~20 min (IV, mice)[9][10] |
Expert Insight: The significant difference in half-life between Avacopan and PMX53 highlights the importance of developing orally bioavailable small molecules with favorable pharmacokinetic properties for the treatment of chronic inflammatory diseases.
Head-to-Head Experimental Protocols
To ensure a rigorous and unbiased comparison, it is essential to employ standardized and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Functional Assays
This assay measures the ability of a compound to inhibit the C5a-induced migration of neutrophils, a key pathological event in many inflammatory diseases.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using a standard Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Seeding: Resuspend the isolated neutrophils in a serum-free medium and seed them into the upper chamber of a 96-well Boyden chamber (transwell plate) with a 5.0 µm pore size membrane.[11]
-
Chemoattractant and Antagonist Preparation: In the lower chamber, add C5a (typically at its EC80 concentration for chemotaxis) with or without varying concentrations of the test antagonist.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by measuring ATP levels using a luminescent assay such as CellTiter-Glo®.[11]
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the antagonist concentration and determine the IC50 value using a non-linear regression analysis.
This assay measures the ability of a compound to block the C5a-induced transient increase in intracellular calcium, a key proximal event in C5aR1 signaling.
Protocol:
-
Cell Loading: Load isolated human neutrophils or a cell line expressing C5aR1 (e.g., U937 cells) with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating the cells with the dye for 30-60 minutes at 37°C.[12][13]
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
C5a Stimulation: Add C5a (at its EC80 concentration for calcium mobilization) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the C5a-induced calcium flux for each antagonist concentration and determine the IC50 value.
In Vivo Pharmacodynamic Model
This in vivo model assesses the ability of a C5aR antagonist to block the transient neutropenia (a decrease in circulating neutrophils) induced by intravenous C5a administration.
Protocol:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Antagonist Administration: Administer the test antagonist via the desired route (e.g., oral gavage, intravenous injection) at various doses.
-
Baseline Blood Collection: Collect a baseline blood sample just before C5a administration.
-
C5a Challenge: Administer a bolus of C5a intravenously to induce neutropenia.[1][14]
-
Serial Blood Sampling: Collect blood samples at various time points post-C5a injection (e.g., 5, 15, 30, and 60 minutes).
-
Neutrophil Counting: Determine the number of circulating neutrophils in each blood sample using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of C5a-induced neutropenia at each dose of the antagonist and determine the ED50 (effective dose, 50%).
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of novel C5aR1 antagonists. By employing a combination of in vitro functional assays and in vivo pharmacodynamic models, researchers can rigorously evaluate the potential of their candidate compounds against established commercial benchmarks. The hypothetical case of "this compound," illustrated with data from a related molecule, underscores the importance of a systematic and comparative approach in early-stage drug discovery.
Future studies should also include a thorough assessment of off-target effects, a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and evaluation in relevant animal models of inflammatory disease to further validate the therapeutic potential of novel C5aR1 antagonists.
References
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Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., Meade, R., Maynard, G. D., Thurkauf, A., Chien, D. S., Hutchison, A. J., & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link]
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Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immunology. Chemotaxis Assay Neutrophils. Retrieved from [Link]
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Drugs.com. (2025, April 10). Avacopan Monograph for Professionals. Retrieved from [Link]
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Kumar, V., Lee, J. D., Clark, R. J., Noakes, P. G., Taylor, S. M., & Woodruff, T. M. (2020). Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in a Mouse Model. ACS omega, 5(5), 2345–2354. [Link]
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Li, K., Anderson, K., Zaidi, F., O'Mahony, D., & Jayne, D. R. W. (2016). Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study. PloS one, 11(10), e0164646. [Link]
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Mizuno, M. (2021, September 10). Report on the Deliberation Results. Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
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PubMed. (2020, January 30). Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. Retrieved from [Link]
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PubMed. (2024, February 29). Pharmacokinetic Evaluation of the CYP3A4 and CYP2C9 Drug-Drug Interaction of Avacopan in 2 Open-Label Studies in Healthy Participants. Retrieved from [Link]
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ResearchGate. (2015, January 14). Identification and Characterization of NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5 -methanamine], a Novel, Orally Bioavailable C5a Receptor Inverse Agonist. Retrieved from [Link]
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Short, A., Wong, A. K., & Finch, A. M. (1999). Effects of a new C5a receptor antagonist on C5a- and endotoxin-induced neutropenia in the rat. British journal of pharmacology, 126(4), 831–836. [Link]
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UQ eSpace. (2020, January 30). Preclinical pharmacokinetics of complement C5a receptor antagonists PMX53 and PMX205 in mice. Retrieved from [Link]
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Wessels, M. R. (1989). C5a-induced neutrophilia. A primary humoral mechanism for recruitment of neutrophils. The American journal of pathology, 135(4), 887–896. [Link]
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Safety Operating Guide
Navigating the Handling of N-(1,3-benzodioxol-5-ylmethyl)urea: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of N-(1, ,3-benzodioxol-5-ylmethyl)urea, a compound for which specific safety data may be limited. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes established best practices for handling analogous urea and benzodioxole derivatives to ensure a safe and controlled laboratory environment.
The core principle underpinning these recommendations is a proactive approach to risk mitigation. Given the absence of comprehensive toxicological data for N-(1,3-benzodioxol-5-ylmethyl)urea, it is imperative to treat the compound as potentially hazardous, adhering to stringent safety measures to minimize any potential for exposure.
Foundational Safety: Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following recommendations are based on the general properties of solid, powdered organic compounds and related urea derivatives.[1][2]
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[1][2] |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect skin and clothing. For handling larger quantities, consider the use of chemical-resistant overalls.[2] |
| Respiratory | Dust Mask or Respirator | To prevent inhalation of fine powders, a dust mask (e.g., N95) should be used for handling small quantities in a well-ventilated area.[1] For larger quantities or in areas with insufficient ventilation, a NIOSH-approved respirator with an appropriate particulate filter is required.[3] |
Operational Plan: From Handling to Disposal
Adherence to standardized operational procedures is critical for minimizing risk. The following step-by-step guidance covers the key aspects of working with this compound.
Engineering Controls and Preparation
-
Ventilation : All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is the preferred environment for weighing and transferring the solid compound to minimize the risk of inhalation.[4]
-
Emergency Equipment : Before beginning any work, confirm the location and functionality of the nearest eyewash station and safety shower.[2]
-
Work Area : Ensure the designated workspace is clean, uncluttered, and free of unnecessary materials.
Step-by-Step Handling Protocol
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing the Compound :
-
If using a balance outside of a fume hood, employ a draft shield to prevent the powder from becoming airborne.
-
Use a clean spatula to carefully transfer the desired amount of this compound to a tared container.
-
Avoid creating dust clouds through sudden movements.
-
-
In-Experiment Handling :
-
Keep containers with the compound sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Should accidental contact occur, immediately follow the first aid procedures outlined below.
-
-
Post-Handling :
-
Thoroughly clean the work area, including the balance and any potentially contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Management
In the event of a spill, prompt and appropriate action is crucial:
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate non-essential personnel from the area. Restrict access to the spill zone.[4]
-
Ventilate : If the spill is contained within a fume hood, ensure it is operating correctly. For spills in the open lab, ventilate the area as much as possible.[4]
-
Contain and Clean :
-
For small powder spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid actions that could generate dust.
-
For larger spills, cover with an inert absorbent material and then collect into a suitable container.
-
-
Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent, and collect the cleaning materials as hazardous waste.[4]
-
Report : Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of safe laboratory practice.
-
Waste Identification and Segregation :
-
Solid Waste : Collect all solid this compound, including contaminated items like weighing paper, gloves, and disposable lab equipment, in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste : Any solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[4]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills.[4]
-
Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[4]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
References
- BenchChem. Personal protective equipment for handling Urea, m-toluoyl-.
- BenchChem. Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-.
- Echemi. N-1,3-Benzodioxol-5-yl-N-(1-methylethyl)
- UREA 46-0-0.
- UREA.
- Morton Smith-Dawe.
- BenchChem. Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- Fisher Scientific. N-(1,3-Benzodioxol-5-ylmethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
